molecular formula C17H18O3 B1589381 4-(4-phenylbutoxy)benzoic Acid CAS No. 30131-16-9

4-(4-phenylbutoxy)benzoic Acid

Cat. No.: B1589381
CAS No.: 30131-16-9
M. Wt: 270.32 g/mol
InChI Key: XWCWFMQMZZPALR-UHFFFAOYSA-N
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Description

4-(4-phenylbutoxy)benzoic Acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWFMQMZZPALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453146
Record name 4-(4-phenylbutoxy)benzoic Acid
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30131-16-9
Record name 4-(4-phenylbutoxy)benzoic Acid
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Record name 4-(4-Phenylbutoxy)benzoic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic Acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Pharmaceutical Synthesis

4-(4-phenylbutoxy)benzoic acid is a versatile organic compound that has garnered significant attention in the pharmaceutical and materials science sectors.[1][2] With the chemical formula C₁₇H₁₈O₃ and a molecular weight of approximately 270.32 g/mol , this white to off-white crystalline solid serves as a critical intermediate in the synthesis of various bioactive molecules.[3][4] Its most notable application is as a key precursor in the manufacture of Pranlukast, an orally administered antagonist of cysteinyl leukotrienes used in the treatment of asthma and allergic rhinitis.[][6] Beyond this, its structural characteristics make it a valuable component in the development of other potential therapeutic agents, including anti-inflammatory and lipid-regulating drugs, as well as in the creation of liquid crystal materials.[2][7][8] This guide provides a comprehensive technical overview of its chemical structure, synthesis, and in-depth analytical characterization.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzoic acid moiety connected via an ether linkage to a 4-phenylbutyl chain.[7] This combination of a rigid aromatic core and a flexible lipophilic tail imparts a unique set of physicochemical properties that are crucial for its reactivity and applications.

PropertyValueReferences
Molecular Formula C₁₇H₁₈O₃[3][4]
Molecular Weight 270.32 g/mol [3][4]
Appearance White to off-white crystalline powder[7]
Melting Point 129-141 °C[1][3]
Solubility Sparingly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, ethanol, and acetone.[2][7]
pKa 4.47 ± 0.10 (Predicted)[2]

Structural Elucidation Diagram

Synthesis_Workflow A 4-Hydroxybenzoic Acid Derivative E Etherification A->E B 4-Phenylbutyl Halide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Intermediate Ester E->F G Hydrolysis (Acid or Base) F->G H This compound G->H

References

Technical Guide: 4-(4-Phenylbutoxy)benzoic Acid (CAS: 30131-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: A Pivotal Intermediate in Leukotriene Receptor Antagonism

4-(4-phenylbutoxy)benzoic acid is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and drug development. Structurally, it comprises a benzoic acid moiety linked via an ether bond to a four-carbon aliphatic chain terminating in a phenyl group. While its direct biological activity is not its primary feature, its role as a high-value intermediate is critical.

This compound is most notably recognized as a key precursor in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[] Pranlukast is an established therapeutic agent for managing asthma and allergic rhinitis.[] The structural integrity of this compound provides the essential backbone required for the final drug's affinity and activity at the receptor site. This guide offers an in-depth examination of its chemical properties, synthesis, analytical characterization, and its crucial application in the context of drug discovery.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. It typically presents as a white to off-white crystalline powder. Key identifiers and properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 30131-16-9[2]
Molecular Formula C₁₇H₁₈O₃[2]
Molecular Weight 270.32 g/mol []
IUPAC Name This compound
Appearance White to off-white crystalline powder/solid[]
Melting Point 129.0 to 133.0 °C[2]
Boiling Point 454.3 ± 28.0 °C (Predicted)[][2]
Density ~1.14 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform and DMSO[2]
pKa 4.47 ± 0.10 (Predicted)[2]
InChI Key XWCWFMQMZZPALR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O[]

Synthesis Methodology: A Practical Approach

Several synthetic routes to this compound have been reported, often varying in starting materials and catalyst systems. A prevalent and robust strategy involves a Williamson ether synthesis to construct the core phenylbutoxy linkage, followed by hydrolysis of an ester protecting group. This approach is favored for its reliability and use of readily available precursors.

The causality behind this choice rests on the high-yielding nature of SN2 reactions for ether formation and the straightforwardness of ester hydrolysis under basic conditions, which minimizes side reactions on the stable aromatic rings.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis starting from methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Alkylation: Add 1-bromo-4-phenylbutane (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction is driven by the nucleophilic attack of the phenoxide on the primary alkyl bromide.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from Step 1 in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. The hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to saponification.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl).[2] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.[2]

  • Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[2] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[2]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification & Acidification reagents1 Methyl 4-hydroxybenzoate + 1-Bromo-4-phenylbutane conditions1 K₂CO₃, DMF 80-90 °C, 4-6h reagents1->conditions1 intermediate Methyl 4-(4-phenylbutoxy)benzoate conditions1->intermediate conditions2 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) intermediate->conditions2 Hydrolysis product This compound conditions2->product

Fig. 1: Synthetic workflow for this compound.

Application in Drug Development: The Gateway to Pranlukast

The principal application of this compound is its role as a sophisticated building block for the anti-asthmatic drug Pranlukast.[3] The synthesis of Pranlukast involves an amidation reaction between the carboxylic acid group of this intermediate and an aminobenzopyran core.

To appreciate the intermediate's importance, one must understand the mechanism of the final drug. Pranlukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5]

Mechanism of Action Context:

  • Leukotriene Production: In response to allergic or inflammatory stimuli, immune cells like mast cells and eosinophils produce cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[4]

  • Receptor Binding: These leukotrienes bind to CysLT1 receptors located on airway smooth muscle cells and other inflammatory cells.[4]

  • Pathophysiological Effects: This binding triggers a cascade of effects characteristic of asthma and allergic rhinitis, including potent bronchoconstriction, increased mucus secretion, and recruitment of eosinophils into the airways, perpetuating the inflammatory response.[3][4][6]

  • Pranlukast Intervention: Pranlukast selectively binds to the CysLT1 receptor, physically blocking the cysteinyl leukotrienes from binding and initiating the inflammatory cascade.[5] This antagonism leads to bronchodilation and a reduction in airway inflammation, thereby alleviating symptoms.

The this compound moiety provides a crucial lipophilic tail and a rigid benzoic acid connector that are essential for positioning the Pranlukast molecule correctly within the receptor's binding pocket.

Pranlukast_Mechanism cluster_pathway Inflammatory Cascade stimuli Allergen / Stimulus leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) stimuli->leukotrienes Immune Cell Activation receptor CysLT1 Receptor (on Airway Smooth Muscle) leukotrienes->receptor Binds effects Pathophysiological Effects: • Bronchoconstriction • Inflammation • Mucus Secretion receptor->effects Activates pranlukast Pranlukast (Synthesized from Topic Compound) pranlukast->receptor Blocks

References

synthesis of 4-(4-phenylbutoxy)benzoic acid overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is robust, scalable, and relies on well-established chemical transformations. We will delve into the strategic choices behind the reaction conditions, provide a detailed step-by-step protocol, and discuss critical process parameters to ensure a successful and reproducible outcome.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step sequence starting from readily available commercial materials. The core strategy involves:

  • Williamson Ether Synthesis: Formation of the characteristic phenylbutoxy ether linkage by coupling methyl 4-hydroxybenzoate with a suitable phenylbutyl electrophile.

  • Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach is advantageous due to its high efficiency, use of cost-effective reagents, and straightforward purification procedures.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the key synthons and their corresponding commercially available starting materials. The ether bond is the most logical point for disconnection, leading back to a phenolic component and an alkyl halide.

G target This compound logic1 Functional Group Interconversion (Acid -> Ester) target->logic1 disconnection1 C-O Disconnection (Ether) intermediates Methyl 4-hydroxybenzoate + 4-Phenylbutyl bromide logic1->intermediates

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Mechanism

The forward synthesis begins with the nucleophilic substitution reaction between the phenoxide of methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane, followed by ester hydrolysis.

Step 1: Williamson Ether Synthesis

This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

  • Mechanism: The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is first deprotonated by a mild base, typically potassium carbonate, to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the ether linkage.

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis start_material start_material reagent reagent intermediate intermediate process process A Methyl 4-hydroxybenzoate + 1-Bromo-4-phenylbutane B K₂CO₃, DMF A->B C Heat (e.g., 80°C) B->C D Methyl 4-(4-phenylbutoxy)benzoate C->D E NaOH or KOH, H₂O/EtOH D->E F Acidification (HCl) E->F G This compound F->G

Caption: Overall synthetic workflow diagram.

Rationale for Reagent Selection:
  • Base (Potassium Carbonate, K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would promote side reactions like elimination of the alkyl halide. Its insolubility in many organic solvents allows for easy removal by filtration after the reaction is complete.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic phenoxide intermediate and the organic alkyl halide, facilitating the SN2 reaction. Its high boiling point (153 °C) allows the reaction to be heated to increase the rate without significant solvent loss. Acetone can also be used as a suitable alternative.

Step 2: Saponification (Ester Hydrolysis)

The conversion of the methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis.

  • Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide yields the carboxylate salt and methanol. The final product is obtained by acidifying the reaction mixture, which protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Methyl 4-hydroxybenzoate152.1510.01.52 gStarting Material
1-Bromo-4-phenylbutane213.1111.02.34 g (1.1 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2120.02.76 g (2.0 eq)Base
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent
Sodium Hydroxide (NaOH)40.0050.02.0 g (5.0 eq)Hydrolysis Reagent
Ethanol (EtOH)46.07-20 mLCo-solvent
Water (H₂O)18.02-As neededSolvent/Workup
Hydrochloric Acid (HCl), 2M36.46-As neededAcidification
Ethyl Acetate88.11-As neededExtraction Solvent
Brine--As neededWashing Agent
Anhydrous Sodium Sulfate142.04-As neededDrying Agent
Step-by-Step Procedure
Part A: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Add 1-bromo-4-phenylbutane (2.34 g, 11.0 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the starting methyl 4-hydroxybenzoate spot indicates completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, methyl 4-(4-phenylbutoxy)benzoate, is often a pale yellow oil or solid and can be used in the next step without further purification.

Part B: Hydrolysis to this compound
  • Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from the previous step in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in water (10 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The solution should become homogeneous.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Wash the aqueous solution with diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding 2M HCl with stirring until the pH is approximately 1-2. A white precipitate will form.

  • Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the solid in a vacuum oven to afford the final product, this compound.

Purification and Characterization
  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a white crystalline solid.

  • Characterization: The identity and purity of the final compound can be confirmed by standard analytical techniques.

Analytical DataExpected Result
Appearance White to off-white crystalline solid
Melting Point 135-138 °C
¹H NMR (CDCl₃, ppm)δ 12.0-10.0 (br s, 1H, -COOH), 8.04 (d, 2H), 7.32-7.17 (m, 5H, Ar-H), 6.91 (d, 2H), 4.02 (t, 2H, -OCH₂-), 2.71 (t, 2H, -CH₂Ph), 1.90-1.80 (m, 4H, -CH₂CH₂-).
¹³C NMR (CDCl₃, ppm)δ 171.8, 162.5, 141.8, 132.1, 128.4, 128.3, 125.8, 122.5, 114.1, 67.8, 35.2, 28.5, 27.8.

Process Considerations and Troubleshooting

  • Incomplete Reaction (Step 1): If TLC analysis shows significant unreacted methyl 4-hydroxybenzoate, the cause could be insufficient base, inactive alkyl bromide, or insufficient reaction time/temperature. Ensure the potassium carbonate is finely powdered and dry. An additional portion of 1-bromo-4-phenylbutane and base can be added, and the reaction can be heated for a longer duration.

  • Side Reactions: A potential side reaction is the elimination of HBr from 1-bromo-4-phenylbutane to form an alkene, especially if a stronger base or higher temperatures are used. Using K₂CO₃ at the recommended temperature minimizes this risk.

  • Purification Challenges: If the final product is oily or discolored, it may be contaminated with starting materials or byproducts. The wash step in Part B, step 6 is critical for removing non-acidic impurities. If necessary, column chromatography of the intermediate ester (Part A) can be performed using silica gel.

Safety Precautions

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Bromo-4-phenylbutane: This compound is a lachrymator and an irritant. Handle with care in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Wear appropriate PPE. The acidification step should be performed slowly and in an ice bath to control the exothermic reaction.

Conclusion

The synthesis of this compound via Williamson ether synthesis followed by saponification is a reliable and high-yielding method. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain high-purity material for applications in drug discovery and materials development.

An In-Depth Technical Guide to the Solubility of 4-(4-phenylbutoxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-phenylbutoxy)benzoic acid, a key intermediate in the synthesis of the anti-asthmatic drug Pranlukast.[1] This document delves into the theoretical principles governing its solubility, presents detailed experimental protocols for quantitative determination, and discusses the practical implications for its handling and use in pharmaceutical development. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these parameters accurately.

Introduction: Understanding this compound

This compound is a white to off-white crystalline powder with the molecular formula C₁₇H₁₈O₃ and a molecular weight of approximately 270.33 g/mol .[2] Its structure, featuring a carboxylic acid group, a phenyl ring, and a butoxy linker, dictates its physicochemical properties and, consequently, its solubility profile. As a carboxylic acid derivative, it exhibits a balance of polar and non-polar characteristics, making its interaction with various organic solvents a subject of critical importance for its application in chemical synthesis and formulation.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈O₃[2]
Molecular Weight 270.33 g/mol [2]
Appearance White to off-white crystalline powder[2][4]
Melting Point 129-140 °C[2][5]
Boiling Point >300 °C (decomposes)[2]
pKa (Predicted) 4.47 ± 0.10[3]
Qualitative Solubility Insoluble in water; soluble in DMSO, methanol, chloroform, ethanol, and acetone.[2][3][4]
The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This compound possesses both a polar carboxylic acid head and a significant non-polar tail, comprising the phenylbutoxy group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the chosen organic solvent.

Caption: Factors influencing the solubility of this compound.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For a substance to dissolve, the change in Gibbs free energy must be negative.

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the mixture is more disordered than the pure components.

For this compound, the strong hydrogen bonding between the carboxylic acid groups in the crystal lattice must be overcome. Solvents capable of forming strong hydrogen bonds or having high polarity will be more effective at solvating the molecule and thus promoting dissolution.

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public database for the quantitative solubility of this compound, empirical determination is essential for researchers. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

    • Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) based on the concentration of the undiluted saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Trends and Discussion

While quantitative data is pending experimental determination, a qualitative assessment of solubility in various organic solvents can be made based on their properties.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateHigh to ModerateThese solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid.
Non-polar Aromatic TolueneModerate to LowThe aromatic ring of toluene can interact with the phenyl rings of the solute via π-π stacking, but it lacks the polarity to effectively solvate the carboxylic acid group.
Non-polar Aliphatic Heptane, HexaneLowThese solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group.

The significant non-polar character of the phenylbutoxy tail will likely enhance solubility in less polar solvents compared to simpler aromatic carboxylic acids like benzoic acid.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₁₇H₁₈O₃ Methanol Methanol (Polar Protic) Solute->Methanol High Solubility (H-Bonding) DMSO DMSO (Polar Aprotic) Solute->DMSO High Solubility (Dipole-Dipole) Toluene Toluene (Non-polar) Solute->Toluene Low to Moderate (π-π Stacking) Heptane Heptane (Non-polar) Solute->Heptane Very Low Solubility (van der Waals)

Caption: Predicted solubility of this compound in different solvent classes.

Practical Applications in Drug Development

The solubility of this compound is a critical parameter in its primary application as an intermediate in the synthesis of Pranlukast.[1] The choice of solvent for the reaction between this compound and other precursors will depend on the solubility of all reactants to ensure a homogeneous reaction mixture and efficient conversion. Poor solubility can lead to slower reaction rates, incomplete reactions, and challenges in product purification.

Furthermore, understanding the solubility profile is crucial for developing efficient crystallization processes for the purification of this compound itself, ensuring high purity of the intermediate before it is used in the final stages of active pharmaceutical ingredient (API) synthesis.

Safety and Handling

This compound:

  • Hazards: May cause skin and eye irritation.[6]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[6]

Organic Solvents:

Many organic solvents pose health risks, including flammability, toxicity, and environmental hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. General precautions include:

  • Working in a fume hood to minimize inhalation exposure.

  • Using appropriate gloves to prevent skin contact.

  • Storing flammable solvents in approved safety cabinets.

  • Ensuring proper disposal of solvent waste according to institutional guidelines.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the theoretical principles and experimental protocols outlined herein provide researchers with the necessary tools to generate this critical information. A thorough understanding of the solubility of this key pharmaceutical intermediate is paramount for optimizing synthetic routes, ensuring product purity, and ultimately contributing to the efficient development of important medications like Pranlukast.

References

Unraveling the Molecular Trajectory of 4-(4-phenylbutoxy)benzoic Acid: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 4-(4-phenylbutoxy)benzoic acid, a compound of interest for its potential therapeutic applications in metabolic and inflammatory disorders. Based on its structural resemblance to known therapeutic agents, we postulate that its primary mode of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive overview of the PPAR signaling pathway, the presumed interaction of this compound with these nuclear receptors, and a detailed experimental framework to rigorously validate this hypothesis. The protocols detailed herein are designed to provide a self-validating system for characterizing the compound's activity, from initial receptor engagement to downstream metabolic consequences.

Introduction: The Therapeutic Potential of this compound

This compound is a synthetic organic compound characterized by a benzoic acid moiety linked to a phenylbutoxy group.[][][3][4][5][6][7][8][9] While it has been identified as an impurity in the synthesis of the anti-asthmatic drug Pranlukast, its structural features suggest a distinct pharmacological profile.[][] Notably, the presence of a carboxylic acid head and a lipophilic tail is a hallmark of ligands for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[10][11][12][13][14] This structural analogy forms the basis of our hypothesis that this compound functions as a PPAR agonist, with the potential to modulate lipid metabolism and inflammatory pathways.[15]

PPARs are critical regulators of energy homeostasis and are well-established therapeutic targets for metabolic diseases such as dyslipidemia and type 2 diabetes.[10][12][14][16][17] Agonists of PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are in clinical use to manage these conditions.[11][12][13] Therefore, understanding the precise mechanism of action of this compound is paramount for its potential development as a novel therapeutic agent.

The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[11][13][14] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[14] These receptors function as sensors for fatty acids and their derivatives, thereby playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[12][18]

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. This allows it to heterodimerize with another nuclear receptor, the Retinoid X Receptor (RXR).[19] This PPAR-RXR heterodimer then binds to specific DNA sequences in the promoter regions of target genes, known as Peroxisome Proliferator Response Elements (PPREs).[20][21] This binding event recruits a complex of coactivator proteins, which ultimately leads to the initiation of gene transcription.[19]

The specific physiological effects of PPAR activation depend on the isotype involved:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[11][12][13] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[18][22]

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[12][13] Activation of PPARγ promotes lipid storage and improves insulin sensitivity.[14]

  • PPARδ (β): Ubiquitously expressed and involved in enhancing fatty acid metabolism and energy expenditure.[14][18]

The anti-inflammatory effects of PPAR agonists are mediated, in part, through the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[12][22]

Visualizing the PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Hypothesized Ligand) PPAR PPAR (α, γ, δ) Ligand->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization with RXR PPRE PPRE (on Target Gene DNA) PPAR_RXR->PPRE Binds to PPRE Coactivators Coactivator Complex PPRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Target Proteins mRNA->Protein Translation Metabolic_Response Modulation of: - Lipid Metabolism - Fatty Acid Oxidation - Inflammation Protein->Metabolic_Response

Caption: Hypothesized PPAR signaling pathway for this compound.

Experimental Validation of the Hypothesized Mechanism of Action

To rigorously test the hypothesis that this compound acts as a PPAR agonist, a series of well-defined experiments are necessary. This section outlines the key assays, from receptor engagement to cellular metabolic response, providing detailed protocols for their execution.

PPAR Activation Assessment using a Luciferase Reporter Assay

The initial and most direct method to determine if the compound activates PPARs is through a cell-based luciferase reporter assay.[23][24][25] This assay utilizes engineered cells that express a specific PPAR isotype (α, γ, or δ) and a luciferase reporter gene under the control of a PPRE-containing promoter.[21][23] An increase in luciferase activity upon treatment with the compound indicates PPAR activation.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the full-length human PPARα, PPARγ, or PPARδ.

      • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene (e.g., pGL4.35[9x-GAL4-UAS-luc2P]).[26]

    • A control transfection with an empty expression vector should be performed in parallel.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells into 96-well plates.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 1 nM to 100 µM.

    • Include positive controls for each PPAR isotype (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, and GW501516 for PPARδ). A vehicle control (e.g., DMSO) must also be included.

    • Treat the cells with the compound dilutions and controls for 18-24 hours.

  • Luciferase Activity Measurement:

    • Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[23]

    • Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration.

    • Determine the EC50 (half-maximal effective concentration) value for each PPAR isotype to quantify the compound's potency.

PPAR IsotypeThis compound EC50 (µM)Positive Control EC50 (µM)Fold Activation (at max concentration)
PPARαTo be determinede.g., GW7647: ~0.001To be determined
PPARγTo be determinede.g., Rosiglitazone: ~0.05To be determined
PPARδTo be determinede.g., GW501516: ~0.001To be determined

Visualizing the Luciferase Reporter Assay Workflow

Luciferase_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfection: - PPAR expression vector - PPRE-luciferase reporter Cell_Culture->Transfection Plating Plate cells in 96-well plate Transfection->Plating Treatment Treat with This compound (serial dilutions) Plating->Treatment Incubation Incubate 18-24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis (EC50 determination) Luminometry->Analysis End End Analysis->End

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Assessment of Downstream Gene Expression

A positive result in the reporter assay should be followed by an analysis of the expression of known PPAR target genes in a physiologically relevant cell line (e.g., HepG2 for liver-related effects or differentiated 3T3-L1 for adipocyte-related effects).

  • Cell Culture and Treatment:

    • Culture the chosen cell line to near confluence.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for known PPAR target genes. Examples include:

      • PPARα targets: CPT1A, ACADL, CD36 (involved in fatty acid transport and oxidation).[26]

      • PPARγ targets: FABP4, LPL, ADIPOQ (involved in lipid storage and adipokine secretion).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative change in gene expression using the ΔΔCt method.

    • A dose-dependent increase in the expression of these target genes would provide strong evidence for PPAR activation by the compound.

Measurement of Fatty Acid Oxidation

Given the central role of PPARs in regulating lipid metabolism, a direct assessment of the compound's effect on fatty acid oxidation (FAO) is a crucial validation step.[27] This can be achieved through several methods, including the measurement of radiolabeled substrate conversion or oxygen consumption rates.

This assay measures the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to acid-soluble metabolites (ASMs), which are products of β-oxidation.[28]

  • Cell Culture and Pre-incubation:

    • Culture cells with high oxidative capacity (e.g., primary hepatocytes, C2C12 myotubes) in a suitable format (e.g., 24-well plates).[29]

    • Pre-incubate the cells with this compound at various concentrations for a defined period to allow for changes in gene expression.

  • Fatty Acid Oxidation Reaction:

    • Prepare a reaction medium containing [¹⁴C]palmitate complexed to bovine serum albumin (BSA).

    • Add the reaction medium to the cells and incubate for 1-2 hours.

  • Separation and Quantification of ASMs:

    • Stop the reaction by adding perchloric acid.

    • Separate the aqueous phase (containing ASMs) from the lipid phase (containing un-metabolized [¹⁴C]palmitate) by centrifugation.

    • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis:

    • An increase in the amount of [¹⁴C]-labeled ASMs in compound-treated cells compared to vehicle-treated cells indicates an enhancement of fatty acid oxidation.

Compound Concentration (µM)[¹⁴C]-ASM Production (DPM/mg protein)Fold Change vs. Vehicle
Vehicle (0)To be determined1.0
0.1To be determinedTo be determined
1To be determinedTo be determined
10To be determinedTo be determined
Positive ControlTo be determinedTo be determined

Visualizing the Fatty Acid Oxidation Assay Workflow

FAO_Assay_Workflow Start Start Cell_Culture Culture Oxidative Cells (e.g., Hepatocytes) Start->Cell_Culture Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation Reaction Add [14C]palmitate reaction medium Pre_incubation->Reaction Incubation Incubate 1-2 hours Reaction->Incubation Stop_Reaction Stop reaction (Perchloric Acid) Incubation->Stop_Reaction Separation Separate Aqueous and Lipid Phases Stop_Reaction->Separation Quantification Measure Radioactivity in Aqueous Phase Separation->Quantification Analysis Data Analysis (Fold Change) Quantification->Analysis End End Analysis->End

Caption: Workflow for the Radiometric Fatty Acid Oxidation Assay.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a Peroxisome Proliferator-Activated Receptor agonist. The experimental framework outlined in this technical guide provides a robust and logical pathway to validate this hypothesis. Successful demonstration of PPAR activation and subsequent modulation of fatty acid metabolism will pave the way for further preclinical development of this compound for metabolic and inflammatory diseases. Future studies should focus on in vivo efficacy in animal models of dyslipidemia and diabetes, as well as comprehensive pharmacokinetic and toxicological profiling.

References

An In-Depth Technical Guide to the Known and Potential Biological Activities of 4-(4-phenylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and hypothesized biological activities of 4-(4-phenylbutoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, potential mechanisms of action, and proposed experimental validation strategies for this compound.

Introduction

This compound is a carboxylic acid derivative with a distinct molecular architecture comprising a benzoic acid moiety linked to a phenylbutoxy tail.[1][2] While primarily documented in the scientific literature as a key intermediate in the synthesis of the potent leukotriene receptor antagonist, Pranlukast, its own biological activities remain a subject of scientific inquiry.[3][4][5] This guide will explore the most prominent and evidence-based hypothesized activity of this compound as a modulator of the leukotriene signaling pathway. Furthermore, we will discuss other plausible, yet less substantiated, biological roles based on its structural characteristics, including potential peroxisome proliferator-activated receptor (PPAR) agonism and lipid-lowering effects.

Part 1: The Primary Hypothesized Biological Activity: Leukotriene Receptor Antagonism

The most compelling hypothesis for the biological activity of this compound stems from its role as a direct precursor to Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3][4][5][6] This section will dissect the rationale behind this hypothesis, explore the relevant signaling pathway, and propose a detailed experimental workflow for its validation.

The Leukotriene Signaling Pathway and its Role in Inflammation

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses.[6] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor.[6] Activation of the CysLT1 receptor in various cell types, including smooth muscle cells and immune cells, triggers a cascade of downstream events leading to:

  • Bronchoconstriction

  • Increased vascular permeability and edema

  • Mucus hypersecretion

  • Eosinophil recruitment and activation

These pathological effects are hallmarks of inflammatory diseases such as asthma and allergic rhinitis.[6] Therefore, antagonism of the CysLT1 receptor is a validated therapeutic strategy for the management of these conditions.

Signaling Pathway of CysLT1 Receptor Activation

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation (Bronchoconstriction, Edema, etc.) Ca->Inflammation PKC->Inflammation LTD4 Cysteinyl Leukotriene (LTD4) LTD4->CysLT1 Binds to

Caption: CysLT1 receptor signaling cascade.

Structure-Activity Relationship (SAR) of CysLT1 Receptor Antagonists

The molecular structure of this compound aligns well with the established pharmacophore for CysLT1 receptor antagonists.[7][8][9][10] Key structural features for potent CysLT1 antagonism include:

  • A Lipophilic Anchor: The phenylbutoxy group serves as a significant lipophilic moiety, which is crucial for anchoring the molecule within a hydrophobic pocket of the CysLT1 receptor.

  • A Central Unit: The benzene ring of the benzoic acid provides a rigid scaffold.

  • An Acidic Group: The carboxylic acid group is a key acidic feature that can interact with basic residues in the receptor's binding site, mimicking the carboxylate of the leukotriene structure.

Pharmacophore Model for CysLT1 Antagonists

cluster_pharmacophore CysLT1 Antagonist Pharmacophore cluster_molecule This compound Lipophilic Lipophilic Anchor Central Central Aromatic Unit Acidic Acidic Group Phenylbutoxy Phenylbutoxy Phenylbutoxy->Lipophilic Corresponds to Benzene Benzene Ring Benzene->Central Corresponds to CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acidic Corresponds to

Caption: Alignment of this compound with the CysLT1 antagonist pharmacophore.

Proposed Experimental Validation

To rigorously test the hypothesis of CysLT1 receptor antagonism, a multi-tiered experimental approach is recommended.

1.3.1 In Vitro Assays

  • Receptor Binding Assay:

    • Objective: To determine the binding affinity of this compound to the CysLT1 receptor.

    • Methodology:

      • Prepare cell membrane fractions from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293-CysLT1).

      • Incubate the membrane fractions with a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4) in the presence of increasing concentrations of this compound.

      • As a positive control, use a known CysLT1 antagonist like Pranlukast.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

  • Functional Assay (Calcium Mobilization):

    • Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

    • Methodology:

      • Load CysLT1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

      • Stimulate the cells with a known concentration of LTD4.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • Determine the dose-dependent inhibition of the LTD4-induced calcium signal by this compound and calculate the IC50 value.

1.3.2 In Vivo Models

  • LTD4-Induced Bronchoconstriction in Guinea Pigs:

    • Objective: To evaluate the in vivo efficacy of this compound in a model of airway hyperresponsiveness.

    • Methodology:

      • Anesthetize guinea pigs and measure baseline airway resistance.

      • Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).

      • After a defined pre-treatment period, challenge the animals with an intravenous infusion of LTD4.

      • Continuously monitor and record the changes in airway resistance.

      • Assess the ability of this compound to attenuate the LTD4-induced bronchoconstriction.

Experimental Workflow for CysLT1 Antagonism Validation

cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Hypothesis Hypothesis: This compound is a CysLT1 antagonist InVitro In Vitro Validation Hypothesis->InVitro Binding Receptor Binding Assay (Determine Ki) InVitro->Binding Functional Functional Assay (Calcium Mobilization, IC50) InVitro->Functional InVivo In Vivo Validation Broncho LTD4-Induced Bronchoconstriction (Guinea Pig Model) InVivo->Broncho Conclusion Conclusion on CysLT1 Antagonism Binding->InVivo Functional->InVivo Broncho->Conclusion

Caption: Proposed workflow for validating CysLT1 antagonist activity.

Part 2: Secondary Hypothesized Biological Activities

Based on the structural features of this compound, other biological activities can be postulated. These are more speculative and require foundational experimental evidence.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[11] The general pharmacophore of PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that is present in this compound.[11][12][13][14]

Proposed Experimental Validation:

  • PPAR Transactivation Assay:

    • Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.

    • Methodology:

      • Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the ligand-binding domain of a PPAR isoform (fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

      • Treat the transfected cells with various concentrations of this compound.

      • Use known PPAR agonists (e.g., rosiglitazone for PPARγ) as positive controls.

      • Measure the reporter gene activity (luciferase luminescence).

      • An increase in reporter activity would indicate PPAR agonism.

Lipid-Lowering Effects

The potential for this compound to modulate lipid metabolism is another area of interest, partly due to the structural similarities with some lipid-lowering agents and the known role of PPARs in lipid homeostasis.

Proposed Experimental Validation:

  • In Vitro Adipocyte Differentiation Assay:

    • Objective: To assess the effect of the compound on adipogenesis, a process regulated by PPARγ.

    • Methodology:

      • Culture pre-adipocyte cells (e.g., 3T3-L1) in a differentiation medium.

      • Treat the cells with this compound at different concentrations.

      • After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation.

      • Quantify the staining to determine the extent of adipocyte differentiation.

  • In Vivo Hyperlipidemia Model:

    • Objective: To investigate the effect of the compound on plasma lipid levels in a relevant animal model.

    • Methodology:

      • Induce hyperlipidemia in a suitable animal model (e.g., high-fat diet-fed mice or rats).

      • Administer this compound orally for a specified period.

      • Collect blood samples and measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

      • Compare the lipid profiles of the treated group with the vehicle-treated control group.

Conclusion

This compound presents a compelling profile for further investigation, primarily as a potential leukotriene receptor antagonist. Its well-documented role as a key intermediate in the synthesis of Pranlukast provides a strong rationale for this hypothesis. The structural alignment with the known pharmacophore for CysLT1 antagonists further strengthens this line of inquiry. The proposed experimental workflows in this guide offer a systematic approach to validate this primary hypothesis and to explore the more speculative, yet plausible, secondary activities related to PPAR agonism and lipid metabolism. The insights gained from such studies will be invaluable for the drug discovery and development community in unlocking the full therapeutic potential of this and related chemical scaffolds.

References

4-(4-phenylbutoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic acid: Synthesis, Characterization, and Application in Pharmaceutical Development

Abstract

This compound stands as a pivotal chemical intermediate, most notably in the synthesis of the anti-asthmatic drug Pranlukast. Its molecular architecture, featuring a benzoic acid moiety linked to a phenylbutoxy chain, imparts specific chemical properties that are instrumental in its synthetic utility and potential biological relevance. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, its critical role as a starting material and potential impurity in active pharmaceutical ingredient (API) manufacturing, and broader applications.

Core Physicochemical & Structural Characteristics

This compound is a bifunctional organic molecule. The carboxylic acid group provides a reactive handle for amide bond formation, a common step in pharmaceutical synthesis, while the lipophilic 4-phenylbutoxy tail influences solubility and potential interactions with biological targets. Understanding these core properties is fundamental to its effective application.

The compound typically appears as a white to off-white crystalline powder.[1][2][3][4] Its poor solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform is a direct consequence of its significant nonpolar character derived from the two phenyl rings and the butyl chain.[1][4][5]

Table 1: Key Identifiers and Physicochemical Properties

ParameterValueSource(s)
Molecular Formula C₁₇H₁₈O₃[2][][7][][9][10]
Molecular Weight 270.32 g/mol [3][][][10][11]
CAS Number 30131-16-9[2][][7][9][10][11]
IUPAC Name This compound[][]
Appearance White to off-white crystalline powder/solid[1][2][4]
Melting Point 129 - 141 °C[1][3][5][10][11]
Boiling Point ~454 °C at 760 mmHg[2][3][11]
Solubility Insoluble in water; Soluble in Chloroform, DMSO, Methanol[1][3][4][5]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound is a critical step in the supply chain for drugs like Pranlukast. The choice of synthetic route is driven by factors such as raw material cost, reaction yield, purity of the final product, and scalability for industrial production. Most common methods rely on forming the ether linkage, a robust and well-understood transformation in organic chemistry.

Preferred Synthetic Pathway: Williamson Ether Synthesis

A prevalent and logical approach involves the Williamson ether synthesis, which couples an alkoxide with an alkyl halide. In this context, the synthesis begins with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate or "methylparaben") and a suitably functionalized phenylbutane chain, such as 1-bromo-4-phenylbutane.

Causality Behind Experimental Choices:

  • Starting with an Ester: The carboxylic acid of 4-hydroxybenzoic acid is protected as an ester (e.g., methyl ester). This is a crucial decision to prevent the acidic proton from interfering with the basic conditions required for the ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group, is a much better nucleophile than the corresponding carboxylate would be.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often employed. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide but not so strong that it would promote unwanted side reactions, such as hydrolysis of the ester.

  • Final Hydrolysis Step: Once the ether linkage is formed, the ester is easily hydrolyzed back to the carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by acidic workup. This two-step approach (etherification then hydrolysis) provides a high-purity product and is generally high-yielding.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis A Methyl 4-hydroxybenzoate C Methyl 4-(4-phenylbutoxy)benzoate (Intermediate) A->C K₂CO₃, Solvent (e.g., DMF) B 1-bromo-4-phenylbutane B->C D This compound (Final Product) C->D 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, starting from methylparaben.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-4-phenylbutane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis to this compound [10]

  • Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2-3 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring for the disappearance of the ester by TLC.[10]

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). A white solid will precipitate.[10]

  • Collect the solid by vacuum filtration, wash the filter cake thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product. Purity can be assessed by HPLC and melting point.[10]

Application in Pharmaceutical Manufacturing

Key Intermediate for Pranlukast

The primary industrial application of this compound is as a key starting material for Pranlukast, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.[][][12][13][14] The synthesis involves creating an amide bond between the carboxylic acid of this compound and the amino group of the benzopyran core of Pranlukast.

This acylation reaction is a cornerstone of this process. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride (e.g., using thionyl chloride), to make it highly reactive towards the amine.[3]

Pranlukast_Synthesis A This compound C Pranlukast A->C Acylation (e.g., via acyl chloride) B 8-amino-4-oxo-2- (1H-tetrazol-5-yl)-4H- chromene B->C

Caption: Final acylation step in the synthesis of Pranlukast.

A Critical Process Impurity

In the manufacturing of Pranlukast Hydrate, this compound is also recognized as a potential impurity.[][] This is significant from a regulatory and quality control perspective. Unreacted starting material can carry through the synthesis and crystallization steps into the final API. Regulatory bodies like the FDA and EMA require strict control over impurities in drug substances. Therefore, highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated to detect and quantify any residual this compound in the final Pranlukast product to ensure it remains below established safety thresholds.

Broader Applications & Future Research

While its role in Pranlukast synthesis is well-established, the structural motifs of this compound suggest potential in other areas:

  • Materials Science : The rigid benzoic acid core combined with the flexible phenylbutoxy tail is characteristic of molecules used in the synthesis of liquid crystals and specialty polymers.[3][5][15]

  • Agrochemicals : Benzoic acid derivatives are common in herbicides and insecticides, making this compound a potential building block in that field.[1]

  • Drug Discovery : The structure could serve as a scaffold or lead compound for developing new therapeutics. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties.[13][16] The phenylbutoxy group could be explored for its potential to modulate lipid regulation.[13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[2]
  • Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[5][] Storage under an inert atmosphere at 2-8 °C is recommended to maximize long-term stability.[5]

Conclusion

This compound is more than a simple organic compound; it is a validated and critical component in the production of essential medicines. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for industrial-scale synthesis. For professionals in drug development, a thorough understanding of its synthesis, analytical profile, and role as both a key raw material and a potential impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

A Technical Guide to the Safe Handling of 4-(4-phenylbutoxy)benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safe handling, storage, and disposal of 4-(4-phenylbutoxy)benzoic acid (CAS No. 30131-16-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data, toxicological information on structurally related compounds, and standard laboratory safety practices to ensure a self-validating system of operational safety.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative.[1] Its structure, consisting of a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond, dictates its physical properties and reactivity.[1] Understanding these properties is the foundation of its safe handling.

It typically appears as a white to off-white crystalline solid or powder.[1][2][3] Like many aromatic carboxylic acids, it has limited solubility in water but is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is critical when choosing solvents for reactions, purification, and cleaning.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃PubChem[4]
Molecular Weight 270.32 g/mol PubChem[4]
Appearance White to off-white crystalline solid/powderGuidechem[1], ChemBK[2], Sigma-Aldrich[3]
Melting Point 137-141°CBOC Sciences[5]
pKa 4.47 ± 0.10 (Predicted)Guidechem[1]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, DMSOGuidechem[1], ChemBK[2], BOC Sciences[5]

Hazard Assessment and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][4] While specific, comprehensive toxicity data for this exact compound is limited, a toxicological assessment can be informed by data from close structural analogs, such as 4-hydroxybenzoic acid, a standard practice in chemical safety evaluation.

Primary Hazards:

  • Eye Irritation: Direct contact with the solid powder or solutions can cause serious irritation.[4][6]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][4][6]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][6]

  • Ingestion: May be harmful if swallowed.[6]

There is no conclusive evidence linking this compound to carcinogenic effects.[1]

Toxicological Data (from structural analog 4-hydroxybenzoic acid):

MetricSpeciesValueClassificationSource
Acute Oral LD50 Rat> 2,000 mg/kgLow Acute ToxicityOECD SIDS[5]
Acute Oral LD50 Mouse2,200 mg/kgLow Acute ToxicityECHEMI[7]
Skin Irritation N/ASlightly IrritatingIrritantOECD SIDS[5], TERA[8]
Eye Irritation N/AModerate to SevereIrritant/DamageOECD SIDS[5], TERA[8]
Aquatic Toxicity (Fish) Oryzias latipesLC50 (96h): 92.8 mg/LHarmful to aquatic lifeECHEMI[7]
Aquatic Toxicity (Daphnia) Daphnia magnaEC50 (48h): 67 mg/LHarmful to aquatic lifeECHEMI[7]

Based on this data, while the compound exhibits low acute systemic toxicity, it presents a significant local hazard to the skin and especially the eyes.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedures for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure.

Personal Protective Equipment (PPE)

The final line of defense is appropriate PPE. Selection must be based on the specific hazards of the compound and the procedure being performed.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory at all times.[9] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers.[9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile or neoprene gloves are recommended for incidental contact.[11][12][13] Always inspect gloves for defects before use and remove them promptly if contamination occurs. For extended contact or immersion, consult a glove manufacturer's resistance guide.

    • Lab Coat: A standard laboratory coat must be worn, fully buttoned, to protect skin and clothing.[9]

    • Footwear: Fully enclosed shoes are required; porous or open-toed shoes are not permitted in the laboratory.[9]

  • Respiratory Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure to a minimum.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be required, which necessitates enrollment in a respiratory protection program.[10]

Weighing and Transfer Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood.[9] Assemble all necessary equipment (spatula, weigh paper/boat, glassware) before retrieving the chemical.

  • Donning PPE: Put on all required PPE as detailed above.

  • Handling: Carefully weigh the desired amount of the powdered compound. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[9] Use a spatula for transfers.

  • Post-Handling: Tightly close the container immediately after use. Clean any contaminated surfaces and equipment. Doff PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[8]

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and direct sunlight.[7][13]

  • Incompatible Materials:

    • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, chromic acid). Aromatic compounds can be susceptible to oxidation, which can be a highly exothermic and potentially explosive reaction.[14][15][16][17]

    • Strong Bases: (e.g., sodium hydroxide). As a carboxylic acid, it will undergo a vigorous acid-base neutralization reaction.[7]

    • Reactive Metals: Avoid storage in metal cabinets where fumes could cause corrosion over time.[12]

Emergency Procedures: Spills and Exposure

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing.[6] Immediately flush skin with plenty of soap and water for at least 15 minutes.[7] Get medical advice if irritation occurs or persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Wash mouth out with water.[6] Do NOT induce vomiting.[7] Seek medical attention.

Spill Response Protocol

The response depends on the scale of the spill. For any spill, do not rush; stop and assess the situation first.[18]

SpillResponse cluster_spill Spill Response Workflow Assess Assess the Spill (Minor vs. Major? Hazards?) Alert Alert Personnel & Supervisor Assess->Alert Evacuate Evacuate Area (If Major Spill) Assess->Evacuate Major Spill DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->DonPPE Minor Spill (If trained & safe) Alert->DonPPE CallEHS Call EHS / Emergency Services Evacuate->CallEHS Contain Contain the Spill (Use absorbent socks/dikes) DonPPE->Contain Absorb Absorb/Neutralize (Cover with absorbent material) Contain->Absorb Collect Collect Debris (Sweep into labeled waste container) Absorb->Collect Decon Decontaminate Area (Wash with soap and water) Collect->Decon Dispose Dispose of Waste (As hazardous waste) Decon->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

For a minor spill of solid this compound:

  • Alert others in the area.[19]

  • Don appropriate PPE.[19]

  • Contain the powder to prevent it from becoming airborne. Moisten the material slightly with a fine water spray if appropriate and safe to do so.

  • Collect the material by carefully sweeping it into a dustpan and placing it into a clearly labeled, sealed container for hazardous waste.[18] Avoid creating dust.

  • Decontaminate the area with soap and water.[18][19]

  • Dispose of all cleanup materials as hazardous waste.[18]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[9]

  • Containment: Collect solid waste in a dedicated, leak-proof, and clearly labeled container.[18] The label should read "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.[9][18] Disposal often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[20] Never pour chemical waste down the drain.[20]

Conclusion

This compound is a valuable compound in research and development with a manageable hazard profile when handled correctly. The core principles of its safe use are rooted in a thorough understanding of its properties, a consistent application of the hierarchy of controls, and strict adherence to established protocols for handling, storage, and emergency response. By integrating these practices, researchers can ensure a safe and productive laboratory environment.

References

4-(4-phenylbutoxy)benzoic acid literature review and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic Acid: From Synthesis to Application

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound, a carboxylic acid derivative with the chemical formula C₁₇H₁₈O₃, stands as a significant molecule in the landscape of organic synthesis and pharmaceutical development.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, most notably in the synthesis of Pranlukast, an established anti-asthmatic and anti-allergic rhinitis medication.[][4][5] This guide provides a comprehensive technical overview of its history, synthesis, properties, and the crucial role it plays in the development of therapeutic agents. Its molecular structure, featuring a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond, imparts a unique combination of hydrophobicity and chemical reactivity that is essential for its utility.[1]

Historical Context and Developmental Milestones

The emergence of this compound is intrinsically linked to the advancements in medicinal chemistry during the late 20th century. It was first synthesized during research programs focused on developing ether-linked aromatic acid derivatives with potential therapeutic value.[1] Its significance soared with the discovery and development of Pranlukast, a potent cysteinyl leukotriene receptor antagonist, by Ono Pharmaceutical in Japan.[6] The need for an efficient and scalable synthesis of Pranlukast drove research into the production of high-purity this compound, establishing it as a key industrial intermediate.[7][8][9]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and for ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈O₃[2][4]
Molecular Weight 270.32 g/mol [1][10]
CAS Number 30131-16-9[1][2]
Appearance White to off-white crystalline powder/solid[1][2][11]
Melting Point 131 - 141°C[][11][]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[1][2][11]
pKa 4.47 ± 0.10 (Predicted)[1]

Synthesis and Manufacturing: Routes to a Key Intermediate

The synthesis of this compound has been approached through various chemical strategies, each with distinct advantages and challenges. The primary goal is to efficiently form the ether linkage between the phenylbutoxy and benzoic acid moieties.

Common Synthetic Strategies

Several effective methods for the synthesis of this compound have been developed:

  • Williamson Ether Synthesis: A prevalent method involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester, like methyl p-hydroxybenzoate) with a phenylbutyl halide (e.g., 1-bromo-4-phenylbutane). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate, followed by hydrolysis of the ester to yield the final carboxylic acid.[8][9]

  • Esterification followed by Hydrolysis: Another common route is the esterification of 4-hydroxybenzoic acid with 4-phenylbutanol in the presence of an acid catalyst. The resulting ester intermediate is then hydrolyzed to produce this compound.[11]

  • Multi-step Synthesis from Simpler Precursors: Chinese patents describe multi-step reaction sequences starting from raw materials like 4-chloro-1-butanol or tetrahydrofuran.[7][9] These routes involve steps such as Friedel-Crafts alkylation, halogenation, and condensation to build the molecule.[8][9]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the Williamson ether synthesis approach, a widely adopted method.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Methyl p-hydroxybenzoate P1 Nucleophilic Substitution (Etherification) R1->P1 R2 1-Bromo-4-phenylbutane R2->P1 R3 Base (e.g., K₂CO₃) R3->P1 I1 Intermediate: Methyl 4-(4-phenylbutoxy)benzoate P1->I1 Forms Intermediate P2 Base-catalyzed Hydrolysis (Saponification) P3 Acidification P2->P3 FP Final Product: This compound P3->FP I1->P2

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative example based on methods described in the literature for synthesizing the target compound from methyl p-hydroxybenzoate and 1-bromo-4-phenylbutane.[6][8]

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate (Intermediate)

  • Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add methyl p-hydroxybenzoate (1.8g), 1-bromo-4-phenylbutane (8.0g), potassium carbonate (K₂CO₃, 3.6g), and DMF (50 mL).[8]

  • Reaction: Heat the mixture to 115°C under continuous mechanical stirring.[8] Maintain this temperature and allow the reaction to proceed for approximately 11 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid K₂CO₃ by suction filtration.[8]

  • Precipitation: Add 50 mL of water to the filtrate, which should cause it to become cloudy. Stir for 10 minutes.

  • Isolation: The crude intermediate, methyl 4-(4-phenylbutoxy)benzoate, can be isolated, though some procedures proceed directly to hydrolysis.

Step 2: Hydrolysis to this compound

  • Setup: Transfer the intermediate-containing solution (or the isolated intermediate) to a suitable reaction vessel. Add a 15% aqueous solution of sodium hydroxide (NaOH).[6]

  • Reaction: Heat the mixture to reflux and maintain for 1 to 5 hours to ensure complete hydrolysis of the ester.[6]

  • Acidification: Cool the reaction mixture to room temperature. Slowly add a ~3mol/L HCl solution to adjust the pH to 2, which will precipitate the carboxylic acid product.[8]

  • Isolation and Purification: Collect the white solid precipitate by filtration. Wash the solid with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity this compound.

Applications in Drug Development and Beyond

The primary and most well-documented application of this compound is its role as a precursor in the synthesis of Pranlukast.[7][8][9]

  • Pranlukast Synthesis: It is acylated with 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran in a dichloromethane system, using pyridine as an acid-binding agent, to form Pranlukast.[7][8]

Beyond this key application, its chemical structure suggests its utility in other areas:

  • Pharmaceuticals: It is cited as a versatile intermediate for other pharmaceuticals, including potential anti-inflammatory and antifungal agents.[4][11] The benzoic acid structure is common in anti-inflammatory drugs.[4]

  • Agrochemicals: It serves as a building block for herbicides and insecticides.[11]

  • Materials Science: It has been used as a component in the synthesis of liquid crystal materials.[2]

Biological Relevance and Mechanism of Action (of Pranlukast)

While this compound is an intermediate, its ultimate product, Pranlukast, has a well-defined biological role. Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[][13]

Cysteinyl leukotrienes are potent inflammatory mediators that, upon binding to CysLT1 receptors on airway smooth muscle and other cells, cause bronchoconstriction, mucus secretion, and airway edema—hallmark features of asthma.[] By blocking this interaction, Pranlukast mitigates these effects, providing therapeutic relief for asthma and allergic rhinitis.[][]

Leukotriene Signaling Pathway and Pranlukast Inhibition

The following diagram illustrates the mechanism of action for Pranlukast.

G cluster_pathway Inflammatory Cascade cluster_receptor Cellular Response AA Arachidonic Acid FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 Forms CysLTs CysLT1R CysLT1 Receptor (on Airway Smooth Muscle) LTD4->CysLT1R Binds to Response Bronchoconstriction Mucus Secretion Airway Edema CysLT1R->Response Triggers Pranlukast Pranlukast (Synthesized from This compound) Pranlukast->CysLT1R BLOCKS

Caption: Pranlukast blocks the binding of leukotrienes to the CysLT1 receptor.

Safety and Handling

As with any chemical reagent, proper safety protocols are essential when handling this compound.

  • Hazards: The compound may cause skin and eye irritation.[1] Ingestion may be harmful.[1]

  • Precautions: Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or fume hood.

  • Storage: It should be stored in a cool, dry place, away from incompatible materials.[1]

Conclusion and Future Outlook

This compound is a compound of significant industrial and pharmaceutical importance. Its history is a clear example of how the development of a specific therapeutic agent can drive innovation in synthetic chemistry. While its primary role is firmly established as the key intermediate for Pranlukast, the versatility of its structure may open avenues for its use in creating novel anti-inflammatory agents, agrochemicals, and advanced materials. Continued research into more efficient, environmentally friendly, and cost-effective synthetic routes will be crucial to meet the ongoing demand for this vital chemical building block.

References

Methodological & Application

Introduction: The Significance of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-phenylbutoxy)benzoic Acid

This compound, a white to off-white crystalline solid with the molecular formula C₁₇H₁₈O₃, is a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key building block for the production of Pranlukast, a potent anti-asthma medication.[3] The structural framework of this molecule, featuring a flexible phenylbutoxy tail connected to a rigid benzoic acid head, makes it a versatile scaffold in drug design and materials science. This document provides a detailed, step-by-step protocol for its synthesis, grounded in the principles of the Williamson ether synthesis followed by ester hydrolysis, designed for researchers in organic synthesis and drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step process. The core of this strategy is the formation of an ether linkage, followed by the deprotection of a carboxyl group.

  • Williamson Ether Synthesis: This classic Sₙ2 reaction forms the carbon-oxygen ether bond.[4][5] In this step, the nucleophilic phenoxide ion, generated from methyl p-hydroxybenzoate by a base, attacks the primary electrophilic carbon of 1-bromo-4-phenylbutane, displacing the bromide leaving group.[6][7] This reaction is highly effective for coupling a phenoxide with a primary alkyl halide.

  • Saponification (Ester Hydrolysis): The resulting intermediate, methyl 4-(4-phenylbutoxy)benzoate, is then subjected to base-catalyzed hydrolysis.[8][9] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate, yielding the final product, this compound, which precipitates from the aqueous solution.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A Methyl p-hydroxybenzoate C Methyl 4-(4-phenylbutoxy)benzoate A->C + K₂CO₃, DMF (Base, Solvent) Δ (Heat) B 1-bromo-4-phenylbutane B->C D Methyl 4-(4-phenylbutoxy)benzoate E This compound D->E 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their molecular weights and suggested quantities for a laboratory-scale preparation.

ReagentMolecular FormulaMW ( g/mol )EquivalentsAmount (Mass)Amount (Moles)Role
Methyl p-hydroxybenzoateC₈H₈O₃152.151.011.5 g0.076Starting Material
1-bromo-4-phenylbutaneC₁₀H₁₃Br213.111.118.0 g0.084Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.122.0 g0.16Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-150 mL-Solvent
Sodium Hydroxide (NaOH)NaOH40.00~515 g in 45 mL H₂O0.375Hydrolysis Reagent
Ethanol (EtOH)C₂H₆O46.07-100 mL-Solvent
Hydrochloric Acid (HCl)HCl36.46-As needed (conc.)-Acidification

Detailed Step-by-Step Protocol

Part A: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

This initial step focuses on forming the ether linkage via the Williamson synthesis. The choice of DMF as a solvent is strategic; its polar aprotic nature effectively solvates the potassium carbonate, enhancing the nucleophilicity of the phenoxide without protonating it.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl p-hydroxybenzoate (11.5 g, 0.076 mol) and anhydrous potassium carbonate (22.0 g, 0.16 mol).

  • Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Begin stirring the mixture. Add 1-bromo-4-phenylbutane (18.0 g, 0.084 mol) to the suspension.[6]

  • Reaction: Heat the reaction mixture to 115°C and maintain it at reflux for 11 hours.[6] The progress can be monitored using Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials. Heating provides the necessary activation energy for this Sₙ2 reaction to proceed at a practical rate.

  • Work-up: After 11 hours, cool the reaction mixture to room temperature. Filter the mixture using suction filtration to remove the solid potassium carbonate and other inorganic salts.

  • Precipitation: Transfer the filtrate to a beaker and slowly add 150 mL of water while stirring. The intermediate product, methyl 4-(4-phenylbutoxy)benzoate, is less soluble in the DMF/water mixture and will precipitate out as a solid.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water to remove any residual DMF and salts, and dry it under vacuum. This crude ester is typically of sufficient purity to be carried forward to the next step without further purification.[3]

Part B: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. A strong base like NaOH is used to ensure the complete and irreversible saponification of the ester.

  • Setup: Transfer the crude methyl 4-(4-phenylbutoxy)benzoate from Part A into a 250 mL round-bottom flask. Add 100 mL of ethanol.

  • Hydrolysis: Add a solution of 25% sodium hydroxide (prepared by dissolving 15 g of NaOH in 45 mL of water) to the flask.[8][9]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.[8][9] The reaction mixture should become a clear, homogeneous solution as the starting ester is converted into its water-soluble sodium salt.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: To the remaining aqueous solution, slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously in an ice bath. Continue adding acid until the pH of the solution is approximately 2.[6][8] A voluminous white solid, the final product, will precipitate. The acidic condition is necessary to protonate the sodium 4-(4-phenylbutoxy)benzoate salt, converting it to the free carboxylic acid, which has very low solubility in water.

  • Final Isolation: Collect the white solid by suction filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts (e.g., NaCl).

  • Drying: Dry the purified this compound in a vacuum oven. The expected melting point of the final product is in the range of 137-141°C.[1]

G start Start setup1 Combine Methyl p-hydroxybenzoate, K₂CO₃, and DMF in flask start->setup1 add_alkyl_halide Add 1-bromo-4-phenylbutane setup1->add_alkyl_halide reflux1 Heat to 115°C Reflux for 11 hours add_alkyl_halide->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter to remove solids (K₂CO₃) cool1->filter1 precipitate Add water to filtrate to precipitate ester filter1->precipitate isolate1 Collect crude ester by filtration and dry precipitate->isolate1 setup2 Dissolve crude ester in Ethanol isolate1->setup2 add_naoh Add 25% NaOH solution setup2->add_naoh reflux2 Heat to Reflux for 3 hours add_naoh->reflux2 cool2 Cool to Room Temperature reflux2->cool2 rotovap Remove Ethanol via Rotary Evaporation cool2->rotovap acidify Acidify with HCl to pH 2 in an ice bath rotovap->acidify filter2 Filter to collect precipitated acid acidify->filter2 wash_dry Wash with cold water and dry filter2->wash_dry product Final Product: This compound wash_dry->product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Self-Validation and Quality Control

The integrity of this protocol is ensured through in-process controls and final product characterization.

  • Reaction Monitoring: The progress of both reaction steps can be reliably monitored by Thin-Layer Chromatography (TLC), allowing for confirmation that the starting material has been consumed before proceeding with work-up.

  • Product Characterization: The identity and purity of the final product should be confirmed through standard analytical techniques. A melting point determination should yield a value within the literature range of 137-141°C.[1] Further structural confirmation can be obtained via spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to validate the presence of the expected functional groups and the overall molecular structure.

References

Application Note: Comprehensive Analytical Characterization of 4-(4-phenylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-(4-phenylbutoxy)benzoic acid (CAS No. 30131-16-9). As a key intermediate in the synthesis of pharmaceuticals, such as the asthma medication Pranlukast, and a building block for liquid crystals and specialty polymers, rigorous characterization is essential to ensure its identity, purity, and quality.[1][][][4] This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed protocols for structural elucidation, purity determination, and physicochemical analysis. The methodologies detailed herein are designed to establish a complete analytical profile of the compound, ensuring its suitability for downstream applications.

Introduction and Physicochemical Profile

This compound is an organic compound with the molecular formula C₁₇H₁₈O₃.[5] Its structure consists of a benzoic acid moiety linked to a phenylbutane group via an ether linkage. This bifunctional nature makes it a versatile chemical intermediate.[6] Accurate characterization is the cornerstone of its use in regulated industries, ensuring batch-to-batch consistency and the absence of process-related impurities that could affect the safety and efficacy of the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈O₃[][7]
Molecular Weight 270.32 g/mol [][7][8]
Appearance White to off-white crystalline powder[1][4][5]
Melting Point 129-141 °C[1][][6][9]
Solubility Insoluble in water; Soluble in DMSO, methanol, ethanol, acetone, and chloroform.[1][6][10]
IUPAC Name This compound[][][7]
CAS Number 30131-16-9[1][5]

Overall Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of this compound. The workflow ensures confirmation of the chemical structure, quantification of the main component, identification of impurities, and assessment of key physical properties.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample Bulk Sample of This compound Prep Solution & Sample Prep (for HPLC, NMR, etc.) Sample->Prep ID Structural ID & Elucidation (NMR, MS, FT-IR) Prep->ID Purity Purity & Impurity Profiling (HPLC-UV) Prep->Purity Thermal Thermal Properties (DSC, TGA) Prep->Thermal Elemental Elemental Composition (CHN Analysis) Prep->Elemental Analysis Data Interpretation & Comparison to Specs ID->Analysis Purity->Analysis Thermal->Analysis Elemental->Analysis Report Certificate of Analysis (CoA) & Full Report Generation Analysis->Report

Figure 1: General workflow for the analytical characterization of this compound.

Structural Elucidation Techniques

Structural elucidation confirms that the synthesized molecule has the correct atomic connectivity and composition. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal and definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR should be performed.

Rationale: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. The combination allows for a complete mapping of the molecule's structure. For this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons on both rings, the aliphatic chain protons, and the carboxylic acid proton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The use of DMSO-d₆ is often preferred as it can solubilize the compound well and the carboxylic acid proton is readily observable.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals and assign them to the corresponding protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts with predicted values or reference spectra to confirm the structure. The analysis of related benzoic acid compounds can provide context for expected shifts.[11][12]

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.5Broad Singlet1H
Aromatic (ortho to -COOH)~7.9Doublet2H
Aromatic (meta to -COOH)~7.0Doublet2H
Aromatic (phenyl ring)~7.3-7.1Multiplet5H
Methylene (-O-CH₂)~4.1Triplet2H
Methylene (-CH₂-Ph)~2.7Triplet2H
Methylene (-CH₂-CH₂-)~1.8Multiplet4H
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which can be readily ionized in either positive or negative mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for HRMS).

  • Acquisition:

    • Infuse the sample solution directly or via an LC system.

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • The expected exact mass for C₁₇H₁₈O₃ is 270.1256.[7]

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value. The difference should be within 5 ppm for HRMS to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule.

Rationale: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions. This provides complementary evidence for the proposed structure. The analysis of similar benzoic acid derivatives can serve as a reference.[13]

Protocol: FT-IR Analysis (ATR or KBr Pellet)

  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Collect a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption peaks.

Table 3: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad, characteristic of H-bonding
C-H (Aromatic)3100-3000Sharp peaks
C-H (Aliphatic)2950-2850Sharp peaks
C=O (Carboxylic Acid)~1680Strong, sharp peak
C=C (Aromatic)1600, 1500, 1450Multiple peaks
C-O (Ether & Acid)1300-1000Strong peaks

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and quantifying any impurities. A stability-indicating method should be developed and validated.

Rationale: Reversed-phase HPLC is ideal for separating this compound from potential starting materials (e.g., 4-hydroxybenzoic acid, 1-bromo-4-phenylbutane) and by-products.[6][14] The molecule contains a strong chromophore (the benzoic acid system), making UV detection highly sensitive. The method uses an acidic mobile phase to keep the carboxylic acid in its protonated, non-ionized form, which results in better peak shape and retention on a C18 column. Several HPLC methods have been developed for benzoic acid and its derivatives in various matrices.[15][16][17][18]

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN:Water w/ 0.1% H₃PO₄) Equilibrate Equilibrate HPLC System with Mobile Phase MobilePhase->Equilibrate Standard Prepare Standard Solution (Known Concentration) Inject Inject Standard & Sample Solutions Standard->Inject Sample Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) Sample->Inject Equilibrate->Inject Run Run Isocratic/Gradient Method Inject->Run Detect Detect at UV Wavelength (e.g., 254 nm) Run->Detect Integrate Integrate Chromatograms Detect->Integrate Calculate Calculate Purity (% Area) & Assay (vs. Standard) Integrate->Calculate Report Generate Report Calculate->Report

Figure 2: Workflow for HPLC purity and assay analysis.

Protocol: Reversed-Phase HPLC Method

  • Reagents and Equipment:

    • HPLC system with UV or DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile (ACN) and water.

    • Phosphoric acid (H₃PO₄) or Formic Acid.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Phosphoric Acid.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This gives a stock concentration of 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 65% B, 35% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 15 minutes
  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Purity: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Assay (optional): Quantify the sample against the reference standard: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.

Physicochemical and Thermal Analysis

Thermal analysis techniques provide critical information about the material's melting behavior, thermal stability, and polymorphism, which are essential for process development and formulation.[19][20][21]

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to screen for different crystalline forms (polymorphs), which may exhibit different melting points.[22][23]

Protocol: DSC Analysis

  • Instrumentation: Use a calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp with a lid. Prepare an empty, sealed pan as a reference.

  • Acquisition:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. The onset is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound, as well as to quantify residual solvents or water.[22]

Protocol: TGA Analysis

  • Instrumentation: Use a calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Acquisition:

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve. A significant mass loss indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Any mass loss at lower temperatures (e.g., < 120 °C) may indicate the presence of volatile solvents.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic, chromatographic, and thermal techniques ensures the unambiguous confirmation of its identity, purity, and critical physicochemical properties. Adherence to these protocols will guarantee the quality and consistency of the material for its intended applications in the pharmaceutical and materials science industries.

References

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 4-(4-phenylbutoxy)benzoic acid for researchers, scientists, and professionals in drug development. While primarily recognized as a critical synthetic intermediate, this guide also explores its broader context in pharmaceutical sciences, offering detailed protocols and expert insights into its practical use.

Section 1: Introduction and Physicochemical Properties

This compound is a derivative of benzoic acid characterized by a phenylbutoxy group at the para position.[1][2] It is a white to off-white crystalline powder with limited solubility in water but soluble in organic solvents like ethanol and acetone.[3][4] Its chemical structure makes it a valuable building block in organic synthesis.[4]

PropertyValueReference
CAS Number 30131-16-9[5][6]
Molecular Formula C₁₇H₁₈O₃[][8]
Molecular Weight 270.32 g/mol [][9][10]
Melting Point 130-131 °C[10][]
Appearance White to off-white crystalline powder[3][4]
Purity Typically ≥97-98%[]

Section 2: Core Application in Pharmaceutical Synthesis

The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of Pranlukast .[2][3][8][12][13][14][15] Pranlukast is a potent and selective cysteinyl leukotriene receptor-1 (CysLT₁) antagonist used clinically for the management of bronchial asthma and allergic rhinitis.[][16]

The Significance of Pranlukast and the Role of its Precursor

Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma, causing bronchoconstriction, mucus secretion, and airway edema.[] Pranlukast functions by blocking the action of cysteinyl leukotrienes at their receptor, thereby mitigating these effects.[][16] The synthesis of Pranlukast involves the acylation of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with this compound.[14] Therefore, the purity and availability of this compound are critical for the efficient and safe production of this important therapeutic agent.

Experimental Workflow: Synthesis of Pranlukast from this compound

cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification A This compound C 4-(4-phenylbutoxy)benzoyl chloride (Activated Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or similar activating agent F Pranlukast C->F Acylation D 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran E Pyridine (as a base) G Crude Pranlukast F->G Reaction Work-up H Purified Pranlukast G->H Recrystallization / Chromatography

Caption: Synthesis of Pranlukast.

Protocol: Laboratory-Scale Synthesis of Pranlukast

This protocol outlines the synthesis of Pranlukast from this compound. Note: This procedure should be carried out by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Materials:

  • This compound

  • 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-(4-phenylbutoxy)benzoyl chloride.

  • Coupling Reaction:

    • In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran (1.1 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Dissolve the crude 4-(4-phenylbutoxy)benzoyl chloride from the previous step in anhydrous DCM and add it dropwise to the solution of the amino-benzopyran.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold 1M HCl and stir.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Pranlukast.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Pranlukast.

Section 3: Exploratory and Potential Research Applications

While its primary role is as a synthetic intermediate, the chemical structure of this compound suggests potential for other biological activities, which could be areas for future pharmaceutical research.

Potential Anti-Inflammatory and Lipid-Regulating Properties

Some sources suggest that, based on its structural similarity to other benzoic acid derivatives, this compound may have potential as an intermediate for the synthesis of anti-inflammatory or lipid-regulating drugs.[8] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[17] However, it is crucial to note that direct evidence for these activities for this compound itself is currently lacking in peer-reviewed literature.

Use as a Molecular Scaffold in Drug Discovery

The structure of this compound can be viewed as a molecular scaffold that can be chemically modified to create libraries of new compounds for screening against various biological targets. Its phenylbutoxy tail offers a lipophilic domain, while the benzoic acid moiety provides a handle for further chemical transformations.

Conceptual Workflow: Drug Discovery from a Benzoic Acid Scaffold

A This compound Scaffold B Chemical Derivatization (e.g., amidation, esterification) A->B C Compound Library B->C D High-Throughput Screening (e.g., receptor binding, enzyme inhibition) C->D E Hit Compounds D->E F Lead Optimization (SAR studies) E->F G Drug Candidate F->G

Caption: Drug discovery workflow.

Section 4: Protocol for In Vitro Evaluation of CysLT₁ Receptor Antagonism

To assess the biological activity of newly synthesized Pranlukast or other derivatives of this compound, a functional cell-based assay is essential. This protocol describes a calcium mobilization assay to measure CysLT₁ receptor antagonism.

Principle:

The CysLT₁ receptor is a G-protein coupled receptor that, upon activation by its ligand (e.g., LTD₄), triggers an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a fluorescent calcium indicator to measure changes in [Ca²⁺]i in response to LTD₄ in the presence and absence of a potential antagonist.

Materials:

  • Human cell line expressing the CysLT₁ receptor (e.g., U937 or HEK293 cells transfected with the human CysLT₁ receptor).

  • Leukotriene D₄ (LTD₄)

  • Pranlukast (as a positive control)

  • Test compounds (synthesized from this compound)

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Culture the CysLT₁ receptor-expressing cells to the appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in HBSS/HEPES buffer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37 °C in the dark.

    • After incubation, wash the cells with fresh HBSS/HEPES to remove excess dye and resuspend them in the same buffer.

  • Assay Protocol:

    • Plate the dye-loaded cells into the 96-well microplate.

    • Prepare serial dilutions of the test compounds and Pranlukast (positive control) in HBSS/HEPES.

    • Add the diluted compounds to the respective wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a solution of LTD₄ (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the response (change in fluorescence) against the concentration of the antagonist.

    • Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

Section 5: Conclusion

This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its indispensable role as a precursor to the anti-asthma medication Pranlukast. While its direct therapeutic applications have not been established, its chemical structure holds potential for the development of novel therapeutic agents. The protocols and workflows provided in this guide offer a practical framework for researchers working on the synthesis of Pranlukast and the exploration of new chemical entities based on the this compound scaffold.

References

The Versatile Intermediate: A Guide to 4-(4-phenylbutoxy)benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecules. Among these, 4-(4-phenylbutoxy)benzoic acid has emerged as a cornerstone building block, particularly in the realms of pharmaceutical development and materials science. Its unique structural motif, featuring a rigid benzoic acid head, a flexible butyl ether linker, and a lipophilic phenyl tail, provides a versatile scaffold for the synthesis of a diverse array of target compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of its reactivity and provide practical, field-tested methodologies for its application.

Physicochemical Profile and Handling

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its successful application. This compound is a white to off-white crystalline solid, a characteristic that lends itself to ease of handling and purification.[1][2] Its solubility profile is a direct consequence of its amphiphilic nature; it exhibits limited solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, dimethyl sulfoxide (DMSO), methanol, and chloroform.[1][2][3]

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₃[4]
Molecular Weight270.33 g/mol [3]
Melting Point135-141 °C[2][3]
AppearanceWhite to off-white crystalline powder[1][2][3]
SolubilityInsoluble in water; soluble in DMSO, methanol, chloroform, ethanol, acetone[1][2][3]

Safety and Handling: As with any laboratory chemical, appropriate safety precautions are essential. This compound is known to cause skin and serious eye irritation.[4][5] Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6]

Core Application: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a precursor for the synthesis of pharmacologically active agents.[1][2] The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. This reactivity is central to its application in the synthesis of Pranlukast, an antagonist of the cysteinyl leukotriene receptor used in the treatment of asthma.[7][][9]

The structural characteristics of this compound also suggest its potential in the development of other therapeutic agents. The butoxy linker can influence the pharmacokinetic properties of a drug candidate, while the benzoic acid moiety can participate in crucial binding interactions with biological targets.[7] Its application has been noted in the synthesis of anti-inflammatory drugs and as a building block for agrochemicals like herbicides and insecticides.[2]

Beyond the pharmaceutical arena, this compound is a valuable component in materials science, particularly in the synthesis of liquid crystals and specialty polymers.[3][10][11] The rigid-flexible nature of the molecule is conducive to the formation of ordered phases, a key requirement for liquid crystalline materials.

Synthetic Pathways to this compound

The reliable and scalable synthesis of this intermediate is a critical first step. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials, desired scale, and economic considerations. The most prevalent methods involve etherification or esterification reactions.

A common industrial approach is the etherification of a 4-hydroxybenzoic acid derivative with a 4-phenylbutyl halide.[1] This is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1]

Synthesis_of_4_4_phenylbutoxy_benzoic_acid start 4-Hydroxybenzoic acid or its ester intermediate Ester of this compound start->intermediate Etherification (Base, Solvent) reagent1 4-Phenylbutyl halide (e.g., bromide) reagent1->intermediate product This compound intermediate->product Hydrolysis (Acid or Base)

Figure 1. General synthetic scheme for this compound via etherification.

An alternative strategy involves the esterification of 4-hydroxybenzoic acid with 4-phenylbutanol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[2] Patents have also detailed multi-step syntheses starting from materials like 4-chloro-1-butanol or tetrahydrofuran.[12][13]

Protocol: Amide Coupling with this compound

The following protocol provides a general framework for the amide coupling of this compound with a primary or secondary amine, a key step in the synthesis of many of its derivatives, including the precursor to Pranlukast.

Objective: To synthesize an N-substituted 4-(4-phenylbutoxy)benzamide.

Materials:

  • This compound

  • Amine of choice (e.g., 3-amino-2-hydroxyacetophenone for Pranlukast synthesis)

  • Coupling agent (e.g., EDC, HATU, or DCC)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The choice of coupling agent can be critical for optimizing yield and minimizing side reactions.

  • Amine Addition: To the activated carboxylic acid, add the amine (1.0-1.2 equivalents) followed by the base (2.0-3.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Amide_Coupling_Workflow start Dissolve this compound in anhydrous solvent activation Add coupling agent and stir start->activation addition Add amine and base activation->addition monitoring Monitor reaction by TLC or LC-MS addition->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography workup->purification product N-substituted 4-(4-phenylbutoxy)benzamide purification->product

Figure 2. Workflow for a typical amide coupling reaction.

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates. Its robust synthesis and versatile reactivity have solidified its place in the synthetic chemist's toolbox. From life-saving pharmaceuticals to advanced materials, the applications of this compound continue to expand, underscoring the importance of fundamental building blocks in driving innovation across the chemical sciences.

References

Application Notes and Protocols for the Solubilization of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 4-(4-phenylbutoxy)benzoic acid, a hydrophobic carboxylic acid derivative utilized in pharmaceutical research and drug development. Recognizing the compound's poor aqueous solubility as a significant challenge for experimental reproducibility, this document outlines systematic procedures for preparing stock solutions and subsequent dilutions for use in a range of in vitro and in vivo experimental settings. The protocols herein are grounded in the physicochemical properties of the compound and established principles of solvent selection and pH manipulation to ensure maximal solubility and stability, thereby promoting reliable and accurate experimental outcomes.

Introduction: The Challenge of Poor Solubility

This compound is a key intermediate and bioactive molecule in pharmaceutical research.[1] Its molecular structure, characterized by a phenylbutoxy tail and a benzoic acid moiety, confers significant hydrophobicity, leading to limited solubility in aqueous media.[1] This inherent low water solubility can be a major impediment in experimental biology, potentially causing compound precipitation, inaccurate concentration measurements, and consequently, unreliable data in biological assays.[2] Therefore, a robust and well-understood dissolution protocol is paramount for any researcher working with this compound.

The principles guiding the dissolution of any compound are rooted in its fundamental physicochemical properties. For this compound, its acidic nature and high lipophilicity are the two most critical factors to consider. As a carboxylic acid, its solubility is highly dependent on the pH of the solvent.[1][3][4] In its protonated (uncharged) form at acidic pH, it is less soluble in water, whereas in its deprotonated (charged) carboxylate form at basic pH, its aqueous solubility is enhanced.[1][5]

This guide will provide a step-by-step methodology, from solvent selection to the preparation of working solutions for cell-based assays, ensuring researchers can confidently and accurately prepare this compound for their experiments.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation for developing an effective solubilization strategy. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueImplication for Dissolution
Molecular Formula C₁₇H₁₈O₃-
Molecular Weight 270.32 g/mol Essential for calculating molar concentrations.
Appearance White to off-white crystalline solid[1][3] Visual confirmation of the physical state.
Melting Point 129-140 °C[3][6][7] Indicates high crystalline lattice energy, contributing to poor solubility.
pKa ~4.47 (Predicted)[1][7] The compound is a weak acid. At pH > pKa, it will be deprotonated and more soluble in aqueous solutions.
logP 3.78 - 5.01 (Predicted)[4][8][9] Indicates high lipophilicity and poor water solubility.
Aqueous Solubility Sparingly soluble / Insoluble[1][3] Direct dissolution in aqueous buffers is not feasible for most experimental concentrations.
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol, acetone, and chloroform.[1][10][1][10] These solvents are suitable for preparing concentrated stock solutions.

Strategic Approach to Solubilization

Our strategy for dissolving this compound is a two-step process designed to first create a concentrated, stable stock solution in an organic solvent, followed by a carefully controlled dilution into the final aqueous-based experimental medium.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh this compound powder B Select appropriate organic solvent (e.g., DMSO) A->B C Dissolve powder in solvent to create a high-concentration stock solution (e.g., 10-50 mM) B->C D Determine final desired concentration in aqueous medium C->D Proceed to dilution E Calculate required volume of stock solution D->E F Dilute stock solution into the final aqueous medium (e.g., cell culture media) E->F

Figure 1. A two-step workflow for the solubilization of this compound.

Detailed Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power for hydrophobic compounds and its miscibility with aqueous media.[11]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The formula to use is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L x 0.001 L x 270.32 g/mol = 2.7032 mg

  • Weighing: Carefully weigh the calculated amount of the compound using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly for better accuracy.

  • Dissolution: a. Add the weighed compound to a sterile vial. b. Add the calculated volume of DMSO. c. Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For typical compounds, solutions in DMSO are stable for at least 6 months at -80°C.[8]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium, such as cell culture media, for in vitro experiments. The key consideration is to avoid precipitation of the compound upon dilution and to maintain the final DMSO concentration at a non-toxic level for the cells.

Causality Behind Experimental Choices:

  • Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[10] However, it is crucial to determine the specific tolerance of your cell line. A vehicle control (media with the same final DMSO concentration) must always be included in the experiment.

  • Stepwise Dilution: A rapid change in solvent polarity from DMSO to an aqueous buffer can cause the compound to precipitate. A stepwise or serial dilution is recommended.[8]

G A Start with high-concentration stock solution in DMSO (e.g., 10 mM) B Prepare an intermediate dilution in cell culture medium or PBS A->B 1:10 dilution C Add the intermediate dilution to the final cell culture volume B->C 1:100 dilution D Final working solution with low DMSO concentration (e.g., <0.5%) C->D

Figure 2. Serial dilution workflow for preparing working solutions.

Procedure:

  • Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Calculate Dilutions: Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment. Using the formula C1V1 = C2V2:

    • C1 = Concentration of stock solution (e.g., 10 mM)

    • V1 = Volume of stock solution to add (unknown)

    • C2 = Final desired concentration (e.g., 10 µM)

    • V2 = Final volume of the assay (e.g., 1 mL)

    • V1 = (10 µM x 1 mL) / 10,000 µM = 0.0001 mL or 0.1 µL* This small volume is difficult to pipette accurately. Therefore, a serial dilution is recommended.

  • Perform Serial Dilution: a. Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (a 1:100 dilution). The DMSO concentration is now 1%. b. Final Dilution: Add a volume of the intermediate dilution to your final assay volume. For example, to achieve a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[10][12]

  • Mixing: When adding the stock solution to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

Alternative Solubilization Strategy: pH Adjustment

For certain applications, particularly if DMSO is to be avoided, leveraging the carboxylic acid moiety of the compound offers an alternative dissolution method. By increasing the pH of an aqueous solution above the compound's pKa (~4.47), the carboxylic acid group deprotonates to a carboxylate, which is significantly more water-soluble.[1][3][4]

Protocol 3: Aqueous Solubilization using a Basic Solution

  • Weigh the this compound.

  • Add a small amount of a basic solution, such as 0.1 M NaOH, dropwise while stirring until the compound dissolves.

  • Once dissolved, the pH can be carefully adjusted downwards with a suitable buffer (e.g., PBS), but care must be taken not to go below a pH where the compound will precipitate.

  • This method is highly dependent on the final desired pH of the experiment and may not be suitable for all applications.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous medium, try a more gradual dilution series, ensure rapid mixing, or consider the use of a co-solvent or surfactant in your final medium, if permissible by the experimental design.[8]

  • Sonication: If the compound is difficult to dissolve initially in DMSO, brief sonication can be applied to break up agglomerates and enhance dissolution.[10]

  • Solution Stability: Always visually inspect your solutions before use. If any cloudiness or precipitate is observed, the solution should not be used.

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent compound degradation and ensure reproducibility.

Conclusion

The successful use of this compound in experimental research is critically dependent on proper solubilization. By understanding its physicochemical properties and employing a systematic approach involving the use of DMSO for stock solution preparation followed by careful serial dilution, researchers can prepare stable and accurate solutions. This guide provides a robust framework to minimize experimental variability and ensure the generation of high-quality, reproducible data.

References

Application Notes & Protocols: 4-(4-phenylbutoxy)benzoic acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-(4-phenylbutoxy)benzoic acid

This compound, with the chemical formula C₁₇H₁₈O₃, is an aromatic carboxylic acid derivative that has emerged as a strategically important building block in synthetic chemistry.[1][2] Its molecular architecture, featuring a rigid benzoic acid "head," a flexible four-carbon ether-linked spacer, and a lipophilic phenyl "tail," provides a unique combination of properties that chemists can exploit for a range of applications.[1] This structure is not a random assortment of functional groups; it is a well-defined pharmacophore that has proven invaluable in medicinal chemistry and materials science.

Primarily, this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-asthma drug Pranlukast.[3][4][] Beyond this established role, its structure serves as an exemplary scaffold for the design of agonists for peroxisome proliferator-activated receptors (PPARs), which are critical targets in the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.[6][7] Its utility also extends to the synthesis of novel anti-inflammatory agents, agrochemicals, and advanced polymers.[1][8]

This document serves as a technical guide, providing insight into the core applications of this compound and detailed, field-proven protocols for its synthesis and subsequent chemical transformations.

cluster_structure Chemical Structure struct This compound img

Caption: Chemical Structure of this compound.

Physicochemical Properties & Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The compound is a white to off-white crystalline solid, generally stable under ambient conditions.[1] Its limited solubility in water but good solubility in organic solvents like DMSO, ethanol, and acetone dictates the choice of reaction media.[1]

PropertyValueReference
CAS Number 30131-16-9[3][9]
Molecular Formula C₁₇H₁₈O₃[9]
Molecular Weight 270.32 g/mol [9]
Appearance White to off-white crystalline powder[1][8]
Melting Point 129-141 °C[8][9]
Solubility Insoluble in water; Soluble in DMSO, methanol, chloroform, acetone, ethanol.[1][8][10]
Storage Sealed in dry, room temperature conditions.[9]

Core Applications & Synthetic Strategy

The utility of this compound stems from its two primary reactive sites: the carboxylic acid group, which can undergo esterification, amidation, or reduction, and the aromatic rings, which can be subject to electrophilic substitution, though this is less common.

Keystone Intermediate for Pranlukast

This compound is a pivotal intermediate in the industrial synthesis of Pranlukast, a cysteinyl leukotriene receptor antagonist used for the management of bronchial asthma.[4][] The final convergent step of the synthesis involves an amide bond formation between the activated carboxylic acid of this compound and the primary amine of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran.

Causality of the Synthetic Step: The carboxylic acid is not sufficiently electrophilic to react directly with the amine. Therefore, it must first be "activated." This is typically achieved by converting it into a more reactive species, such as an acid chloride (e.g., using thionyl chloride) or by using peptide coupling agents. This activation dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine to form the stable amide linkage.

PBBA This compound Activation Activation (e.g., SOCl₂, Coupling Agents) PBBA->Activation Amine 8-amino-benzopyran derivative Pranlukast Pranlukast Amine->Pranlukast Amide Coupling Activation->Pranlukast Amide Coupling

Caption: Final convergent step in the synthesis of Pranlukast.

A Proven Scaffold for PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[11][12] Synthetic agonists for PPARs are therefore key therapeutic agents for metabolic disorders.[6] this compound embodies the essential structural features of a PPAR agonist:

  • An Acidic Head Group: The carboxylic acid moiety mimics endogenous fatty acid ligands and forms critical hydrogen bond interactions with key amino acid residues (like histidine and tyrosine) in the PPAR ligand-binding domain (LBD).

  • A Flexible Linker: The phenylbutoxy chain acts as a spacer, correctly positioning the head and tail groups within the LBD.

  • A Lipophilic Tail: The terminal phenyl group occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

This modular structure makes it an ideal starting point for developing selective or dual PPAR agonists.[7] Medicinal chemists can readily modify the tail group or the linker to tune the selectivity and potency for different PPAR isotypes (α, γ, or δ).[6][7][13]

Scaffold Carboxylic Acid Head Phenylbutoxy Linker Phenyl Tail This compound Scaffold Receptor PPAR Ligand Binding Domain Scaffold:head->Receptor H-Bonding (Activation) Scaffold:tail->Receptor Hydrophobic Interactions (Affinity)

Caption: Pharmacophore model for PPAR agonism.

Experimental Protocols

The following protocols are presented with an emphasis on reproducibility and an explanation of the underlying chemical principles.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This is a robust and widely used method for preparing the title compound, involving the nucleophilic substitution of a halide by a phenoxide, followed by ester hydrolysis.[1][3]

Workflow Diagram:

start Start Materials: - Methyl 4-hydroxybenzoate - 1-Bromo-4-phenylbutane - K₂CO₃ step1 Step 1: Etherification Solvent: DMF Heat to 80-90°C, 12-18h start->step1 step2 Step 2: Work-up - Cool reaction - Quench with H₂O - Extract with Ethyl Acetate step1->step2 step3 Step 3: Hydrolysis - Dissolve intermediate in THF/MeOH - Add aq. NaOH - Reflux, 4-6h step2->step3 step4 Step 4: Acidification & Isolation - Cool reaction - Acidify with HCl to pH ~2 - Filter precipitate - Wash with H₂O and dry step3->step4 product Product: This compound step4->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagents & Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), 1-bromo-4-phenylbutane (23.4 g, 0.11 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).

    • Add N,N-Dimethylformamide (DMF, 200 mL).

  • Etherification Reaction:

    • Stir the suspension and heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting methyl 4-hydroxybenzoate is consumed (typically 12-18 hours).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ. This nucleophile then displaces the bromide from 1-bromo-4-phenylbutane in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this reaction, solvating the potassium cation and leaving the phenoxide anion highly reactive. An excess of the alkyl halide and base is used to drive the reaction to completion.

  • Intermediate Work-up & Isolation:

    • Cool the reaction mixture to room temperature. Pour the mixture into ice-water (800 mL) with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, methyl 4-(4-phenylbutoxy)benzoate, typically as an oil or low-melting solid. This intermediate can be used directly in the next step.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude intermediate in a mixture of THF (150 mL) and Methanol (50 mL).

    • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the ester is consumed.

    • Rationale: This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the sodium carboxylate and methanol. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid.

  • Product Isolation & Purification:

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water (200 mL).

    • Slowly acidify the solution to pH ~2 by adding 2M hydrochloric acid with vigorous stirring. A white precipitate will form.

    • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

    • Dry the solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 85-95%. The product is typically >98% pure by HPLC and can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2: Amide Coupling for Synthesis of Bioactive Derivatives

This protocol details the formation of an amide bond, a critical transformation for creating analogues of Pranlukast or other biologically active molecules.

Step-by-Step Methodology:

  • Reagents & Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (2.70 g, 10 mmol) and a stir bar.

    • Add anhydrous Dichloromethane (DCM, 40 mL). Stir to dissolve.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.50 g, 11 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol).

    • Stir the mixture at room temperature for 20 minutes.

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if chiral amines are used).

  • Amide Formation:

    • In a separate flask, dissolve the desired primary or secondary amine (10 mmol) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) in anhydrous DCM (10 mL).

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Conclusion

This compound is more than just a chemical intermediate; it is a validated and versatile platform for the synthesis of complex and high-value molecules. Its well-defined structure provides a reliable starting point for drug discovery programs, particularly in the fields of metabolic and inflammatory diseases. The protocols detailed herein offer robust and scalable methods for the synthesis and derivatization of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.

References

Application Notes and Protocols: Laboratory Handling of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-phenylbutoxy)benzoic acid (CAS No. 30131-16-9) is an organic compound characterized by a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond.[1] This bifunctional structure, incorporating both a carboxylic acid and an aromatic ether, makes it a valuable intermediate in the synthesis of bioactive molecules and a model compound for research in materials science and supramolecular chemistry.[1] For instance, it is known as an impurity of Pranlukast hydrate, a medication used for asthma and allergic rhinitis.[] Its effective and safe use in a laboratory setting requires a clear understanding of its physicochemical properties, potential hazards, and appropriate handling protocols.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, outlining best practices for the safe handling, storage, and use of this compound in experimental workflows.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is critical for safe and effective experimental design.

1.1. Physicochemical Data

PropertyValueSource(s)
CAS Number 30131-16-9[1][3][4][5]
Molecular Formula C₁₇H₁₈O₃[1][3][4][5]
Molecular Weight 270.32 g/mol [1][3][4]
Appearance White to off-white crystalline solid/powder[1][6]
Melting Point 129.0 to 133.0 °C[4]
Solubility Limited solubility in water; Soluble in ethanol, acetone, and Dimethyl Sulfoxide (DMSO); Slightly soluble in Chloroform.[1][4]
pKa (Predicted) 4.47 ± 0.10[1][4]

1.2. Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[3][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Primary Hazards: Irritant.[3] Prolonged or repeated skin contact may cause irritation, while inhalation of dust can lead to respiratory discomfort.[1][7]

Safety and Handling (EHS)

Given its classification as a skin and eye irritant and its dual ether-carboxylic acid nature, a multi-faceted approach to safety is required.

2.1. Engineering Controls

  • Ventilation: Always handle the solid compound (e.g., during weighing or transfer) inside a certified chemical fume hood to minimize the risk of inhaling fine dust particles.[8][9] When preparing solutions with volatile organic solvents, work should also be conducted in a fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[11]

  • Hand Protection: Wear nitrile rubber gloves.[9][12] Note that some organic solvents can permeate gloves; change them immediately if contamination occurs and limit continuous work to prevent breakthrough.

  • Skin Protection: A lab coat must be worn. Ensure it is fully buttoned. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: Not typically required if engineering controls (fume hood) are used properly.

2.3. Chemical Incompatibilities To prevent hazardous reactions, this compound should be segregated from:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[13] Mixing can lead to vigorous, potentially explosive reactions.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[13] As a carboxylic acid, it will undergo an exothermic neutralization reaction.

  • Reactive Metals: Aqueous solutions of benzoic acids can react with metals to produce flammable hydrogen gas.[13]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent the formation of hazardous byproducts.

3.1. Storage Conditions

  • Store in a tightly sealed, clearly labeled container to prevent moisture absorption and contamination.[1][14]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][7] Room temperature storage is generally acceptable.[1][5]

  • Store away from the incompatible materials listed in Section 2.3.[14]

3.2. Stability and Peroxide Formation The ether linkage in the molecule presents a potential, though low, risk of forming explosive peroxides over time when exposed to air and light.[8][10] This is a well-known hazard for liquid ethers but should be considered for long-term storage of any ether-containing compound.

  • Best Practice: Date all containers upon receipt and upon opening.[8][9]

  • Visual Inspection: Before use, visually inspect the container, particularly around the cap and threads, for the formation of crystals, which could indicate peroxide formation.[8] If crystals are observed, do not open the container and contact your institution's Environmental Health & Safety (EHS) department immediately for guidance.

Experimental Protocols

The following protocols provide step-by-step methodologies for common laboratory applications.

Protocol 4.1: Preparation of a Concentrated Stock Solution in DMSO

Rationale: Due to its poor aqueous solubility, creating a high-concentration stock in a suitable organic solvent like DMSO is standard practice for biological assays. DMSO is a polar aprotic solvent that effectively solvates a wide range of organic molecules.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Tare Vial: Place an appropriately sized amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the desired mass of this compound directly into the tared vial inside a chemical fume hood. Record the exact mass.

  • Add Solvent: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM). Using a calibrated micropipette, add the calculated volume of DMSO to the vial.

  • Dissolution: Secure the cap tightly and vortex the vial until the solid is fully dissolved. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be used to facilitate the process. Gentle warming may also be applied, but care should be taken to avoid degradation.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C in the dark to maximize stability.

Protocol 4.2: Preparation of an Aqueous Working Solution

Rationale: Stock solutions are serially diluted into aqueous media (e.g., cell culture medium, phosphate-buffered saline) for final experimental use. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system (typically <0.5%).

Materials:

  • Concentrated stock solution (from Protocol 4.1)

  • Sterile aqueous buffer or medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in the total volume of your aqueous medium.

  • Pre-fill with Medium: Add the required volume of the aqueous medium to a sterile tube.

  • Add Stock Solution: Pipette the calculated volume of the DMSO stock solution directly into the aqueous medium. Crucial Step: Immediately vortex or mix the solution thoroughly by inversion to prevent the compound from precipitating out of solution upon contact with the aqueous environment.

  • Observe for Clarity: The final working solution should be clear. If any cloudiness or precipitate is observed, the concentration may be above its solubility limit in the final medium. In this case, the experiment may need to be repeated with a lower final concentration.

  • Use Promptly: Prepare aqueous working solutions fresh for each experiment, as the compound's stability in aqueous media may be limited.

Protocol 4.3: Sample Preparation for Reverse-Phase HPLC Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and concentration of chemical compounds. This protocol outlines sample preparation for analysis on a C18 column.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • 2 mL HPLC vial with cap

  • 0.22 µm or 0.45 µm syringe filter (PTFE or other solvent-compatible membrane)

Procedure:

  • Prepare a Stock Solution: Accurately weigh ~1-2 mg of the compound into a clean vial. Dissolve it in a known volume (e.g., 1.0 mL) of a suitable organic solvent like ACN or MeOH to create a ~1-2 mg/mL stock solution.

  • Prepare the Analytical Sample: Dilute the stock solution to a final concentration suitable for HPLC analysis (typically in the range of 0.01-0.1 mg/mL). A common diluent is a 50:50 mixture of ACN and water.

  • Acidify the Mobile Phase (if necessary): The carboxylic acid moiety requires an acidic mobile phase to ensure it is fully protonated, leading to sharp, symmetrical peaks. Add a small amount of acid (e.g., 0.1% TFA or 0.1% FA) to both the aqueous and organic mobile phase components.

  • Filter the Sample: Draw the diluted analytical sample into a syringe. Attach a syringe filter and dispense the solution into a labeled HPLC vial. This step removes any particulates that could damage the HPLC column or system.

  • Analyze: Place the vial in the HPLC autosampler and run your analytical method.

Waste Disposal

All waste must be handled as hazardous material.

  • Solid Waste: Collect unadulterated this compound waste and heavily contaminated items (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. Chlorinated and non-chlorinated solvent waste should typically be kept separate.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • General Principle: Do not dispose of this chemical down the drain.[13] All waste disposal must comply with local, state, and federal environmental regulations. Contact your institution's EHS department for specific guidance.

Laboratory Handling Workflow

The following diagram outlines the key decision points and processes for handling this compound from receipt to disposal.

G cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_post Post-Experiment & Disposal Receipt 1. Receive Compound Inspect 2. Inspect Container (Seals, Crystals) Receipt->Inspect Store 3. Store Securely (Cool, Dry, Dark, Dated) Inspect->Store OK EHS Contact EHS! Do Not Open Inspect->EHS Crystals Found Retrieve 4. Retrieve from Storage Store->Retrieve Weigh 5. Weigh Powder (in Fume Hood) Retrieve->Weigh PrepSol 6. Prepare Solution (e.g., DMSO Stock) Weigh->PrepSol Experiment 7. Perform Experiment PrepSol->Experiment Decon 8. Decontaminate (Glassware, Surfaces) Experiment->Decon Waste 9. Segregate Waste (Solid, Liquid) Decon->Waste Dispose 10. Dispose via EHS Waste->Dispose

Caption: Workflow for handling this compound.

References

Application Notes and Protocols for 4-(4-phenylbutoxy)benzoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing 4-(4-phenylbutoxy)benzoic acid in a drug development context. Beyond its established role as a crucial intermediate in the synthesis of the leukotriene receptor antagonist Pranlukast, the unique structural features of this molecule suggest intrinsic pharmacological potential. This document outlines its background, physicochemical properties, and proposes detailed protocols to investigate its hypothesized biological activities, including potential anti-inflammatory, metabolic, and leukotriene-modulating effects.

Introduction and Scientific Background

This compound is a derivative of benzoic acid characterized by a phenylbutoxy group attached to the fourth position of the benzene ring.[1][2] While its primary utility has been in the synthesis of Pranlukast, an anti-asthmatic drug that functions by blocking the action of cysteinyl leukotrienes, the structural motifs of this compound itself warrant further investigation for standalone therapeutic applications.[3][4] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. The lipophilic phenylbutoxy tail and the acidic benzoic acid head of the molecule bear resemblance to the general structure of ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.[5]

These notes will, therefore, explore the potential of this compound as a bioactive molecule and provide detailed protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing formulation, delivery, and pharmacokinetic characteristics.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 30131-16-9[6]
Molecular Formula C₁₇H₁₈O₃[6]
Molecular Weight 270.33 g/mol [7]
Appearance White to off-white crystalline powder[1][7]
Melting Point 135-140°C[7]
Solubility Insoluble in water; soluble in DMSO, methanol, and chloroform[1][7]
pKa 4.47±0.10 (Predicted)[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of a p-hydroxybenzoate with a phenylbutyl halide, followed by hydrolysis.[8][9]

Example Synthetic Protocol:

  • Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-bromo-4-phenylbutane (8.0 g), methyl p-hydroxybenzoate (1.8 g), and potassium carbonate (3.6 g) to 50 ml of dimethylformamide (DMF).[10]

  • Reaction: Heat the mixture to 115°C and maintain the reaction for 11 hours with continuous stirring.[10]

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate. To the filtrate, add 50 ml of water to induce precipitation.[10]

  • Acidification and Isolation: Adjust the pH of the mixture to 2 with approximately 3 mol/L HCl solution. The resulting precipitate is this compound.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to yield a white solid.[4]

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural characteristics and its role as a precursor to a leukotriene receptor antagonist, we hypothesize that this compound may exhibit the following biological activities:

  • Leukotriene Receptor Antagonism: As an intermediate in the synthesis of Pranlukast, it may possess some affinity for the cysteinyl leukotriene 1 (CysLT1) receptor, potentially acting as a competitive antagonist.[4]

  • Anti-inflammatory Effects: The benzoic acid moiety is associated with anti-inflammatory properties. The compound may modulate inflammatory pathways, such as the production of pro-inflammatory cytokines.

  • PPAR Agonism: The molecule's structure, featuring a hydrophobic tail and a carboxylic acid head group, is reminiscent of known PPAR agonists. Activation of PPARs, particularly PPARγ, can lead to anti-inflammatory and insulin-sensitizing effects.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

G cluster_0 Leukotriene Pathway cluster_1 Inflammatory Pathway cluster_2 PPAR Pathway LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R Binds Ca_Mobilization Ca²+ Mobilization CysLT1R->Ca_Mobilization Inflammation_LT Inflammation Ca_Mobilization->Inflammation_LT Compound This compound Compound->CysLT1R Antagonizes? NFkB NF-κB Compound->NFkB Inhibits? PPAR PPAR Compound->PPAR Activates? LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB TNFa TNF-α NFkB->TNFa RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Gene Expression (Metabolism, Anti-inflammation) PPRE->Gene_Expression

Caption: Hypothesized signaling pathways for this compound.

Experimental Protocols

The following protocols are designed to investigate the hypothesized biological activities of this compound.

Protocol 1: Leukotriene D4 (LTD4) Receptor Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.

Materials:

  • [³H]-LTD₄ (radioligand)

  • Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes)[11]

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)[11]

  • Unlabeled LTD₄ (for determining non-specific binding)

  • This compound (test compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membrane preparation, [³H]-LTD₄ (at a concentration near its Kd, e.g., 5-10 nM), and varying concentrations of this compound in the binding buffer.[11] For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled LTD₄ (e.g., 1 µM).

  • Incubation: Incubate the reaction mixtures at 37°C for 20-25 minutes to reach equilibrium.[11]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the test compound.

Protocol 2: LTD₄-Induced Calcium Mobilization Assay

This functional assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration induced by LTD₄.

Materials:

  • Rat basophilic leukemia cells (RBL-1) or other suitable cell line expressing CysLT1 receptors[12]

  • Fluo-4 AM calcium indicator dye

  • LTD₄

  • This compound

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 20 minutes).[13]

  • Calcium Measurement: Place the plate in the plate reader and establish a baseline fluorescence reading.

  • Agonist Stimulation: Add LTD₄ to the wells to induce calcium mobilization and immediately begin recording fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence in compound-treated wells to control wells.

Protocol 3: PPARγ Luciferase Reporter Assay

This cell-based assay determines if this compound can activate PPARγ.

Materials:

  • HEK293 cells or other suitable cell line[14]

  • PPARγ expression vector

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • Rosiglitazone (positive control)

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.[15]

  • Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, rosiglitazone, or vehicle control for 24 hours.[15]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Determine the EC₅₀ value for PPARγ activation by plotting the fold induction of luciferase activity against the log concentration of the test compound.

Protocol 4: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This protocol assesses the potential anti-inflammatory activity of the compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line[16][17]

  • LPS (from E. coli)

  • This compound

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[16]

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/ml) for 4-6 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.

Protocol 5: Oil Red O Staining for Lipid Accumulation in 3T3-L1 Adipocytes

This protocol is used to visually and quantitatively assess the effect of this compound on lipid accumulation in a model of adipogenesis.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Adipocyte differentiation medium

  • This compound

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

Procedure:

  • Cell Differentiation: Induce differentiation of 3T3-L1 preadipocytes into adipocytes in the presence of varying concentrations of this compound.

  • Fixation: After differentiation (typically 8-10 days), wash the cells with PBS and fix with 10% formalin for at least 1 hour.[18]

  • Staining: Wash the cells with water and then with 60% isopropanol. Stain the cells with Oil Red O working solution for 10-20 minutes.[18]

  • Washing: Wash the cells with water to remove excess stain.

  • Visualization: Visualize the lipid droplets (stained red) under a microscope.

  • Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 492 nm.

Pharmacokinetics and Toxicology Considerations

The pharmacokinetic and toxicological profile of this compound has not been extensively studied. However, data on benzoic acid and its derivatives can provide some initial insights. Benzoic acid is generally considered to have low toxicity.[19] Subchronic oral intake of some benzoic acid derivatives in rats has been shown to primarily affect the hepatorenal system.[20] In silico ADME and toxicity predictions can be a valuable first step in assessing the potential of this compound.[21]

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in drug development. Its established role as a key synthetic intermediate for a leukotriene receptor antagonist, coupled with the known biological activities of its structural class, provides a strong rationale for exploring its intrinsic pharmacological properties. The protocols detailed in these application notes offer a systematic approach to characterizing its potential as a leukotriene receptor antagonist, an anti-inflammatory agent, and a PPARγ agonist. Further studies, including in vivo efficacy models and comprehensive ADME/Tox profiling, will be crucial in determining the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you navigate common challenges and systematically improve your reaction yields. The information herein is structured to address specific issues you may encounter, explaining not just the "how" but the critical "why" behind each experimental choice.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis followed by ester hydrolysis.

Issue 1: Low or No Product Yield After Etherification Step

You've completed the reaction between methyl 4-hydroxybenzoate and a 4-phenylbutyl halide, but TLC analysis shows mostly unreacted starting materials or the yield of the intermediate ester is disappointingly low.

Question: What are the primary causes of a failed or low-yield Williamson ether synthesis in this context?

Answer: A low yield in this S(_N)2 reaction typically points to one of five critical areas: inefficient nucleophile generation, poor leaving group ability, competing side reactions, incorrect solvent choice, or suboptimal reaction conditions.

  • Potential Cause 1: Incomplete Deprotonation of Methyl 4-hydroxybenzoate.

    • Causality: The Williamson ether synthesis requires the formation of a phenoxide ion, a potent nucleophile, by deprotonating the hydroxyl group of methyl 4-hydroxybenzoate.[1] If the base is too weak or if protic impurities like water are present, the concentration of the active nucleophile will be insufficient to drive the reaction forward.

    • Recommended Solution:

      • Select an Appropriate Base: Use a moderately strong base such as anhydrous potassium carbonate (K(_2)CO(_3)) or a stronger base like sodium hydride (NaH) for complete deprotonation. K(_2)CO(_3) is often preferred for its ease of handling.[2]

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and reagents. The presence of water will consume the base and hydrolyze the reactive alkoxide, halting the reaction.[3]

  • Potential Cause 2: Poor Leaving Group on the Alkylating Agent.

    • Causality: The rate of an S(_N)2 reaction is highly dependent on the ability of the leaving group to depart. The hierarchy of halide leaving group ability is I

      ^-
      > Br
      ^-
      > Cl
      ^-
      >> F
      ^-
      .[4] Using an alkyl chloride will result in a significantly slower reaction rate compared to a bromide or iodide.

    • Recommended Solution:

      • Use a Reactive Alkyl Halide: Employ 1-bromo-4-phenylbutane or 1-iodo-4-phenylbutane as your alkylating agent.

      • Activate the Leaving Group: If you must start with 4-phenyl-1-butanol, it can be converted to a tosylate (an excellent leaving group) by reacting it with p-toluenesulfonyl chloride prior to the etherification step.[5]

  • Potential Cause 3: Competing E2 Elimination Reaction.

    • Causality: The phenoxide is not only a nucleophile but also a base. If the alkylating agent is sterically hindered (e.g., a secondary or tertiary halide), the phenoxide may act as a base, abstracting a proton and leading to an E2 elimination side product (an alkene) instead of the desired ether.[5][6]

    • Recommended Solution:

      • Use a Primary Alkyl Halide: The synthesis of this compound correctly uses a primary electrophile (1-halo-4-phenylbutane), which strongly favors the S(_N)2 pathway over E2.[4] If you are adapting the synthesis for a different molecule, always choose the synthetic route where the halide is on the less substituted carbon.

  • Potential Cause 4: Incorrect Solvent Selection.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for S(_N)2 reactions. They can solvate the cation (e.g., K

      +^++
      ) but do not form a strong solvation shell around the anionic nucleophile, leaving it "naked" and highly reactive.[3][6] Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity.

    • Recommended Solution:

      • Use Polar Aprotic Solvents: Employ anhydrous N,N-dimethylformamide (DMF) or acetonitrile for this reaction.[5] These solvents effectively dissolve the reactants and promote a high reaction rate.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

The etherification step worked well, but after attempting to saponify the methyl 4-(4-phenylbutoxy)benzoate intermediate, you still see a significant amount of the ester in your crude product.

Question: Why is my ester hydrolysis incomplete and how can I drive it to completion?

Answer: Incomplete hydrolysis is usually due to insufficient base, inadequate reaction time or temperature, or phase separation issues.

  • Potential Cause 1: Insufficient Stoichiometry of Base.

    • Causality: Saponification is the base-mediated hydrolysis of an ester. It is not a catalytic process; at least one full equivalent of base (e.g., NaOH or KOH) is consumed to neutralize the resulting carboxylic acid. Using a catalytic amount or only a single equivalent may result in an equilibrium that does not favor the product.

    • Recommended Solution:

      • Use Excess Base: Employ 2 to 3 equivalents of NaOH or KOH to ensure the reaction goes to completion.

      • Monitor with TLC: Check for the disappearance of the starting ester spot by TLC before beginning the workup.

  • Potential Cause 2: Low Reaction Temperature or Short Reaction Time.

    • Causality: Like most reactions, hydrolysis has an activation energy barrier. Insufficient thermal energy or time will lead to an incomplete reaction.

    • Recommended Solution:

      • Increase Temperature: Heat the reaction mixture to reflux (typically in a solvent like ethanol or methanol/water) for 3-5 hours. Several established protocols specify heating to 95-100°C.[7][8]

      • Ensure Homogeneity: The ester intermediate has poor water solubility. Using a co-solvent like ethanol or methanol with the aqueous base ensures the reaction mixture remains homogeneous, maximizing the interaction between the ester and the hydroxide ions.[9]

Issue 3: Difficulty in Product Purification and Isolation

You have successfully synthesized the final product, but it is difficult to purify, appears oily, or gives a broad melting point range, indicating impurities.

Question: What are the best practices for working up and purifying this compound?

Answer: A robust workup and purification strategy is essential for obtaining a high-purity product. The key is to effectively remove unreacted starting materials, base, and any side products.

  • Potential Cause 1: Inefficient Removal of Base and Phenolic Impurities.

    • Causality: After hydrolysis, the product exists as a sodium or potassium carboxylate salt, which is water-soluble. Any unreacted methyl 4-hydroxybenzoate would also be deprotonated and water-soluble. Failure to properly neutralize and separate these can lead to contamination.

    • Recommended Solution: Standard Acid-Base Workup

      • Cool and Acidify: After hydrolysis is complete, cool the reaction mixture to room temperature and then slowly acidify with aqueous HCl (e.g., 2M HCl) until the pH is ~2.[8][10] This protonates the carboxylate, causing the desired this compound to precipitate as a solid, as it is insoluble in water.[11]

      • Filter and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any other water-soluble impurities.

  • Potential Cause 2: Contamination with Organic Byproducts.

    • Causality: Side reactions or unreacted 1-bromo-4-phenylbutane can lead to organic impurities that co-precipitate with the product.

    • Recommended Solution: Recrystallization

      • Select a Suitable Solvent System: Ethanol, or a mixture of ethanol and water, is an excellent choice for recrystallizing the final product. The crude solid should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form high-purity crystals.

      • Dry Thoroughly: Dry the purified crystals under vacuum to obtain a white, crystalline solid with a sharp melting point (typically in the range of 137-141°C).[11]

Experimental Protocols & Data

Optimized Two-Step Synthesis Protocol

This protocol details the synthesis via the etherification of methyl 4-hydroxybenzoate, followed by hydrolysis.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Add 1-bromo-4-phenylbutane (1.1 eq) to the stirring mixture.[2]

  • Reaction: Heat the mixture to 115°C and allow it to react for 10-12 hours.[2] Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the methyl 4-hydroxybenzoate spot has disappeared.

  • Workup: Cool the reaction to room temperature. Filter off the solid K(_2)CO(_3). Add the filtrate to 200 mL of water, which will cause the product to precipitate or become cloudy. Extract the aqueous mixture three times with 50 mL of dichloromethane. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis to this compound

  • Setup: Transfer the crude methyl 4-(4-phenylbutoxy)benzoate to a round-bottom flask. Add 50 mL of ethanol and a 25% aqueous NaOH solution (3.0 eq).[8]

  • Reaction: Heat the mixture to reflux (approx. 95°C) for 3-4 hours.[9] Monitor by TLC until the ester is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 50 mL of water.

  • Precipitation: While stirring vigorously, slowly add 2M HCl until the pH of the solution is 2. A white solid will precipitate.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing the filter cake with copious amounts of cold water. Recrystallize the crude product from ethanol to yield pure this compound.

Table 1: Comparison of Reported Synthesis Conditions
Starting PhenolAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-hydroxybenzoate1-bromo-4-phenylbutaneK(_2)CO(_3)DMF11511High (unspecified)[2]
Methyl 4-hydroxybenzoate4-phenylbutoxy mesylateN/AN/AN/AN/AHigh[8]
Methyl 4-hydroxybenzoateγ-chlorobutanoneK(_2)CO(_3)DMF1005High (unspecified)[12]
Product of Step 1NaOH (25% aq.)N/AEthanol95-1003-3.594-96[8][9]

Visualized Workflows and Mechanisms

G cluster_0 Step 1: Ether Synthesis (SN2) cluster_1 Step 2: Saponification cluster_2 Step 3: Purification reactants Methyl 4-hydroxybenzoate + 1-Bromo-4-phenylbutane + K2CO3 reaction Heat in DMF (e.g., 115°C, 11h) reactants->reaction workup1 Filter K2CO3 Add H2O Extract with DCM reaction->workup1 intermediate Crude Methyl 4-(4-phenylbutoxy)benzoate workup1->intermediate hydrolysis_reactants Crude Ester + NaOH (aq) intermediate->hydrolysis_reactants hydrolysis_reaction Reflux in Ethanol (e.g., 95°C, 3h) hydrolysis_reactants->hydrolysis_reaction hydrolysis_workup Evaporate EtOH Acidify with HCl (pH 2) hydrolysis_reaction->hydrolysis_workup precipitation Precipitate Product hydrolysis_workup->precipitation filtration Vacuum Filtration Wash with H2O precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

G start Low Yield in Etherification Step? cause1 Incomplete Deprotonation? start->cause1 Check Base cause2 Poor Leaving Group? start->cause2 Check Alkyl Halide cause3 Wrong Solvent? start->cause3 Check Solvent cause4 Side Reactions (E2)? start->cause4 Check Reactant Structure solution1 Use stronger/anhydrous base (e.g., anhydrous K2CO3) Ensure anhydrous conditions cause1->solution1 solution2 Use Alkyl Bromide or Iodide (not Chloride) cause2->solution2 solution3 Use Polar Aprotic Solvent (DMF, Acetonitrile) cause3->solution3 solution4 Ensure Alkyl Halide is Primary (Correct for this synthesis) cause4->solution4

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-step synthesis using 4-hydroxybenzoic acid directly instead of its methyl ester? A1: While theoretically possible, it is not recommended. The carboxylic acid proton of 4-hydroxybenzoic acid is more acidic than the phenolic proton. Adding a base would deprotonate the carboxylic acid first, forming a carboxylate that is a poor nucleophile and can cause solubility issues. Protecting the carboxylic acid as an ester ensures that the base selectively deprotonates the phenol, enabling the desired etherification to occur efficiently. The ester is then easily removed in a subsequent hydrolysis step.[13]

Q2: What is Phase-Transfer Catalysis (PTC) and can it be applied here? A2: Phase-Transfer Catalysis is an advanced technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile (phenoxide) from the aqueous or solid phase into the organic phase where the reaction occurs.[14][15] This can improve reaction rates and allow for the use of milder conditions. It is an excellent strategy for scaling up this synthesis.[16]

Q3: How do I properly monitor the reaction by Thin-Layer Chromatography (TLC)? A3: For the etherification step, spot three lanes on a TLC plate: your starting methyl 4-hydroxybenzoate, your starting 1-bromo-4-phenylbutane, and a co-spot of both. In a fourth lane, spot your reaction mixture. As the reaction proceeds, you should see the starting material spots in the reaction lane diminish while a new, less polar product spot appears. For the hydrolysis step, the carboxylic acid product is much more polar than the ester starting material. You should see the ester spot disappear and be replaced by a new spot with a lower R(_f) value.

Q4: My final product has a yellowish tint. What is the cause and how can I remove it? A4: A yellowish tint often indicates the presence of minor, colored impurities, possibly from side reactions or degradation if the reaction was overheated. A thorough recrystallization, perhaps with the addition of a small amount of activated charcoal (which is then filtered off while the solution is hot), can often remove these colored impurities to yield a pure white product.

References

Technical Support Center: Troubleshooting Low Purity in 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis and purification of this important pharmaceutical intermediate.[1][2] By understanding the root causes of impurity formation, you can refine your experimental workflow to achieve high-purity samples essential for downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product has a low and broad melting point. What are the likely causes?

A low and broad melting point is a primary indicator of impurities in a crystalline solid. For this compound, which typically has a sharp melting point between 129°C and 140°C, any significant deviation suggests the presence of contaminants.[1][3][4][5]

The most common culprits are residual reactants, intermediates from the synthesis, or trapped solvents.

Potential Impurities Causing Melting Point Depression:

ImpurityOriginRationale for Melting Point Depression
Methyl/Ethyl 4-hydroxybenzoate Unreacted starting materialA more polar, distinct molecule that disrupts the crystal lattice of the final product.
1-Bromo-4-phenylbutane or 1-Chloro-4-phenylbutane Unreacted starting materialA non-polar, neutral molecule that can be trapped within the crystalline structure.
Methyl/Ethyl 4-(4-phenylbutoxy)benzoate Incomplete hydrolysisStructurally similar to the final product but lacks the carboxylic acid's hydrogen bonding, leading to lattice disruption.
Residual Solvents (e.g., DMF, Toluene, Ethanol) Synthesis or purification stepsSolvents trapped in the crystal lattice interfere with the uniform packing of molecules.

To diagnose, start with a simple Thin Layer Chromatography (TLC) analysis comparing your product to the starting materials. The presence of multiple spots indicates a mixture. For a definitive solution, proceed with a robust purification strategy, such as the combined acid-base extraction and recrystallization detailed in Section 2.

Q2: My HPLC analysis shows multiple peaks. How can I identify the main impurities?

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this compound.[5][6] If your analysis reveals satellite peaks, a systematic approach is needed for identification. The diagram below outlines a logical workflow for diagnosing these unknown peaks.

Caption: Logical workflow for identifying unknown peaks in an HPLC chromatogram.

The most common impurity is the unhydrolyzed ester intermediate, methyl or ethyl 4-(4-phenylbutoxy)benzoate .[5][7] This compound is less polar than the final carboxylic acid product and will typically have a different retention time. Spiking your sample with a small amount of this intermediate (which can be isolated from the synthesis before the hydrolysis step) and re-running the HPLC will confirm its identity if the corresponding peak area increases.

Q3: My NMR spectrum has unexpected signals. What do they correspond to?

Proton NMR (¹H NMR) is an excellent tool for identifying impurities with distinct chemical signatures. A pure sample of this compound should exhibit a predictable spectrum. Deviations point to specific contaminants.

Common Impurity Signals in ¹H NMR (referenced to CDCl₃):

Chemical Shift (ppm)Signal TypeCorresponding ProtonsLikely Impurity
~3.90Singlet (3H)-OCH₃ Methyl 4-(4-phenylbutoxy)benzoate
~4.35Quartet (2H)-OCH₂ CH₃Ethyl 4-(4-phenylbutoxy)benzoate
~1.40Triplet (3H)-OCH₂CH₃ Ethyl 4-(4-phenylbutoxy)benzoate
~3.65Triplet (2H)-CH₂ -Br/Cl1-Bromo/Chloro-4-phenylbutane
~3.85Singlet (3H)-OCH₃ Methyl 4-hydroxybenzoate

If you observe a singlet around 3.90 ppm, it is highly indicative of the methyl ester intermediate, signaling that the final hydrolysis step was incomplete.[5] To resolve this, you can re-subject the material to the hydrolysis conditions (e.g., refluxing with NaOH or KOH) until analysis confirms full conversion to the carboxylate salt before acidification.[5][8]

Q4: My reaction yield is low after purification. How can I improve my purification strategy?

Low yield after purification often results from using a single, non-optimized method that either fails to remove impurities effectively or causes significant product loss. For carboxylic acids like this one, a multi-step approach is often superior.

Combining a chemical purification method (acid-base extraction) with a physical one (recrystallization) can dramatically improve purity with minimal impact on yield.

Purification_Workflow Crude Crude Product (Mixture of acid, ester, and neutral impurities) Dissolve 1. Dissolve in an organic solvent (e.g., Dichloromethane) Crude->Dissolve Extract 2. Extract with aqueous base (e.g., 1M NaOH) Dissolve->Extract Layers Separate Layers Extract->Layers Organic Organic Layer: Contains neutral impurities (starting materials, ester) Layers->Organic Discard Aqueous Aqueous Layer: Contains sodium salt of the desired carboxylic acid Layers->Aqueous Acidify 3. Acidify aqueous layer with HCl to pH ~2 Aqueous->Acidify Precipitate Precipitated solid (Purer Benzoic Acid) Acidify->Precipitate Filter 4. Filter and wash solid with water Precipitate->Filter Recrystallize 5. Recrystallize from a suitable solvent system (e.g., Ethanol/Water) Filter->Recrystallize Final High-Purity Crystalline Product (>99%) Recrystallize->Final

Caption: A robust, two-stage purification workflow for this compound.

This workflow efficiently removes the most common impurities. The initial acid-base extraction separates the desired acidic product from neutral compounds like the unreacted halide and the ester intermediate.[9][10] The subsequent recrystallization step then removes any remaining structurally similar impurities, yielding a highly pure crystalline solid.[9][11]

Section 2: Core Purification Protocols

Protocol 1: High-Purity Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The goal is to dissolve the impure solid in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[12][13]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often effective for this compound.[11]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the solid and achieve a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point and running an HPLC analysis.

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique separates acidic compounds from neutral or basic impurities by exploiting the change in water solubility of the acidic compound upon deprotonation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.[10] Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 4-(4-phenylbutoxy)benzoate, will be in the upper aqueous layer, while neutral impurities (unreacted halide, ester intermediate) will remain in the lower organic layer.

  • Isolation: Drain and save the aqueous layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[5][6] The pure this compound will precipitate as a white solid.

  • Collection: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This product can then be further purified by recrystallization as described above.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound? The most prevalent method is a two-step process:

  • Williamson Ether Synthesis: An alkylation reaction where the phenoxide of a methyl or ethyl 4-hydroxybenzoate is reacted with an appropriate 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) in the presence of a base like potassium carbonate (K₂CO₃).[14][15] This reaction proceeds via an S_N2 mechanism.[15][16]

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed to the final carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.[5][17][18]

Q2: What are the key physicochemical properties to monitor for purity assessment?

PropertyTypical ValueSignificance
Appearance White to off-white crystalline powderColor may indicate thermal degradation or persistent colored impurities.[1][4]
Melting Point 129-140 °CA sharp melting point within this range indicates high purity.[1][5]
Solubility Insoluble in water; soluble in DMSO, methanol, chloroformUseful for selecting recrystallization and chromatography solvents.[1][5]
Purity (HPLC) ≥98.0%The industry standard for quantitative purity assessment.[1]

Q3: What are typical commercial purity specifications for this compound? Commercial suppliers typically offer this compound with a purity of ≥98.0% as determined by HPLC.[1] Specifications for residual solvents and heavy metals are also common, especially for material intended for pharmaceutical development.[1]

Q4: How should I properly store my purified sample? The compound should be stored in a cool, dry place at 2-8°C, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential long-term oxidative degradation.[1][5] Keep the container tightly sealed.[5]

References

Technical Support Center: Synthesis of 4-(4-phenylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

The most common and efficient route to this compound involves a two-step process:

  • Williamson Ether Synthesis: An O-alkylation of an ester of 4-hydroxybenzoic acid (commonly methyl or ethyl p-hydroxybenzoate) with 1-bromo-4-phenylbutane.

  • Saponification (Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid product.

This guide is structured to tackle issues that may arise during each of these critical stages.

Part 1: Troubleshooting the Williamson Ether Synthesis (Alkylation Step)

The core of the synthesis is the SN2 reaction between the phenoxide of a p-hydroxybenzoate ester and an alkyl halide.[1] While seemingly straightforward, several competing reactions can lower your yield and complicate purification.

dot

Caption: General two-step synthesis workflow.

FAQ 1: My yield is low and my NMR shows multiple unexpected aromatic products. What are the likely side reactions?

Low yields are often due to competing side reactions with the phenoxide nucleophile or the alkyl halide electrophile. The most common culprits are C-alkylation and E2 elimination.[2]

Side Reaction A: C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the carbon atoms on the aromatic ring (C-alkylation, undesired).[1][3]

  • Cause: While O-alkylation is generally favored, the reaction conditions can influence the ratio. Protic solvents (like water or ethanol) can solvate the phenoxide oxygen through hydrogen bonding, shielding it and making the ring's carbon atoms more likely to attack the electrophile.[3][4]

  • Identification: C-alkylated products will show a preserved phenolic -OH peak in the NMR and IR spectra, along with signals for the newly attached phenylbutoxy group on the aromatic ring. Mass spectrometry will show a product with the same mass as the desired O-alkylated product, making NMR crucial for identification.

  • Solution: To favor the desired O-alkylation, use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[2][3] These solvents solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion "naked" and highly reactive at the oxygen atom.[4]

Side Reaction B: E2 Elimination

The phenoxide, and especially the base used to generate it, can act as a base to promote an E2 elimination reaction with the alkyl halide (1-bromo-4-phenylbutane), forming an alkene.[1][5]

  • Cause: This becomes significant if the base is too strong or sterically hindered, or if the reaction temperature is too high.[6][7] The reaction involves the abstraction of a proton from the carbon adjacent (beta) to the carbon bearing the bromine.

  • Identification: The primary byproduct of this reaction is 4-phenyl-1-butene. This will be visible in the NMR spectrum with characteristic vinyl proton signals (typically 5-6 ppm).

  • Solution:

    • Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but generally not basic enough to cause significant elimination. Avoid very strong bases like sodium hydride (NaH) unless necessary for less reactive phenols, as they increase the risk of side reactions.[2]

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 50-100°C.[2] Excessive heat favors elimination over substitution.[8][9]

dot

Caption: Competing reaction pathways for the phenoxide ion.

FAQ 2: How do I select the optimal base and solvent?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

ParameterRecommended ChoiceRationale
Base Potassium Carbonate (K₂CO₃)Moderately basic, effectively deprotonates the phenol without promoting significant E2 elimination.[10]
Sodium Hydride (NaH)Use with caution for difficult substrates. It's a very strong, non-nucleophilic base but increases the risk of side reactions.[2][11]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents. They accelerate the SN2 reaction rate by solvating the cation and leaving the phenoxide nucleophile highly reactive.[2] They strongly favor O-alkylation.[3]
Avoid Protic Solvents (H₂O, EtOH)Can solvate the phenoxide oxygen via H-bonding, reducing its nucleophilicity and promoting C-alkylation.[3][4]
Troubleshooting Protocol: Optimizing the Alkylation Reaction

If you are experiencing low yields or side product formation, follow this validated protocol.

Reagents & Equipment:

  • Ethyl 4-hydroxybenzoate (1.0 eq)

  • 1-Bromo-4-phenylbutane (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add ethyl 4-hydroxybenzoate, anhydrous DMF, and finely ground K₂CO₃. Stir the suspension for 15-20 minutes at room temperature to facilitate phenoxide formation.

  • Alkylation: Add 1-bromo-4-phenylbutane to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting ethyl 4-hydroxybenzoate.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.

    • Stir for 30 minutes.

    • Filter the solid product, washing thoroughly with water to remove residual DMF and salts.

    • Dry the crude solid (ethyl 4-(4-phenylbutoxy)benzoate) under vacuum. This material is often pure enough for the next step.

Part 2: Troubleshooting the Saponification (Hydrolysis Step)

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically a robust reaction but can be a source of impurities if not carried to completion.[12]

FAQ 3: My final product is impure. NMR shows a mix of my desired acid and the ester intermediate. What went wrong?

This is a classic case of incomplete hydrolysis.

  • Cause: Saponification is an equilibrium-driven process. Incomplete reaction can result from:

    • Insufficient Base: Not enough NaOH or KOH was used to drive the reaction to completion.

    • Insufficient Time/Temperature: The reaction was not heated long enough or at a high enough temperature.[13]

    • Poor Solubility: The ester may not be fully soluble in the aqueous base, limiting the reaction rate.

  • Solution:

    • Stoichiometry: Use a significant excess of base (e.g., 3-5 equivalents of NaOH or KOH).

    • Co-solvent: Add a co-solvent like ethanol or THF to improve the solubility of the ester in the reaction mixture.

    • Monitoring: Before workup, confirm the absence of the starting ester by TLC. The product acid will have a different Rf value (and will streak on a silica plate), while the ester will be a well-defined spot.

    • Heating: Ensure the mixture is refluxed until all oily droplets of the ester have disappeared, which may take 1-3 hours.[12]

Troubleshooting Protocol: Ensuring Complete Hydrolysis

Reagents & Equipment:

  • Crude Ethyl 4-(4-phenylbutoxy)benzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)

  • Ethanol & Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard reflux apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve the crude ester in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

  • Base Addition: Add the solid NaOH pellets or a concentrated aqueous solution.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-4 hours. The solution should become homogeneous as the reaction proceeds.

  • Monitoring: Spot a small aliquot of the reaction mixture on a TLC plate to confirm the complete consumption of the starting ester.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used, remove it under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous solution with water and transfer to a beaker cooled in an ice bath.

    • Slowly and with vigorous stirring, acidify the solution with concentrated HCl until the pH is ~2.[14] The this compound will precipitate as a white solid.[15]

    • Stir in the ice bath for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel, washing the filter cake with cold water to remove salts.

    • Dry the purified product under vacuum. Check the melting point (expected: 130-131°C) and purity by HPLC or NMR.[14]

By carefully controlling reaction parameters and understanding the potential side reactions, the synthesis of this compound can be performed efficiently with high yield and purity.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-asthmatic drug Pranlukast.[1] The most common and versatile synthetic route is a variation of the Williamson ether synthesis, a classic SN2 reaction.[2] This typically involves the O-alkylation of a p-hydroxybenzoate derivative with a 4-phenylbutyl halide.

The general reaction scheme, when starting from methyl p-hydroxybenzoate (methylparaben), is a two-step process: 1) Etherification, followed by 2) Ester hydrolysis. Understanding the nuances of each step is critical for success.

Core Synthesis Workflow

The following diagram outlines the primary synthetic pathway discussed in this guide.

G cluster_0 Step 1: Williamson Ether Synthesis (O-Alkylation) cluster_1 Step 2: Saponification (Ester Hydrolysis) A Methyl p-hydroxybenzoate (Methylparaben) D Methyl 4-(4-phenylbutoxy)benzoate (Ester Intermediate) A->D SN2 Reaction B 1-Bromo-4-phenylbutane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->A Deprotonation F Carboxylate Salt D->F Hydrolysis E Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) E->D H This compound (Final Product) F->H Protonation G Acid Workup (e.g., HCl) G->F

References

Technical Support Center: Purification of 4-(4-Phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-phenylbutoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to help you overcome common purification challenges and achieve high purity for your downstream applications.

Introduction to this compound

This compound is a white to off-white crystalline solid with a molecular formula of C17H18O3.[1][2][3] It is a key intermediate in the synthesis of various bioactive compounds, including the anti-asthmatic drug Pranlukast.[4][5] Given its role in pharmaceutical synthesis, achieving high purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This compound is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform.[2] Its melting point is reported in the range of 129-140°C.[2][6] The synthesis of this compound typically involves the etherification of a 4-hydroxybenzoic acid derivative with a 4-phenylbutyl halide.[1] This synthesis route can introduce several impurities that need to be effectively removed.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-hydroxybenzoic acid (or its ester) and the 4-phenylbutyl halide.

  • Byproducts of the etherification reaction: Including products of elimination reactions from the 4-phenylbutyl halide.

  • Solvent residues: From the reaction and initial work-up steps.

  • Over-alkylation or side-reaction products: Depending on the reaction conditions.

Q2: My crude product is an off-white or yellowish solid. What is the likely cause of this discoloration?

A2: Discoloration often arises from colored organic impurities or thermal degradation products.[7] Phenolic starting materials, if not fully reacted, can oxidize and contribute to color. Performing a purification step with activated carbon can often help in removing these colored impurities.[7][8]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is a highly effective technique for purifying solid organic compounds like this compound, provided a suitable solvent or solvent system is identified.[8] The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[9]

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[6][10] Other useful techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton or carbon-containing impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification process.

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • Significantly less crystalline product is recovered than expected.

  • The mother liquor still contains a substantial amount of the desired product.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Excessive Solvent Used The compound remains soluble in the solvent even at low temperatures because the solution is not saturated.1. Concentrate the mother liquor by evaporating some of the solvent. 2. Cool the concentrated solution again to induce further crystallization.[7]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.1. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[9]
Inappropriate Solvent Choice The chosen solvent may have too high a solubility for the compound at low temperatures.1. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8]
Issue 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an oil or liquid.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Solution is Supersaturated The concentration of the solute is too high, and the temperature of the solution is above the melting point of the solute-solvent mixture.1. Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution at the boiling point. 2. Allow the solution to cool slowly.
Presence of Impurities Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.1. Attempt to remove impurities by a pre-purification step such as an acid-base wash.
Issue 3: Poor Separation in Column Chromatography

Symptoms:

  • The desired compound co-elutes with impurities.

  • Broad peaks are observed, leading to mixed fractions.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Inappropriate Mobile Phase Polarity The solvent system is either too polar (eluting everything too quickly) or not polar enough (causing streaking and poor separation).1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column Overloading Too much crude material is loaded onto the column, exceeding its separation capacity.1. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Column Channeling Poorly packed column leads to uneven flow of the mobile phase.1. Ensure the column is packed uniformly without any air bubbles or cracks.

Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is suitable for removing non-polar and some polar impurities.

Experimental Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Acid-Base Extraction

This technique is particularly effective for removing neutral or basic impurities from the acidic product.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH). The acidic product will be deprotonated and move to the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer containing the sodium 4-(4-phenylbutoxy)benzoate.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution becomes acidic (pH ~2-3).[10] The purified this compound will precipitate out as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter If solids remain Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool Clear Solution InsolubleImp Insoluble Impurities HotFilter->InsolubleImp FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Drying FilterWash->Dry SolubleImp Soluble Impurities (in Mother Liquor) FilterWash->SolubleImp Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Low Recrystallization Yield

Low_Yield_Troubleshooting Start Low Recrystallization Yield CheckMotherLiquor Analyze Mother Liquor (e.g., by TLC) Start->CheckMotherLiquor ProductInLiquor Significant Product in Mother Liquor? CheckMotherLiquor->ProductInLiquor Evaporate Concentrate Mother Liquor & Recool ProductInLiquor->Evaporate Yes CheckTransferLoss Check for Mechanical Losses (transfers, filtration) ProductInLiquor->CheckTransferLoss No ReassessSolvent Re-evaluate Solvent System Evaporate->ReassessSolvent Still low yield End Yield Improved Evaporate->End ReassessSolvent->End OptimizeTechnique Refine Handling Technique CheckTransferLoss->OptimizeTechnique OptimizeTechnique->End

Caption: A logical decision tree for troubleshooting low yield in recrystallization experiments.

References

stability issues with 4-(4-phenylbutoxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles and following the detailed protocols within, you can ensure the integrity and reliability of your experiments.

Introduction to this compound

This compound is a valuable intermediate in pharmaceutical synthesis, notably as a precursor and known impurity in the production of Pranlukast, a leukotriene receptor antagonist.[1] Its structure, featuring a carboxylic acid moiety, an ether linkage, and two aromatic rings, dictates its chemical behavior and susceptibility to degradation under specific experimental conditions. This guide will walk you through the most common stability challenges and provide you with the tools to diagnose and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The key factors influencing the stability of this compound in solution are pH (particularly alkaline conditions), exposure to light (photodegradation), and to a lesser extent, high temperatures. The ether linkage and carboxylic acid group are the most reactive sites.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable organic solvent such as DMSO, methanol, or chloroform, where it exhibits good solubility.[2] For aqueous buffers, it is sparingly soluble.[3] It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, stock solutions should be stored at 2-8°C, protected from light, and in tightly sealed containers to prevent solvent evaporation.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent results are a common symptom of compound degradation. A decrease in the concentration of the active compound or the presence of degradation products can interfere with assays. It is crucial to verify the purity of your solutions if you suspect degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on its chemical structure and data from forced degradation studies of related compounds, the primary degradation products are likely to be 4-hydroxybenzoic acid and 4-phenyl-1-butanol (from ether cleavage), and potentially products of photolytic reactions on the aromatic rings. Under extreme thermal stress, decarboxylation to form 4-phenylbutoxyphenylethane is a possibility.

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[4][5] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time.

Troubleshooting Guide

This section addresses specific stability issues you may encounter during your experiments, providing insights into the causes and step-by-step protocols for resolution.

Issue 1: Loss of Compound Potency or Unexpected Results in Assays

Symptoms:

  • Decreased biological activity over time.

  • Inconsistent dose-response curves.

  • Appearance of unknown peaks in analytical chromatograms.

Potential Cause: Degradation of this compound in your experimental solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of New Peaks in HPLC Analysis and Loss of Purity

Symptoms:

  • The appearance of one or more new peaks in your HPLC chromatogram that were not present in the initial analysis of the solid compound.

  • A corresponding decrease in the peak area of this compound.

Potential Causes & Investigation:

  • Alkaline Hydrolysis: The ether linkage in this compound is susceptible to cleavage under basic conditions. This is a significant degradation pathway for related compounds.[2][3]

    • Mechanism: Nucleophilic attack by hydroxide ions on the benzylic carbon of the butoxy chain or the carbon of the benzoic acid ring attached to the ether oxygen.

    • Likely Degradation Products: 4-hydroxybenzoic acid and 4-phenyl-1-butanol.

    Caption: Proposed alkaline hydrolysis pathway.

  • Photodegradation: Aromatic ethers and benzoic acid derivatives can be susceptible to degradation upon exposure to light, especially UV light.[3][6]

    • Mechanism: Photolytic cleavage of the ether bond or reactions on the aromatic rings.

    • Likely Degradation Products: Can be complex, including 4-hydroxybenzoic acid, 4-phenyl-1-butanol, and various oxidized or rearranged species.

  • Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to decarboxylation of the carboxylic acid group.

    • Mechanism: Loss of CO2 from the carboxylic acid moiety.

    • Likely Degradation Product: 4-phenylbutoxyphenylethane.

Experimental Protocol: Forced Degradation Study

To identify the cause of degradation, a forced degradation study is recommended. This involves subjecting solutions of this compound to various stress conditions and monitoring the formation of degradants by HPLC.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl.

    • Alkaline Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Heat a portion of the stock solution at 60°C.

    • Photodegradation: Expose a portion of the stock solution to a photostability chamber or direct sunlight.

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the solutions for a set period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Sample Preparation for HPLC:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Data Interpretation:

Stress ConditionExpected DegradationLikely Degradation Products
0.1 M HCl Minimal to no degradation-
0.1 M NaOH Significant degradation4-hydroxybenzoic acid, 4-phenyl-1-butanol
3% H₂O₂ Minimal to no degradation-
60°C Heat Minimal degradationPossible traces of decarboxylation product
Light Exposure Moderate to significant degradation4-hydroxybenzoic acid, 4-phenyl-1-butanol, other photoproducts

Confirmation of Degradation Products: If significant degradation is observed, the identity of the degradation products can be confirmed using LC-MS to determine their molecular weights.

Protocol: Stability-Indicating HPLC Method

This general-purpose HPLC method can be used as a starting point for monitoring the stability of this compound. Method optimization may be required based on your specific instrumentation and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary to resolve all peaks). A common starting point is a gradient from 50:50 to 80:20 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Conclusion

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental data. By understanding its susceptibility to alkaline hydrolysis and photodegradation, researchers can take proactive steps to mitigate these issues. The troubleshooting guides and protocols provided in this document offer a systematic approach to identifying and resolving stability-related problems. For further assistance, please consult the references below or contact your chemical supplier's technical support.

References

Technical Support Center: Troubleshooting Emulsion Formation During 4-(4-phenylbutoxy)benzoic Acid Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting for a common and frustrating issue encountered during the workup of 4-(4-phenylbutoxy)benzoic acid: the formation of stable emulsions. As a molecule with both significant hydrophobic character and a polar, ionizable head group, it possesses surfactant-like properties that predispose it to stabilizing the interface between aqueous and organic layers.

This document is structured to provide immediate answers through FAQs and detailed, field-tested protocols for both preventing and resolving emulsions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my workup of this compound consistently form a stubborn emulsion?

A1: The molecular structure of this compound is the primary cause. It is an amphiphilic molecule, meaning it has distinct regions with different affinities for polar and non-polar solvents.

  • Hydrophobic Region: The 4-phenylbutoxy tail is large, non-polar, and "oil-loving," preferring to reside in the organic solvent.

  • Hydrophilic Region: The benzoic acid head is polar and "water-loving." When deprotonated to its carboxylate form (-COO⁻) under basic conditions, it becomes highly water-soluble.

This dual nature allows the molecule to act as a surfactant, migrating to the interface between the aqueous and organic layers. It arranges itself to bridge the two phases, reducing interfacial tension and stabilizing the microscopic droplets of one liquid dispersed within the other, which we observe as an emulsion.[1]

Q2: What is the single most effective preventative step I can take?

A2: Prevention is always more effective than treatment.[2][3] The most critical preventative measure is to increase the ionic strength of the aqueous phase before extraction , a technique known as "salting out."[3][4] Before beginning your extraction, add a significant amount of a saturated sodium chloride solution (brine) or solid sodium chloride to the aqueous layer. This makes the aqueous phase significantly more polar, decreasing the solubility of organic compounds within it and promoting a sharper, cleaner separation between layers.[5][6][7]

Q3: An emulsion has already formed. What is the first and simplest thing I should try to break it?

A3: If an emulsion has already formed, the first and most common troubleshooting step is the addition of saturated brine .[2][4] Add a volume of brine to the separatory funnel, gently swirl (do not shake), and allow the mixture to stand. The increased ionic strength often disrupts the forces stabilizing the emulsion, leading to coalescence of the dispersed droplets and separation of the layers.[5] If this doesn't work after a reasonable waiting period, proceed to the more advanced techniques outlined in the troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guides

This section is divided into two core philosophies: designing your experiment to avoid the problem entirely, and systematically resolving the issue once it has occurred.

Section A: Preventative Strategies - Designing a Robust Workup

A well-designed workup protocol is the most reliable method for avoiding emulsions. The following protocols and decision-making tools are designed to help you build a robust procedure.

The goal of an acid-base extraction is to shuttle your compound between phases by controlling its protonation state. With a pKa of approximately 4.47[8][9], this compound requires careful pH management.

  • Basification: To extract the acid into the aqueous phase, you must deprotonate it.

    • Action: Instead of a strong base, use a dilute solution of a mild base like 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Rationale: A pH of ~8-9 is sufficient to fully deprotonate the carboxylic acid (at least 2-3 pH units above the pKa). Using an excessively high pH (e.g., with 5 M NaOH) does not offer significant advantages and can sometimes promote side reactions or emulsion formation.

    • Technique: Add the base slowly with gentle swirling until the desired pH is reached. Vigorous shaking at this stage is a primary cause of emulsion formation.[2][10]

  • Acidification: To recover the product, you must re-protonate the carboxylate.

    • Action: Slowly add a dilute acid, such as 1 M HCl, to the separated aqueous layer containing your sodium 4-(4-phenylbutoxy)benzoate salt.

    • Rationale: Adjust the pH to ~2.[11] This is more than 2 pH units below the pKa, ensuring complete protonation and precipitation of the neutral carboxylic acid, minimizing its solubility in the aqueous phase.

    • Technique: Perform this in a flask or beaker with stirring, not in the separatory funnel. Once the product has precipitated or is ready for back-extraction, you can proceed.

start Start: Reaction Mixture (Post-Quench) solvent_choice Solvent Selection start->solvent_choice mixing Mixing Technique solvent_choice->mixing Avoid DCM if possible. Use EtOAc or Toluene. ph_control pH Control mixing->ph_control Gentle Inversions/Swirling salting_out Utilize 'Salting Out'? ph_control->salting_out Use Dilute Acid/Base. Add Slowly. result Proceed to Extraction (Low Emulsion Risk) salting_out->result Add Brine or Solid NaCl to Aqueous Phase.

Caption: Decision tree for designing a workup to minimize emulsion risk.

SolventDensity (g/mL)Emulsion TendencyPolarityNotes
Dichloromethane (DCM) ~1.33HighPolar AproticFrequently forms emulsions, especially with basic aqueous layers.[12][13] Forms the bottom layer.
Ethyl Acetate (EtOAc) ~0.90ModerateModerately PolarGenerally a better choice than DCM for avoiding emulsions.[13] Forms the top layer.
Diethyl Ether ~0.71LowLowLess prone to emulsions but highly volatile and flammable. Forms the top layer.
Toluene ~0.87LowNon-polarGood for extracting non-polar compounds and less prone to emulsions. Forms the top layer.
Section B: Post-Formation Solutions - How to Break a Stubborn Emulsion

If preventative measures fail, a systematic approach is needed. Try these methods in order, starting with the least disruptive.

This physical method is highly effective for emulsions stabilized by fine particulate matter.[12]

  • Prepare the Filter Pad: Place a plug of glass wool at the bottom of a filter funnel (Büchner or Hirsch). Add a 2-3 cm layer of Celite® (diatomaceous earth) and gently press it down with a stopper to create a compact pad.

  • Wet the Pad: Moisten the Celite pad with the organic solvent you are using for the extraction.

  • Filter: Pour the entire emulsified mixture through the Celite pad. You can use gentle vacuum suction to speed up the process.

  • Rinse: Rinse the pad with a small amount of fresh organic solvent to ensure all of your product is collected.

  • Separate: The filtrate collected should now consist of two distinct, clear layers. Transfer this back to a clean separatory funnel to complete the separation.[4][12]

  • Centrifugation: For small to medium scale reactions (up to ~50 mL), transferring the mixture to centrifuge tubes and spinning at high speed can provide the physical force needed to break the emulsion.[2][3][5]

  • Solvent Modification: Add a small amount of a different, miscible organic solvent (e.g., a splash of methanol or THF) to the separatory funnel.[3] This can alter the polarity of the organic phase enough to destabilize the emulsion. Use this sparingly as it may complicate solvent removal later.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to sit undisturbed for 30-60 minutes is enough for the layers to begin separating.[4][12] Gently swirling the mixture with a glass rod at the interface can also help coalesce droplets.

start Emulsion Formed wait 1. Wait 30 min & Observe start->wait brine 2. Add Saturated Brine wait->brine No Change resolved Layers Separated wait->resolved Resolved celite 3. Filter through Celite® brine->celite No Change brine->resolved Resolved centrifuge 4. Centrifuge (if volume allows) celite->centrifuge No Change celite->resolved Resolved centrifuge->resolved Resolved unresolved Still Emulsified centrifuge->unresolved No Change

Caption: A stepwise guide for resolving a pre-formed emulsion.

Part 3: Compound Data & References

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₁₈O₃[8][11][14][15]
Molecular Weight 270.32 g/mol [8][11][14][15]
Appearance White to off-white crystalline solid[1][8][16][17]
Melting Point 129-141 °C[1][9][11][17]
Predicted pKa 4.47 ± 0.10[8][9]
Solubility Sparingly soluble in water; Soluble in DMSO, Chloroform, Ethanol, Acetone[1][8][9][16][17]

References

Technical Support Center: Industrial Production of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial production of 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, purification, and scale-up. As an essential intermediate in the synthesis of pharmaceuticals like Pranlukast, robust and efficient production of this compound is critical.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to support your process development and manufacturing campaigns.

Section 1: Synthesis - Troubleshooting the Williamson Ether Synthesis

The most prevalent method for synthesizing this compound involves the Williamson ether synthesis, typically by reacting a salt of a 4-hydroxybenzoic acid ester with a 4-phenylbutyl halide, followed by hydrolysis.[1][3] While reliable, this SN2 reaction is prone to several issues that can impact yield and purity.[4]

Workflow for Williamson Ether Synthesis Route

cluster_step1 Step 1: Condensation (Ether Formation) cluster_step2 Step 2: Hydrolysis A Methyl 4-hydroxybenzoate R1 Methyl 4-(4-phenylbutoxy)benzoate A->R1 Nucleophile B 1-Bromo-4-phenylbutane B->R1 Electrophile C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->R1 Conditions FP This compound (Crude Product) R1->FP Saponification D Base (e.g., KOH, NaOH) Solvent (e.g., H₂O/Methanol) D->FP E Acid Workup (e.g., HCl) E->FP Precipitation start_node Low Yield Observed check_reagents Analyze Starting Materials (NMR, GC) start_node->check_reagents Purity Issue? check_conditions Review Reaction Conditions (T, time) start_node->check_conditions Parameter Issue? check_byproducts Analyze Crude Product (TLC, LC-MS) start_node->check_byproducts Side Reaction? check_node check_node action_node action_node result_node result_node action_dry Dry Solvents & Reagents Thoroughly check_reagents->action_dry Water present action_temp Lower Reaction Temp. Increase Reaction Time check_conditions->action_temp Temp > 80°C action_base Optimize Base/ Solvent System check_conditions->action_base Incomplete conversion check_byproducts->action_temp Elimination byproduct action_ptc Increase PTC loading or agitation check_byproducts->action_ptc Biphasic system issue result_ok Yield Improved action_dry->result_ok action_temp->result_ok action_base->result_ok action_ptc->result_ok

References

Technical Support Center: Analytical Challenges in Detecting 4-(4-phenylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-phenylbutoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered when working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to this compound

This compound (C₁₇H₁₈O₃) is a carboxylic acid derivative characterized by a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond. It typically appears as a white to off-white crystalline solid.[1] Its molecular structure contributes to its hydrophobic nature, resulting in limited solubility in water but better solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.[1][2] This compound is primarily used as a pharmaceutical intermediate in the synthesis of bioactive compounds, including anti-inflammatory agents.[2]

Due to its role in pharmaceutical development, accurate and precise quantification of this compound is critical. However, its physicochemical properties can present several analytical challenges. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for this compound in my reversed-phase HPLC analysis?

A1: Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte's carboxyl group and residual, un-endcapped silanols on the silica-based stationary phase.

  • Causality: At a mobile phase pH close to the pKa of the benzoic acid group (around 4.2-4.5), a mixed population of ionized (deprotonated) and non-ionized (protonated) species exists. The ionized form can interact strongly and non-specifically with positively charged silanol groups, leading to peak tailing.

  • Troubleshooting:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa (e.g., pH 2.5-3.0) will ensure the carboxylic acid is fully protonated. This minimizes silanol interactions and improves peak symmetry. An acidic modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid is commonly used.[3]

    • Column Selection: Utilize a high-purity, end-capped C18 or C8 column specifically designed for the analysis of acidic compounds. These columns have minimal residual silanol activity.

    • Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes help shield the silanol interactions.

Q2: I'm experiencing low sensitivity when analyzing this compound by LC-MS with electrospray ionization (ESI). What could be the reason?

A2: Low sensitivity in LC-ESI-MS for acidic compounds is often related to inefficient ionization.

  • Causality: ESI is more susceptible to ion suppression compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[4][5] For acidic compounds, negative ion mode is typically preferred as it facilitates the detection of the deprotonated molecule [M-H]⁻. However, the mobile phase composition can significantly impact ionization efficiency.

  • Troubleshooting:

    • Ionization Mode: Ensure you are operating in negative ion mode to detect the [M-H]⁻ ion.

    • Mobile Phase Modifiers: While acidic modifiers like TFA are excellent for chromatography, they can suppress ionization in negative mode. If possible, replace TFA with a more volatile acid like formic acid. For negative mode, a small amount of a basic modifier like ammonium hydroxide or ammonium acetate can enhance deprotonation and improve signal, but this may compromise chromatography. A careful balance is necessary.

    • Solvent Composition: A higher percentage of organic solvent in the mobile phase at the point of elution generally improves ESI efficiency. Consider adjusting your gradient to achieve this.

Q3: My quantitative results for this compound in biological matrices (e.g., plasma, urine) are inconsistent and show poor recovery. What are the likely causes?

A3: Inconsistent results and poor recovery in bioanalysis are frequently caused by matrix effects and inefficient sample preparation.[4]

  • Causality: Biological matrices contain numerous endogenous components (salts, lipids, proteins) that can interfere with the analysis. These components can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer, a phenomenon known as the matrix effect.[4][6][7] Inefficient sample preparation can lead to low recovery of the analyte.

  • Troubleshooting:

    • Sample Preparation:

      • Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove all interfering components.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Due to the acidic nature of this compound, adjusting the pH of the aqueous sample to be acidic (e.g., pH 2-3) will protonate the analyte, increasing its solubility in a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether.

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. A mixed-mode or polymer-based sorbent can be used to retain the analyte while washing away interferences.

    • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in sample processing. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the analyte's behavior should be thoroughly validated.

    • Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components. A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.[5]

Troubleshooting Guides

Guide 1: HPLC-UV Method Development and Troubleshooting

This guide provides a systematic approach to developing a robust HPLC-UV method for the quantification of this compound.

Objective: To achieve a symmetric peak with adequate retention and resolution from potential impurities or degradants.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_optimization Optimization & Troubleshooting A Standard & Sample Preparation (Dissolve in Mobile Phase or Acetonitrile) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection (ACN/Water with Acidic Modifier) B->C D Isocratic vs. Gradient Elution C->D E Wavelength Selection (Scan for λmax, ~257 nm) D->E F Adjust Mobile Phase pH (Target: 2.5-3.0) E->F Initial Run G Optimize Organic % (Adjust Retention Time) F->G H Check for Peak Tailing (If present, lower pH or change column) G->H I System Suitability Test (Tailing factor, Plate count, RSD) H->I LCMS_Workflow A Sample Spiking (Analyte + Internal Standard) B Sample Preparation (LLE or SPE) A->B Step 1 C LC Separation (Fast Gradient on C18) B->C Step 2 D MS/MS Optimization (Negative Ion Mode, MRM Transitions) C->D Step 3 E Matrix Effect Evaluation (Post-column infusion or Post-extraction spike) D->E Step 4 F Troubleshoot Ion Suppression (Modify LC gradient, Improve Sample Prep) E->F If Suppression >15% G Method Validation (Accuracy, Precision, Linearity, Recovery) E->G If Suppression <15% F->C Iterate

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've guided numerous teams through the complexities of scaling chemical syntheses from the bench to pilot scale. The synthesis of 4-(4-phenylbutoxy)benzoic acid, a key intermediate for various pharmaceutical compounds, is a process that, while straightforward on paper, presents unique challenges upon scale-up.[1][2] This guide is structured to address the common questions and critical failure points encountered in the field, providing not just solutions but the underlying chemical reasoning to empower your process development.

The most robust and widely adopted synthetic route involves a two-step process: a Williamson ether synthesis to couple the phenolic and alkyl fragments, followed by a saponification to unmask the carboxylic acid.

Overall Synthesis Workflow

The diagram below outlines the primary synthetic pathway discussed in this guide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A Methyl 4-hydroxybenzoate (Methylparaben) C Methyl 4-(4-phenylbutoxy)benzoate (Ester Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) Heat B (4-Bromobutyl)benzene B->C D This compound (Final Product) C->D 1. Base (e.g., NaOH, KOH) Solvent (e.g., MeOH/H₂O), Heat 2. Acidic Workup (e.g., HCl)

Caption: A two-step synthesis of this compound.

Part 1: Starting Material & Reagent Considerations (FAQs)

Q1: Which 4-phenylbutyl halide should I use: the bromide or the chloride?

A1: (4-Bromobutyl)benzene is the preferred electrophile. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction kinetics for the SN2 substitution.[3] While the chloride is less expensive, its lower reactivity often requires harsher conditions (higher temperatures, longer reaction times), which can increase the likelihood of side reactions, particularly E2 elimination.

Q2: My supplier for (4-bromobutyl)benzene is unreliable. Can I prepare it in-house?

A2: Yes, it is readily synthesized from 4-phenyl-1-butanol. A common and effective method is treatment with phosphorus tribromide (PBr₃).[4] This reaction is generally high-yielding, but care must be taken to control the temperature during the exothermic addition of PBr₃ and to perform an aqueous workup to remove the phosphorous-based byproducts.

Q3: Why use methyl 4-hydroxybenzoate instead of 4-hydroxybenzoic acid directly?

A3: This is a critical process consideration for robustness and yield. 4-hydroxybenzoic acid possesses two acidic protons: one on the phenol (-OH) and one on the carboxylic acid (-COOH). Adding a base would deprotonate both, creating a dianion. This dianion is less nucleophilic due to charge repulsion and has poor solubility in common aprotic polar solvents used for Williamson ether synthesis. By using the methyl ester (methylparaben), we "protect" the carboxylic acid, ensuring that the base selectively deprotonates the phenol to form the desired phenoxide nucleophile for the etherification step.[5] The ester is then easily hydrolyzed in the final step.

Part 2: Troubleshooting the Williamson Ether Synthesis (Step 1)

This step is the cornerstone of the synthesis, and its success dictates the purity and yield of the final product. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary alkyl halide.[6][7]

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

G Start Low Yield or Incomplete Reaction Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Side_Reactions 3. Analyze for Side Products Start->Check_Side_Reactions Sol_Reagents Use anhydrous solvents. Ensure base (e.g., K₂CO₃) is dry and finely powdered. Confirm purity of starting materials. Check_Reagents->Sol_Reagents Sol_Conditions Increase temperature (e.g., to 115°C in DMF). Extend reaction time (monitor by TLC). Ensure efficient stirring. Check_Conditions->Sol_Conditions Sol_Side_Reactions Is (4-phenyl)but-1-ene observed? → Lower temperature to favor Sₙ2 over E2. → Use a milder base (K₂CO₃ over NaH). Check_Side_Reactions->Sol_Side_Reactions

Caption: Decision tree for troubleshooting low yield in Step 1.

Frequently Asked Questions (Step 1)

Q4: My reaction is stalled; TLC analysis shows significant amounts of starting material even after 12 hours. What's wrong?

A4: This is a common scale-up issue often related to three factors:

  • Insufficient Deprotonation: The base, typically potassium carbonate (K₂CO₃), must be anhydrous and, ideally, finely powdered to maximize its surface area. Clumped or hydrated base will be ineffective. On a larger scale, ensure the initial stirring with the phenol and base is vigorous enough to generate the phenoxide.

  • Temperature: While bench-scale reactions may proceed at 80-90 °C, large reactors can have significant thermal lag.[8] You may need to set the jacket temperature higher to ensure the internal reaction mass reaches the target temperature. For this reaction, temperatures up to 115°C in a solvent like DMF are effective.[9]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone are necessary to dissolve the phenoxide salt and promote the SN2 mechanism.[3] Ensure your solvent is anhydrous, as water will protonate the phenoxide, shutting down the reaction.

Q5: I'm observing a significant byproduct with a similar Rf to my alkyl bromide starting material. What is it and how can I prevent it?

A5: You are likely observing (4-phenyl)but-1-ene, the product of an E2 elimination side reaction. Alkoxides and phenoxides are not just nucleophiles; they are also bases.[10][11] The base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene. To minimize this:

  • Avoid Overly Strong Bases: While bases like sodium hydride (NaH) are effective for generating alkoxides, they are very strong and can promote elimination. A milder base like K₂CO₃ is sufficient for deprotonating a phenol and is less likely to cause elimination of a primary alkyl halide.

  • Control Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Substrate Choice: This is why using a primary alkyl halide is critical. Secondary and tertiary halides will give almost exclusively elimination products.[3][10]

Part 3: Troubleshooting the Saponification (Step 2)

Saponification is the hydrolysis of the ester intermediate under basic conditions to yield the carboxylate salt, which is then protonated in an acidic workup to give the final product.[12][13]

Frequently Asked Questions (Step 2)

Q6: The hydrolysis seems incomplete. How can I ensure full conversion of the ester to the carboxylic acid?

A6: Incomplete hydrolysis is usually due to insufficient base or reaction time.

  • Stoichiometry: Use a molar excess of the base (typically 2-4 equivalents of NaOH or KOH). This ensures the reaction goes to completion and helps manage any potential side reactions.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is ideal. The alcohol helps to solubilize the organic ester, while the water dissolves the hydroxide base, creating a homogenous reaction environment.

  • Monitoring: The reaction can be monitored by TLC. The product, being a carboxylic acid, will have a much lower Rf and will streak compared to the ester starting material. A simple test is to spot the reaction mixture on a TLC plate, let it dry, and then expose it to iodine vapor. The disappearance of the starting ester spot indicates completion.

Q7: Upon acidification, my product oiled out instead of precipitating as a solid. What should I do?

A7: Oiling out is a common problem when impurities are present, which disrupt the crystal lattice formation. It can also occur if the temperature is too high during precipitation.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath before and during the slow, dropwise addition of acid. A rapid pH change can cause the product to crash out as an oil.

  • "Seeding": If you have a small amount of pure, solid product from a previous batch, adding a "seed" crystal to the cooled, acidified mixture can induce crystallization.

  • Solvent Titration: If it remains an oil, you can try to extract the oil with a suitable solvent (like ethyl acetate), wash the organic layer, dry it, and then slowly add a non-polar solvent (like hexanes) until the solution becomes cloudy, then cool it to promote crystallization.

Q8: How do I effectively purify the final product at scale?

A8: The most effective purification method is recrystallization. A good solvent system for this compound is an ethanol/water or acetone/water mixture. Dissolve the crude solid in the minimum amount of hot alcohol or acetone, then slowly add hot water until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the hot organic solvent to redissolve the solid, then allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The final product should be a white to off-white crystalline solid with a melting point in the range of 137-141°C.[1]

Part 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific equipment and scale.

Protocol 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate (Step 1)
ReagentMolar Mass ( g/mol )Equiv.Amount (for ~10g product)
Methyl 4-hydroxybenzoate152.151.05.6 g
(4-Bromobutyl)benzene213.121.058.2 g
Potassium Carbonate (K₂CO₃)138.212.010.2 g
N,N-Dimethylformamide (DMF)--75 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate, anhydrous potassium carbonate (finely powdered), and DMF.

  • Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add (4-bromobutyl)benzene to the mixture.

  • Heat the reaction mixture to 110-115 °C and maintain for 10-12 hours.[9] Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 300 mL of cold water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Dry the solid under vacuum to yield the crude ester intermediate. This is often pure enough for the next step.

Protocol 2: Saponification to this compound (Step 2)
ReagentMolar Mass ( g/mol )Equiv.Amount (from ~10g ester)
Methyl 4-(4-phenylbutoxy)benzoate284.351.010.0 g
Sodium Hydroxide (NaOH)40.003.04.2 g
Methanol (MeOH)--80 mL
Water--20 mL
Hydrochloric Acid (HCl)--~6M solution, as needed

Procedure:

  • In a round-bottom flask, dissolve the crude ester in methanol.

  • In a separate beaker, dissolve the sodium hydroxide in water. Caution: Exothermic.

  • Add the aqueous NaOH solution to the methanolic solution of the ester.

  • Heat the mixture to reflux (approx. 70-75 °C) for 3-4 hours.[14]

  • Cool the reaction mixture to room temperature. Most of the methanol can be removed under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with ~100 mL of water and cool in an ice bath.

  • Slowly add 6M HCl dropwise with vigorous stirring until the pH is approximately 2. A thick white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C to yield pure this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of the primary analytical techniques for verifying the successful synthesis of 4-(4-phenylbutoxy)benzoic acid, a compound of interest in various research domains. We will delve into the principles, expected outcomes, and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comprehensive framework for structural elucidation.

The Imperative of Structural Verification

The synthesis of a target molecule is only the first step; confirming its identity is paramount. An incorrect structure can lead to erroneous biological data, wasted resources, and potentially unsafe outcomes in drug development. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the integrity of your research. This compound, with its distinct aromatic and aliphatic moieties, as well as ether and carboxylic acid functional groups, provides an excellent case study for demonstrating the synergistic power of modern analytical techniques.

A Comparative Overview of Analytical Techniques

The choice of analytical method depends on the specific information required. While each technique provides a unique piece of the structural puzzle, their combined application offers the most comprehensive and definitive confirmation.

Analytical TechniqueInformation ProvidedStrengths for this compoundLimitations
¹H NMR Spectroscopy Precise information on the chemical environment and connectivity of hydrogen atoms.Clearly distinguishes between aromatic and aliphatic protons, and protons adjacent to the ether and carbonyl groups.Can be complex to interpret without experience; impurities can complicate the spectrum.
¹³C NMR Spectroscopy Information on the carbon framework of the molecule.Confirms the number and type of carbon atoms (aromatic, aliphatic, carbonyl, ether-linked).Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and information about the molecule's fragmentation pattern.Confirms the molecular formula (C₁₇H₁₈O₃) and provides structural clues through fragmentation.Does not provide detailed information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches) and ether (C-O stretch) functional groups.Provides limited information about the overall molecular structure.

In-Depth Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet signal is expected at a high chemical shift, typically in the range of 10-13 ppm. This is due to the deshielding effect of the carbonyl group and hydrogen bonding.

  • Aromatic Protons (Benzoic Acid Ring): The two protons ortho to the carboxylic acid group will appear as a doublet around 7.9-8.1 ppm, while the two protons ortho to the butoxy group will appear as a doublet around 6.9-7.1 ppm. This is due to the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the ether linkage.

  • Aromatic Protons (Phenyl Ring): The five protons of the terminal phenyl group will likely appear as a multiplet in the range of 7.2-7.4 ppm.

  • Butoxy Chain Protons (-O-CH₂-CH₂-CH₂-CH₂-):

    • The two protons on the carbon adjacent to the ether oxygen (-O-CH ₂-) will be a triplet around 4.0-4.2 ppm.

    • The two protons on the carbon adjacent to the phenyl group (-CH ₂-Ph) will be a triplet around 2.7-2.9 ppm.

    • The four protons of the two central methylene groups (-CH₂-CH ₂-CH ₂-CH₂-) will likely appear as overlapping multiplets in the range of 1.7-2.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (-COOH): Expected to be in the range of 165-175 ppm.

  • Aromatic Carbons: The benzoic acid ring will show four distinct signals, while the phenyl ring will show four signals (with two being of higher intensity due to symmetry). The carbon attached to the ether oxygen will be shifted downfield compared to the other aromatic carbons.

  • Aliphatic Carbons: The four carbons of the butoxy chain will each give a distinct signal in the aliphatic region of the spectrum (typically 20-70 ppm). The carbon attached to the ether oxygen will be the most downfield of the aliphatic carbons.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

For this compound (Molecular Weight: 270.32 g/mol ), the mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns could include:

  • Loss of the butoxy chain: Cleavage of the ether bond could result in a fragment corresponding to the benzoic acid cation.

  • Loss of the phenyl group: Cleavage of the bond between the butyl chain and the phenyl group.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups within a molecule.

For this compound, the IR spectrum should exhibit the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching vibrations of the carboxylic acid and the aryl ether, respectively.

  • Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the necessary data to confirm the structure of this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

    • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

FTIR Sample Preparation and Analysis (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

Caption: Workflow for the structural confirmation of synthesized compounds.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_Confirmation Structural Confirmation H_NMR ¹H NMR C_NMR ¹³C NMR Structure_Confirmed Confirmed Structure H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed MS_data Molecular Ion & Fragmentation MS_data->Structure_Confirmed IR_data Functional Groups IR_data->Structure_Confirmed

A Comparative Efficacy Analysis of 4-(4-phenylbutoxy)benzoic Acid and Congeneric PPARγ Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease and drug development, the nuanced modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) remains a pivotal strategy. This guide provides an in-depth comparative analysis of 4-(4-phenylbutoxy)benzoic acid, a compound of interest due to its structural features, against established classes of PPARγ modulators. While direct experimental efficacy data for this compound is not extensively published, its chemical architecture strongly suggests potential activity at the PPARγ ligand-binding domain. This analysis, therefore, serves as a predictive and comparative framework, leveraging data from structurally analogous compounds to project its potential efficacy profile and guide future experimental design.

Introduction: The Rationale for Investigating this compound as a PPARγ Modulator

This compound possesses the canonical pharmacophore of a PPARγ ligand: a polar head group (benzoic acid), a hydrophobic tail (the phenylbutoxy moiety), and a flexible linker. This molecular arrangement is reminiscent of numerous known PPARγ modulators, suggesting a high probability of interaction with the receptor's ligand-binding pocket. The compound has also been identified as a process impurity in the synthesis of Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[][2] While this association points to its synthetic lineage, the structural similarity to PPARγ agonists warrants a thorough investigation into its potential as a modulator of this key metabolic receptor.

The therapeutic landscape of PPARγ agonists is dominated by full agonists, such as the thiazolidinedione (TZD) class, and more recently, selective PPARγ modulators (SPPARMs) that aim to dissociate the desired insulin-sensitizing effects from undesirable side effects.[3][4] This guide will compare the inferred properties of this compound with these established classes of compounds.

The PPARγ Signaling Pathway: A Primer

PPARγ is a ligand-activated transcription factor that plays a central role in adipogenesis, lipid metabolism, and glucose homeostasis.[5] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The nature of the ligand—be it a full agonist or a partial agonist—influences the conformational change in the PPARγ receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins, leading to a spectrum of downstream biological effects.[6]

Comparative Analysis of PPARγ Modulators

To contextualize the potential efficacy of this compound, we will compare it to two major classes of PPARγ modulators: full agonists (represented by Rosiglitazone) and selective PPARγ modulators (SPPARMs).

Structural Comparison

G cluster_0 This compound cluster_1 Rosiglitazone (TZD Full Agonist) cluster_2 SPPARM (e.g., Benzoyl 2-Methyl Indoles) A Benzoic Acid (Polar Head) B Phenylbutoxy Group (Hydrophobic Tail) A->B Ether Linker C Thiazolidinedione (Polar Head) D Pyridyl & Phenyl Groups (Hydrophobic Tail) C->D Ethyl Linker E Indole Carboxylic Acid (Polar Head) F Substituted Benzoyl Group (Hydrophobic Tail) E->F Benzyl Linker

Quantitative Efficacy Comparison

The following table summarizes typical experimental data for representative PPARγ modulators. The values for this compound are projected based on structure-activity relationship (SAR) studies of similar benzoic acid derivatives.[7]

Compound ClassRepresentative CompoundPPARγ Binding Affinity (Ki)In Vitro Potency (EC50)In Vivo Efficacy (Glucose Lowering in db/db mice)Adipogenesis
Projected This compound Predicted: Low μM to high nMPredicted: Partial AgonistPredicted: ModeratePredicted: Low to Moderate
Full Agonist Rosiglitazone~40-100 nMFull Agonist (~30-50 nM)HighHigh
SPPARM Benzoyl 2-Methyl Indole derivatives~1-10 nM[8]Partial Agonist (Varies)[8]High[8]Low to Moderate[8]
Discussion of Comparative Efficacy
  • Full Agonists (e.g., Rosiglitazone): These compounds, typified by the TZD class, are potent activators of PPARγ. They induce a significant conformational change in the receptor, leading to robust recruitment of co-activators and strong transcriptional activation of target genes. This results in high in vivo efficacy for glucose lowering but is also associated with a high degree of adipogenesis and other side effects like fluid retention.[4]

  • Selective PPARγ Modulators (SPPARMs): SPPARMs are designed to elicit a more nuanced biological response. They bind to the PPARγ ligand-binding pocket in a manner that produces a different receptor conformation compared to full agonists.[3] This results in the differential recruitment of co-regulators, leading to the selective activation of a subset of PPARγ target genes. The goal is to retain the anti-diabetic effects while minimizing the adverse effects.[4] Many SPPARMs exhibit partial agonism in in vitro assays and demonstrate reduced adipogenesis.[9]

  • This compound (Projected Efficacy): Based on its structure, this compound is likely to act as a PPARγ modulator. The flexibility of the butoxy linker and the nature of the phenyl tail suggest it would occupy the hydrophobic pocket of the receptor. However, without the strong electron-withdrawing features of the TZD head group, it is more likely to behave as a partial agonist or a weak full agonist. Its efficacy in vivo would be expected to be moderate, with a potentially lower propensity for inducing adipogenesis compared to full agonists.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay is a primary screen to determine if a compound can activate the PPARγ receptor and to quantify its potency (EC50) and efficacy (degree of activation).

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are transiently co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

  • Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

G A HEK293T Cells B Co-transfection: - PPARγ Expression Vector - PPRE-Luciferase Reporter A->B C Compound Treatment: - Test Compound - Positive Control - Vehicle B->C D Incubation (24-48h) C->D E Cell Lysis D->E F Luminescence Reading E->F G Data Analysis: Dose-Response Curve & EC50 F->G

In Vivo Efficacy in a Murine Model of Type 2 Diabetes (db/db Mice)

The db/db mouse is a widely used model of obesity, diabetes, and insulin resistance, making it suitable for evaluating the anti-diabetic efficacy of PPARγ modulators.

Methodology:

  • Animal Model: Male db/db mice are acclimated and randomized into treatment groups.

  • Dosing: Mice are orally administered with this compound (at various doses), a positive control (e.g., Rosiglitazone), or a vehicle control daily for a specified period (e.g., 14-28 days).

  • Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured at baseline and at several time points throughout the study from tail vein blood samples.

  • Terminal Procedures: At the end of the study, blood is collected for analysis of plasma insulin, triglycerides, and other metabolic parameters. Tissues such as liver and adipose tissue may be collected for histological analysis or gene expression studies.

  • Data Analysis: Statistical analysis is performed to compare the changes in blood glucose and other metabolic parameters between the treatment groups and the vehicle control group.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound make it a compelling candidate for investigation as a PPARγ modulator. Based on SAR principles, it is hypothesized to function as a partial agonist, potentially offering a favorable therapeutic window with potent glucose-lowering effects but attenuated adipogenesis compared to full agonists like Rosiglitazone.

The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of its efficacy. Future studies should focus on obtaining quantitative in vitro potency and binding affinity data, followed by in vivo studies in relevant animal models of metabolic disease. Furthermore, investigating its selectivity against other PPAR subtypes (α and δ) would be crucial in fully characterizing its pharmacological profile. Such data will be instrumental in determining the potential of this compound and its derivatives as next-generation therapeutics for type 2 diabetes and other metabolic disorders.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-(4-phenylbutoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as Pranlukast.[1] We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. To provide a clear benchmark and highlight the influence of the phenylbutoxy substituent, we will draw objective comparisons with the well-characterized and structurally related 4-methoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures for identification, characterization, and quality control of this important synthetic intermediate.

The Importance of Spectroscopic Analysis

In drug development and chemical synthesis, unambiguous characterization of all intermediates is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern. A combined analysis of these techniques allows for a comprehensive structural confirmation.

Molecular Structure and Spectroscopic Correlation Workflow

The workflow for the structural elucidation of this compound involves a systematic approach, integrating data from multiple spectroscopic techniques.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Structural Information NMR_H ¹H NMR Proton_Env Proton Environments & Connectivity NMR_H->Proton_Env Chemical Shifts, Multiplicity, Integration NMR_C ¹³C NMR Carbon_Backbone Carbon Backbone & Functional Groups NMR_C->Carbon_Backbone Chemical Shifts IR FTIR Functional_Groups Key Functional Groups (C=O, O-H, C-O) IR->Functional_Groups Vibrational Frequencies MS EI-MS Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight m/z Values Structure Confirmed Structure of this compound Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: Workflow for structural elucidation using NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both benzene rings, and the aliphatic protons of the butoxy chain. The electron-withdrawing carboxylic acid group and the electron-donating ether oxygen significantly influence the chemical shifts of the adjacent aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ) in ppm (Solvent: CDCl₃)MultiplicityIntegration
-COOH~11-13Broad Singlet1H
Ar-H (ortho to -COOH)~8.05Doublet2H
Ar-H (ortho to -O)~6.95Doublet2H
Phenyl-H~7.35-7.20Multiplet5H
-OCH₂-~4.05Triplet2H
Ph-CH₂-~2.70Triplet2H
-OCH₂-CH₂-CH₂-CH₂-Ph~1.85Multiplet4H
Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, some carbon signals will represent two equivalent carbons.

Carbon AssignmentPredicted Chemical Shift (δ) in ppm (Solvent: CDCl₃)
C=O~172
Ar-C (ipso, attached to -OCH₂)~163
Ar-C (ipso, attached to -COOH)~123
Ar-C (ortho to -COOH)~132
Ar-C (ortho to -OCH₂)~114
Phenyl-C (ipso)~141
Phenyl-C (ortho, meta, para)~128.5, ~128.3, ~126
-OCH₂-~68
Ph-CH₂-~35
-OCH₂-CH₂-~28
-OCH₂-CH₂-CH₂-~29

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Spectral Data for this compound

The IR spectrum of this compound will be dominated by characteristic absorptions of the carboxylic acid and ether functional groups, as well as the aromatic rings.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid Dimer)3300-2500Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Carboxylic Acid)1710-1680Strong
C=C Stretch (Aromatic)1610, 1580, 1510Medium-Strong
C-O Stretch (Aryl Ether)~1250Strong
C-O Stretch (Carboxylic Acid)~1300Medium
O-H Bend (Out-of-plane)~920Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information.

Predicted Mass Spectral Data for this compound

The mass spectrum of this compound (Molecular Weight: 270.32 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Aromatic carboxylic acids typically show prominent fragment ions resulting from the loss of -OH and -COOH groups.[4]

m/zPredicted Fragment
270[M]⁺
253[M - OH]⁺
225[M - COOH]⁺
121[HO-C₆H₄-CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Comparative Analysis: this compound vs. 4-Methoxybenzoic Acid

To better understand the spectroscopic characteristics of this compound, a comparison with the simpler analogue, 4-methoxybenzoic acid, is instructive.

Spectroscopic FeatureThis compound (Predicted)4-Methoxybenzoic Acid (Experimental)[1][5][6][7]Rationale for Differences
¹H NMR
Aliphatic ProtonsSignals at ~4.05, ~2.70, ~1.85 ppmAbsentPresence of the butoxy chain.
Aromatic ProtonsTwo sets of aromatic signals (8 protons total)One set of aromatic signals (4 protons total)Presence of the additional phenyl ring.
-O-CHₓ Signal-OCH₂- at ~4.05 ppm-OCH₃ at ~3.84 ppmDifferent alkyl groups attached to the ether oxygen.
¹³C NMR
Aliphatic CarbonsSignals at ~68, ~35, ~28, ~29 ppmAbsentPresence of the butoxy chain.
Aromatic CarbonsMore complex aromatic region due to two phenyl ringsSimpler aromatic regionPresence of the additional phenyl ring.
-O-CHₓ Carbon-OCH₂- at ~68 ppm-OCH₃ at ~55.8 ppmDifferent alkyl groups attached to the ether oxygen.
IR
C-H Stretch (Aliphatic)Present (3000-2850 cm⁻¹)Absent/WeakPresence of the butoxy chain.
MS
Molecular Ion (M⁺)m/z 270m/z 152Difference in molecular weight due to the substituent.
Key Fragmentsm/z 91 ([C₇H₇]⁺)m/z 135 ([M-CH₃]⁺)Fragmentation of the butoxy chain vs. the methoxy group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G start Start dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL deuterated solvent start->dissolve add_tms Add TMS internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process Process and analyze data acquire_c13->process end End process->end

Caption: Experimental workflow for NMR spectroscopy.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Collect data over a range of 4000-400 cm⁻¹.

G start Start background Record background spectrum (clean ATR crystal) start->background place_sample Place solid sample on ATR crystal background->place_sample acquire Acquire sample spectrum place_sample->acquire process Process and analyze data acquire->process end End process->end

Caption: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[9]

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

G start Start introduce Introduce sample into MS start->introduce ionize Ionize sample using EI (70 eV) introduce->ionize analyze Analyze ions by m/z ratio ionize->analyze process Process and analyze mass spectrum analyze->process end End process->end

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust methodology for its unambiguous identification and characterization. The predicted data presented in this guide, supported by a comparative analysis with 4-methoxybenzoic acid, offers a detailed roadmap for researchers working with this important pharmaceutical intermediate. The distinct signals arising from the phenylbutoxy chain in all three spectroscopic techniques serve as a clear diagnostic fingerprint, differentiating it from simpler alkoxybenzoic acids and confirming its molecular structure. Adherence to standardized experimental protocols ensures the generation of reliable and reproducible data, which is a cornerstone of scientific integrity in drug development and chemical research.

References

A Comparative Guide to 4-(4-phenylbutoxy)benzoic Acid: Synthesis, Properties, and Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive cross-validation of the experimental landscape surrounding 4-(4-phenylbutoxy)benzoic acid. As a Senior Application Scientist, this document is structured to offer not just procedural outlines, but a deep dive into the causality behind experimental choices, ensuring a self-validating system of protocols and data interpretation. We will explore its synthesis, established applications, and critically evaluate its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), comparing its structural features to known agonists in the field.

Introduction: The Chemical Identity and Known Roles of this compound

This compound is a carboxylic acid derivative with the molecular formula C₁₇H₁₈O₃.[1] It presents as a white to off-white crystalline powder with a melting point in the range of 130-141°C.[1][2] Its solubility is limited in water but good in organic solvents such as ethanol, acetone, and chloroform.[2]

Primarily, this compound is recognized as a key intermediate in the synthesis of Pranlukast, an oral medication for asthma and allergic rhinitis that functions as a cysteinyl leukotriene receptor antagonist.[3][4] Its structural characteristics have also led to suggestions of its potential in regulating blood lipids and as a precursor for anti-inflammatory drugs.[5]

Synthesis of this compound: A Comparative Overview of Methodologies

The synthesis of this compound has been approached through various routes, each with its own advantages and drawbacks in terms of yield, purity, and industrial scalability.

Common Synthetic Approaches:

  • Williamson Ether Synthesis: A prevalent method involves the reaction of a p-hydroxybenzoate ester (like methylparaben) with a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) in the presence of a base such as potassium carbonate, followed by hydrolysis of the ester to yield the carboxylic acid.[6]

  • Reaction of 4-Chlorobenzoic Acid with 4-Phenylbutanol: This method involves the direct coupling of 4-chlorobenzoic acid with 4-phenylbutanol in the presence of a base.[2]

  • Multi-step Synthesis from Tetrahydrofuran: A more traditional, albeit lower-yielding, approach starts from tetrahydrofuran and proceeds through ring-opening, Friedel-Crafts alkylation, halogenation, condensation, and finally hydrolysis.[6]

  • Novel Routes from β-Bromophenylethane: More recent innovations describe a synthesis pathway commencing with the economically favorable β-bromophenylethane, which undergoes a Grignard reaction, addition to ethylene oxide, mesylation, substitution, and hydrolysis.[3][7]

Detailed Experimental Protocol: A Representative Williamson Ether Synthesis

This protocol provides a step-by-step guide for a common lab-scale synthesis of this compound.

Materials:

  • 1-bromo-4-phenylbutane

  • Methylparaben (methyl p-hydroxybenzoate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a condenser, add 1-bromo-4-phenylbutane (e.g., 8.0 g), methylparaben (e.g., 1.8 g), potassium carbonate (e.g., 3.6 g), and DMF (50 mL).[6]

  • Reaction: Heat the mixture to 115°C and maintain this temperature with stirring for 11 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solid potassium carbonate by vacuum filtration.[6]

    • To the filtrate, add 50 mL of water to induce precipitation.[6]

    • Stir for 10 minutes, then acidify the mixture to a pH of 2 using a 3 mol/L HCl solution.[6]

    • The intermediate ester, methyl 4-(4-phenylbutoxy)benzoate, will precipitate.

  • Hydrolysis:

    • Isolate the intermediate ester by filtration.

    • Dissolve the ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Isolation of the Final Product:

    • Cool the reaction mixture to room temperature.

    • Acidify with concentrated HCl until a large amount of white solid precipitates.[1]

    • Filter the solid and wash the filter cake with water until the pH is neutral.[1]

    • Dry the solid in a vacuum oven to obtain this compound.[1]

Workflow for the Synthesis of this compound:

cluster_synthesis Synthesis of this compound reagents 1-bromo-4-phenylbutane + Methylparaben + K2CO3 in DMF reaction Williamson Ether Synthesis (115°C, 11h) reagents->reaction Step 1 intermediate Methyl 4-(4-phenylbutoxy)benzoate reaction->intermediate Step 2 hydrolysis Hydrolysis (NaOH, then HCl) intermediate->hydrolysis Step 3 product This compound hydrolysis->product Step 4

Caption: A representative workflow for the synthesis of this compound.

The Potential of this compound as a PPAR Agonist: A Structural and Comparative Analysis

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[8] They are classified into three main isotypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are established therapeutic agents for dyslipidemia and type 2 diabetes, respectively.[8]

The general structure of a PPAR agonist consists of a polar head (typically a carboxylic acid), a hydrophobic tail, and a linker.[8] this compound possesses these key structural features: a benzoic acid head group and a phenylbutoxy tail. This structural similarity to known PPAR agonists suggests that it may exhibit activity at one or more of the PPAR isotypes.

Comparative Analysis with Known PPAR Agonists:

Compound ClassRepresentative CompoundPrimary PPAR TargetKey Structural Features
Fibrates FenofibratePPARαCarboxylic acid head, aromatic core, flexible linker
Thiazolidinediones PioglitazonePPARγThiazolidinedione head, aromatic core, linker
Investigational Compound This compoundHypothesizedBenzoic acid head, phenylbutoxy tail

Signaling Pathway of PPAR Activation:

cluster_pathway PPAR Signaling Pathway Ligand PPAR Agonist (e.g., this compound?) PPAR PPAR Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) in target gene promoter RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Metabolic_Effects Regulation of Lipid and Glucose Metabolism Transcription->Metabolic_Effects Leads to

Caption: The generalized signaling pathway of PPAR activation by a ligand.

Critical Evaluation:

While the structural analogy is compelling, it is crucial to emphasize that there is currently a lack of direct, published experimental data confirming the PPAR agonist activity of this compound. Searches of the scientific literature have not yielded studies presenting EC₅₀ or IC₅₀ values from in vitro assays, such as PPAR transactivation assays, for this specific compound. Therefore, its potential as a PPAR modulator remains a hypothesis that requires experimental validation.

Cross-Validation and Future Directions: The Need for Experimental Data

To definitively position this compound within the landscape of PPAR modulators, a series of cross-validation experiments are necessary.

Recommended Experimental Workflow for Biological Evaluation:

  • In Vitro PPAR Transactivation Assay: This is a cell-based assay to determine if the compound can activate the different PPAR isotypes (α, γ, and δ). The output would be a dose-response curve from which the EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be calculated. This would provide a direct measure of its potency as a PPAR agonist.

  • Comparative Analysis: The EC₅₀ values obtained for this compound should be compared to those of well-characterized PPAR agonists such as fenofibrate (for PPARα) and rosiglitazone (for PPARγ) under the same experimental conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound with modifications to the phenylbutoxy tail and the benzoic acid head would provide valuable insights into the structural requirements for activity and selectivity.

Experimental Protocol: In Vitro PPAR Transactivation Assay

This protocol outlines a general procedure for assessing the PPARγ agonist activity of a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lipofectamine 2000 (or other transfection reagent)

  • Plasmids:

    • pBIND-PPARγ (expressing the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain)

    • pGRE-LUC (luciferase reporter plasmid with a GAL4 response element)

    • pRL-TK (Renilla luciferase control plasmid)

  • DMEM with 10% charcoal-stripped fetal bovine serum

  • Test compound (this compound)

  • Positive control (e.g., Rosiglitazone)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 2.0 x 10⁵ cells/well.

  • Transfection: Co-transfect the cells with the pBIND-PPARγ, pGRE-LUC, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 4-6 hours of transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS. Add the test compound at various concentrations (typically from 0.01 nM to 100 µM) and the positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold activation relative to the vehicle control against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Workflow for In Vitro PPAR Activation Assay:

cluster_assay In Vitro PPAR Transactivation Assay Cell_Culture Seed HEK293T cells Transfection Transfect with PPARγ, Luciferase, and Control Plasmids Cell_Culture->Transfection Treatment Treat with Test Compound (e.g., this compound) and Positive Control Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Measurement Measure Luciferase Activity Incubation->Measurement Analysis Data Analysis: Calculate EC50 Measurement->Analysis

Caption: A streamlined workflow for an in vitro PPAR transactivation assay.

Conclusion and Future Perspectives

This compound is a well-established and versatile chemical intermediate with multiple documented synthesis routes. Its structural resemblance to known PPAR agonists provides a strong rationale for investigating its potential as a modulator of lipid and glucose metabolism. However, this guide highlights a critical gap in the existing literature: the absence of direct experimental validation of its PPAR agonist activity.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The protocols and comparative frameworks provided herein offer a clear roadmap for the necessary cross-validation studies. By systematically evaluating the in vitro activity of this compound and its derivatives, the scientific community can definitively ascertain its therapeutic potential and pave the way for the development of novel metabolic modulators.

References

A Comparative Guide to 4-(4-phenylbutoxy)benzoic Acid and Other Benzoic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-(4-phenylbutoxy)benzoic acid with two other significant benzoic acid derivatives: Pranlukast and Fenofibrate. While this compound is primarily recognized as a key intermediate in the synthesis of the anti-asthmatic drug Pranlukast, its structural features and the biological activities of related benzoic acid compounds warrant a closer examination of its own potential pharmacological profile.[][2] This guide will delve into the known mechanisms of action of Pranlukast and Fenofibrate as benchmarks, compare their molecular structures to this compound, and provide detailed experimental protocols for researchers to assess the biological activity of this compound and its derivatives.

Introduction to the Compared Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] The versatility of the benzoic acid scaffold allows for chemical modifications that can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities.[3] In this guide, we focus on three such derivatives:

  • This compound: A white to off-white crystalline solid, primarily known as a precursor in the synthesis of Pranlukast.[][2] While its own biological activity is not extensively documented in publicly available literature, its structural similarity to pharmacologically active compounds suggests potential for bioactivity, possibly in anti-inflammatory or lipid-regulating pathways.[][2]

  • Pranlukast: An established anti-asthmatic drug that functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[4] By blocking the action of leukotrienes, Pranlukast mitigates airway inflammation, bronchoconstriction, and mucus production associated with asthma.[4]

  • Fenofibrate: A widely prescribed lipid-lowering drug of the fibrate class.[5][6] Its active metabolite, fenofibric acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism.[5][6]

Comparative Analysis of Mechanisms of Action

The distinct therapeutic applications of Pranlukast and Fenofibrate stem from their interaction with different molecular targets. Understanding these pathways is crucial for postulating and testing the potential activity of this compound.

Pranlukast and the Cysteinyl Leukotriene Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[4] They exert their effects by binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells, leading to:[4]

  • Bronchoconstriction

  • Increased vascular permeability and airway edema

  • Enhanced mucus secretion

  • Eosinophil recruitment

Pranlukast acts as a competitive antagonist at the CysLT1 receptor, effectively blocking these downstream effects and providing therapeutic relief.[4]

G Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Mucus Production) CysLT1_Receptor->Inflammatory_Response activates Pranlukast Pranlukast Pranlukast->CysLT1_Receptor blocks

Caption: Pranlukast's mechanism of action via CysLT1 receptor antagonism.

Fenofibrate and the PPARα Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

The active form of Fenofibrate, fenofibric acid, binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This results in the upregulation of genes involved in:[5][6]

  • Fatty acid uptake and transport

  • Mitochondrial β-oxidation of fatty acids

  • Lipoprotein lipase synthesis (leading to triglyceride clearance)

  • Apolipoprotein A-I and A-II synthesis (leading to increased HDL cholesterol)

Simultaneously, PPARα activation downregulates the expression of genes like apolipoprotein C-III, an inhibitor of lipoprotein lipase.[5][6]

G Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Gene_Expression->Lipid_Metabolism

Caption: Fenofibrate's mechanism of action via PPARα activation.

Comparative Performance and Experimental Data

A direct comparison of the biological activity of this compound with Pranlukast and Fenofibrate is hampered by the lack of publicly available experimental data for the former. It is primarily characterized as a chemical intermediate.[][2] However, we can analyze its structure in the context of the known activities of Pranlukast and fenofibric acid to provide a basis for experimental investigation.

CompoundTargetAssay TypePotencyReference
This compound CysLT1 Receptor / PPARα-Data not available -
Pranlukast CysLT1 ReceptorRadioligand BindingIC₅₀ = 0.8 nM [7]
Fenofibric Acid PPARαLuciferase Reporter AssayEC₅₀ = 9.47 µM [8]

Expert Insights and Causality:

  • Comparison with Pranlukast: this compound forms the core structure of Pranlukast. Pranlukast's high affinity for the CysLT1 receptor is attributed to the additional complex side chain, which likely engages in multiple specific interactions within the receptor's binding pocket. The simpler structure of this compound, lacking this side chain, would be expected to have a significantly lower binding affinity, if any, for the CysLT1 receptor. Experimental validation is required to confirm this hypothesis.

  • Comparison with Fenofibric Acid: Fenofibric acid's activation of PPARα is dependent on its specific molecular shape and electronic properties that allow it to fit into the ligand-binding domain of the receptor. This compound shares the benzoic acid moiety but has a different overall structure. While some benzoic acid derivatives are known to interact with PPARs, the phenylbutoxy side chain of this compound is structurally distinct from the core of fenofibric acid. Therefore, its activity as a PPARα agonist is uncertain and would need to be determined experimentally.

Experimental Protocols

To facilitate the investigation of this compound's biological activity, detailed protocols for assessing its potential as a CysLT1 receptor antagonist and a PPARα agonist are provided below.

CysLT1 Receptor Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the human CysLT1 receptor

  • [³H]-LTD₄ (radioligand)

  • Pranlukast (positive control)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD₄ (for non-specific binding) or the test compound/positive control at various concentrations.

    • 50 µL of [³H]-LTD₄ at a concentration close to its Kₑ.

    • 100 µL of the CysLT1 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Receptor Membranes Incubation Incubate Reagents in 96-well Plate Prep_Reagents->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC₅₀ and Kᵢ Counting->Data_Analysis G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Transfection Co-transfect Cells with PPARα and Reporter Plasmids Seeding Seed Transfected Cells in 96-well Plate Transfection->Seeding Treatment Treat Cells with Test Compound Seeding->Treatment Lysis Lyse Cells and Add Luciferase Reagent Treatment->Lysis Luminescence Measure Luminescence Lysis->Luminescence Data_Analysis Calculate EC₅₀ Luminescence->Data_Analysis

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 4-(4-phenylbutoxy)benzoic acid, a crucial building block in the synthesis of pharmaceuticals like the anti-asthmatic drug Pranlukast, is no exception.[1][2] This guide provides an in-depth comparison of common synthetic routes to this compound, focusing on the critical aspect of reproducibility. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present a framework for assessing the purity and consistency of the final product.

The Importance of Reproducibility in Synthesis

In the journey from laboratory-scale synthesis to potential industrial production, reproducibility is the bedrock of success. A reproducible synthesis consistently delivers a product with the desired purity and yield, minimizing batch-to-batch variability. This consistency is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Factors influencing reproducibility include the purity of starting materials, precise control of reaction parameters, and the robustness of the purification process.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Here, we compare two prominent methods: the classical Williamson ether synthesis and a multi-step route commencing from alternative starting materials.

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a widely utilized and straightforward method for preparing ethers.[3] In the context of this compound, this typically involves the reaction of a p-hydroxybenzoate ester with a 4-phenylbutyl halide, followed by hydrolysis of the resulting ester.

Reaction Scheme:

Williamson Ether Synthesis start Methyl p-hydroxybenzoate + 1-Bromo-4-phenylbutane intermediate Methyl 4-(4-phenylbutoxy)benzoate start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat product This compound intermediate->product Hydrolysis (e.g., NaOH, H2O/Ethanol) then Acidification (e.g., HCl)

Caption: General workflow of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices:

  • Starting Materials: Methyl p-hydroxybenzoate is often preferred over 4-hydroxybenzoic acid itself to prevent unwanted side reactions involving the carboxylic acid group. 1-bromo-4-phenylbutane is a common alkylating agent, though other halides can be used.

  • Base: A weak base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.[1] Stronger bases are generally unnecessary and may promote side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without solvating the nucleophile to a great extent.[1]

  • Hydrolysis: The final step involves the saponification of the methyl ester to the carboxylate salt using a base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Detailed Experimental Protocol (Method 1):

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add methyl p-hydroxybenzoate (1.8 g), 1-bromo-4-phenylbutane (8.0 g), potassium carbonate (3.6 g), and DMF (50 mL).[1]

  • Heat the reaction mixture to 115°C and maintain this temperature for 11 hours, with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.

  • To the filtrate, add 50 mL of water to induce precipitation.

  • Adjust the pH to 2 with a 3 mol/L HCl solution.[1]

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4-(4-phenylbutoxy)benzoate.

  • To the crude intermediate, add 3.0 g of NaOH, 50 mL of water, and 40 mL of ethanol.

  • Reflux the mixture for 3 hours.

  • Distill off the ethanol and adjust the pH of the remaining aqueous solution to 2 with HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain this compound.

Method 2: A Multi-Step Synthesis from 4-chloro-1-butanol

An alternative approach involves a four-step synthesis starting from 4-chloro-1-butanol.[2] This method, while more complex, offers an alternative when the starting materials for the Williamson ether synthesis are less readily available or more expensive.

Reaction Scheme:

Multi-step Synthesis start 4-chloro-1-butanol step1 4-phenyl-n-butanol start->step1 Friedel-Crafts Alkylation (Benzene, Catalyst) step2 4-phenylbutoxy sulfonic acid ester step1->step2 Sulfonylation (e.g., MsCl) step3 Methyl 4-(4-phenylbutoxy)benzoate step2->step3 Condensation (Methyl p-hydroxybenzoate) product This compound step3->product Hydrolysis

Caption: A four-step synthesis route for this compound.

Causality Behind Experimental Choices:

  • Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 4-chloro-1-butanol, typically using a Lewis acid catalyst.[2]

  • Sulfonylation: The resulting alcohol is then converted to a better leaving group, such as a mesylate or tosylate, to facilitate the subsequent nucleophilic substitution.

  • Condensation and Hydrolysis: The final two steps are analogous to the Williamson ether synthesis, involving condensation with methyl p-hydroxybenzoate followed by hydrolysis.

Detailed Experimental Protocol (Method 2 - Simplified from Patent[2]):

  • Synthesis of 4-phenyl-n-butanol: In a dry reaction vessel, combine benzene and a suitable catalyst (e.g., ferrous sulfate). Heat the mixture and slowly add 4-chloro-1-butanol while maintaining the reaction temperature. After the reaction is complete, cool and quench the reaction, then separate the organic layer. Remove the solvent under reduced pressure to obtain 4-phenyl-n-butanol.

  • Synthesis of 4-phenylbutoxy sulfonic acid ester: Dissolve the 4-phenyl-n-butanol in a suitable solvent (e.g., acetonitrile) and cool the mixture. Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride) and allow the reaction to proceed.

  • Synthesis of Methyl 4-(4-phenylbutoxy)benzoate: In a separate vessel, combine the 4-phenylbutoxy sulfonic acid ester with methyl p-hydroxybenzoate and a catalyst in a suitable solvent (e.g., toluene). Heat the mixture to reflux.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base, followed by acidification, as described in Method 1, to yield the final product.

Assessing Reproducibility: A Framework for Validation

To ensure the reproducibility of any synthetic method, a robust analytical framework is essential. This involves not only confirming the identity of the final product but also quantifying its purity and identifying any potential impurities.

Key Analytical Techniques
  • Melting Point Determination: A sharp melting point range close to the literature value (131-141°C) is a good initial indicator of purity.[4] Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] A well-developed HPLC method can separate the target compound from starting materials, intermediates, and by-products, allowing for accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts and coupling constants should match those of a reference standard.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Workflow for Reproducibility Assessment:

Reproducibility Workflow synthesis Synthesize this compound (Multiple runs) purification Purification (e.g., Recrystallization) synthesis->purification initial_analysis Initial Analysis: Melting Point purification->initial_analysis structural_verification Structural Verification: NMR & Mass Spectrometry initial_analysis->structural_verification purity_quantification Purity Quantification: HPLC structural_verification->purity_quantification comparison Compare Data Across Runs: Yield, Purity, Impurity Profile purity_quantification->comparison conclusion Assess Reproducibility comparison->conclusion

References

Navigating the Synthesis of 4-(4-phenylbutoxy)benzoic Acid: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-phenylbutoxy)benzoic acid, a crucial building block for various pharmaceutical agents, is no exception. The selection of a synthetic route is a critical decision, balancing factors of cost, yield, safety, and scalability. This guide provides an in-depth, objective comparison of the most common and innovative synthetic routes to this valuable compound, supported by experimental data and field-proven insights to inform your strategic decisions in the laboratory and beyond.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of an ether linkage between a phenylbutoxy moiety and a benzoic acid derivative. While seemingly straightforward, the choice of starting materials and reaction methodology has profound implications on the overall efficiency and economic viability of the process. This guide will dissect four prominent synthetic routes:

  • The Workhorse: Williamson Ether Synthesis

  • The Precision Tool: Mitsunobu Reaction

  • The Classic Build-Up: A Multi-step Route from 4-Chloro-1-butanol

  • The Convergent Approach: A Newer Route via γ-Chlorobutyrophenone

Each route will be evaluated on its merits and drawbacks, providing a holistic view to guide your synthetic planning.

Route 1: The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely adopted method for preparing ethers.[1] In the context of this compound, this typically involves a two-step process: the formation of methyl 4-(4-phenylbutoxy)benzoate followed by saponification.

Reaction Scheme

Caption: General workflow for the Williamson Ether Synthesis route.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate [2]

  • To a round-bottom flask, add methyl 4-hydroxybenzoate (methylparaben) (1.8 g), 1-bromo-4-phenylbutane (8.0 g), potassium carbonate (3.6 g), and N,N-dimethylformamide (DMF) (50 mL).[2]

  • Heat the mixture to 115°C and stir for 11 hours.[2]

  • After completion, cool the reaction to room temperature and filter to remove the solid potassium carbonate.[2]

  • The filtrate containing the product is typically carried forward to the next step without extensive purification.

Step 2: Hydrolysis to this compound [3]

  • To the crude methyl 4-(4-phenylbutoxy)benzoate, add ethanol (50 mL) and a 25% aqueous solution of sodium hydroxide (30 mL).[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with hydrochloric acid, which will precipitate the product as a white solid.[3]

  • Filter the solid, wash with water, and dry to obtain the final product.[3]

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. The starting materials, methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane, are commercially available at a reasonable cost for laboratory scale. Potassium carbonate and sodium hydroxide are inexpensive commodity chemicals.
Yield High. The hydrolysis step is reported to have a yield of 95%.[3] The initial etherification step is also generally high-yielding, making the overall process efficient.
Scalability Excellent. This route is well-suited for industrial production due to the use of relatively inexpensive reagents and straightforward procedures.[2]
Safety Good. The reagents used are generally less hazardous than those in other routes. DMF is a reproductive toxin and should be handled with appropriate care.
Environmental Impact Moderate. DMF is a solvent that should be disposed of responsibly. The other reagents and byproducts are relatively benign.
Simplicity High. The procedure is straightforward and does not require highly specialized equipment or techniques.

Verdict: The Williamson ether synthesis is a robust, reliable, and cost-effective method for producing this compound, particularly for large-scale synthesis. Its high overall yield and operational simplicity make it a very attractive option.

Route 2: The Precision Tool: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for forming the ether linkage, proceeding via a different mechanism that involves the in-situ activation of an alcohol.[4] This reaction is known for its mild conditions and stereochemical inversion (though not relevant for this particular synthesis).[4]

Reaction Scheme

Caption: The one-step Mitsunobu reaction pathway.

Experimental Protocol (Adapted from a general procedure)
  • In a round-bottom flask under an inert atmosphere, dissolve 4-phenylbutanol (1 equivalent), 4-hydroxybenzoic acid (1 equivalent), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise, ensuring the temperature remains below 10°C.[5]

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.[5]

  • Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct.

Cost-Benefit Analysis
FactorAnalysis
Cost High. The reagents for the Mitsunobu reaction, particularly DEAD and triphenylphosphine, are significantly more expensive than the reagents for the Williamson synthesis.
Yield Variable. Yields can be good, but are highly dependent on the specific substrates and careful execution of the reaction. Purification to remove byproducts can also lead to product loss.
Scalability Poor to Moderate. The high cost of reagents and the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) make this route less desirable for large-scale production.[6]
Safety Poor. DEAD is a hazardous reagent; it is toxic, shock-sensitive, and can explode upon heating.[7][8] Its use is declining in favor of safer alternatives like diisopropyl azodicarboxylate (DIAD).[8]
Environmental Impact Poor. The generation of a large amount of phosphine oxide and hydrazine byproducts presents a significant waste disposal challenge.
Simplicity Moderate. The reaction itself is a single step, but requires anhydrous conditions and careful temperature control. The purification can be challenging due to the byproducts.

Verdict: The Mitsunobu reaction is a powerful tool in organic synthesis but is generally not the preferred method for this specific transformation due to high costs, significant safety concerns associated with DEAD, and challenges with scalability and purification. It would typically only be considered if the Williamson ether synthesis failed or if very specific mild conditions were required.

Route 3: The Classic Build-Up: A Multi-step Route from 4-Chloro-1-butanol

This route constructs the 4-phenylbutoxy side chain from smaller, less expensive starting materials through a series of classical organic reactions.

Reaction Scheme

Caption: A four-step synthesis starting from 4-chloro-1-butanol.

Experimental Protocol (Summarized from Patent CN105693508A)[9]
  • Friedel-Crafts Alkylation: Benzene is reacted with 4-chloro-1-butanol in the presence of a catalyst like ferrous sulfate to produce 4-phenyl-1-butanol.[9]

  • Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride (MsCl) to convert the hydroxyl group into a better leaving group, the mesylate.[9]

  • Etherification: The 4-phenylbutyl mesylate is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst like manganese chloride to form methyl 4-(4-phenylbutoxy)benzoate.[9]

  • Hydrolysis: The final step is the saponification of the methyl ester to the desired carboxylic acid using aqueous sodium hydroxide.[9]

Cost-Benefit Analysis
FactorAnalysis
Cost Low to Moderate. The initial starting materials (benzene, 4-chloro-1-butanol) are inexpensive. However, the cost increases with the number of steps and the use of various reagents and catalysts.
Yield Moderate. A prior art version of this route reported a total yield of 54%.[9] While the patent claims improvements, multi-step syntheses inherently suffer from cumulative yield losses at each stage.
Scalability Moderate. While the starting materials are cheap, the multi-step nature of the process can make it less efficient for large-scale industrial production compared to more convergent routes.
Safety Poor. The use of benzene, a known carcinogen, is a significant safety and environmental concern.
Environmental Impact Poor. The use of benzene and chlorinated solvents, along with metal catalysts, results in a more complex waste stream that requires careful management.
Simplicity Low. This is a multi-step synthesis requiring multiple reactions, work-ups, and potentially purifications, increasing the labor and time required.

Verdict: While this route utilizes inexpensive starting materials, its multi-step nature, moderate overall yield, and significant safety and environmental concerns associated with the use of benzene make it a less favorable option compared to the Williamson ether synthesis.

Route 4: The Convergent Approach: A Newer Route via γ-Chlorobutyrophenone

This innovative route builds the target molecule in a convergent fashion, offering a potentially shorter and more efficient pathway.

Reaction Scheme

Caption: A three-step convergent synthesis.

Experimental Protocol (Summarized from Patent CN111593153A)[10]
  • Condensation: γ-Chlorobutyrophenone is reacted with methyl p-hydroxybenzoate in the presence of a base like potassium carbonate in DMF to yield methyl 4-(4-oxo-4-phenylbutoxy)benzoate.[10]

  • Catalytic Reduction: The ketone functionality in the intermediate is reduced to a methylene group. This is typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source), which reduces the ketone and the double bond in the benzene ring. A Wolff-Kishner or Clemmensen reduction could also be employed.

  • Hydrolysis: The resulting ester, methyl 4-(4-phenylbutoxy)benzoate, is then hydrolyzed to the final product using standard saponification conditions.[10]

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. γ-Chlorobutyrophenone is a more specialized starting material than those in the Williamson synthesis, which may impact its cost. The use of a palladium catalyst for the reduction step also adds to the expense.
Yield Potentially High. This route is shorter than the multi-step synthesis from 4-chloro-1-butanol and may offer a good overall yield. The patent suggests a high-yield process.[10]
Scalability Good. The reactions involved are generally amenable to scaling up. Catalytic hydrogenation is a common industrial process.
Safety Good. This route avoids the use of highly toxic reagents like benzene. Handling of palladium catalysts and hydrogen gas requires appropriate safety precautions.
Environmental Impact Moderate. The use of DMF and a heavy metal catalyst are the main environmental considerations. However, palladium can often be recovered and recycled.
Simplicity Moderate. The process involves standard organic transformations, but the catalytic reduction step may require specialized equipment like a hydrogenation reactor.

Verdict: This newer, convergent approach presents a promising alternative, particularly from a safety and environmental standpoint, as it avoids the use of benzene. While the starting material cost may be slightly higher, the potentially high overall yield and good scalability make it a strong contender, especially if the cost of γ-chlorobutyrophenone is competitive.

Comparative Summary of Synthesis Routes

RouteKey Starting MaterialsNumber of StepsOverall YieldEstimated CostSafety/EnvironmentalScalability
1. Williamson Ether Methyl 4-hydroxybenzoate, 1-Bromo-4-phenylbutane2HighModerateGoodExcellent
2. Mitsunobu 4-Phenylbutanol, 4-Hydroxybenzoic Acid1VariableHighPoor (DEAD)Poor
3. From 4-Chloro-1-butanol 4-Chloro-1-butanol, Benzene4ModerateLow-ModeratePoor (Benzene)Moderate
4. From γ-Chlorobutyrophenone γ-Chlorobutyrophenone, Methyl 4-hydroxybenzoate3Potentially HighModerateGoodGood

Conclusion and Recommendation

Based on this comprehensive analysis, the Williamson Ether Synthesis (Route 1) stands out as the most practical and economically viable method for the synthesis of this compound for the majority of applications. Its combination of high yields, moderate cost, good safety profile, and excellent scalability makes it the workhorse method for both laboratory and industrial-scale production.

The convergent route starting from γ-chlorobutyrophenone (Route 4) is a strong and modern alternative. Its primary advantage is the avoidance of highly toxic benzene, making it a safer and more environmentally friendly option. If the starting material costs are competitive, this route could become the new standard, especially for companies with a strong commitment to green chemistry.

The Mitsunobu reaction (Route 2) , while elegant, is largely impractical for this specific target due to its high cost and significant safety hazards. The multi-step synthesis from 4-chloro-1-butanol (Route 3) is hampered by its length and the use of a carcinogenic starting material, making it the least attractive of the options presented.

Ultimately, the choice of synthesis route will depend on the specific priorities of the researcher or organization. For cost-effective, large-scale production, the Williamson ether synthesis remains the gold standard. For those prioritizing safety and environmental concerns, the route via γ-chlorobutyrophenone is an excellent and forward-looking alternative.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-phenylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(4-phenylbutoxy)benzoic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is a proactive approach to waste management. The moment a chemical is deemed "waste," it falls under stringent regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The primary goal is to manage chemical wastes in a safe, environmentally sound, and compliant manner.[1] This involves not only correct disposal but also minimizing waste generation from the outset through careful planning, inventory control, and the use of smaller-scale experiments where feasible.[1][3]

Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as an irritant.

Table 1: Hazard Identification and Safety Summary

PropertyDescriptionSource(s)
CAS Number 30131-16-9
Physical Form White to almost white crystal powder
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[4]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Primary Hazards Skin and eye irritant. Harmful if swallowed.[4][6]
Required PPE Chemical safety goggles, chemical-impermeable gloves, lab coat.[7][8]
Incompatible Materials Strong oxidizing agents, strong bases.[9][10]

Rationale for PPE: The specified Personal Protective Equipment (PPE) is mandatory to prevent direct contact with the skin and eyes, mitigating the risks of irritation as identified by its GHS classification.[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][11]

Step 1: Waste Segregation and Collection

  • Action: Collect all solid this compound waste, including grossly contaminated items like weigh boats, gloves, or absorbent pads, and place them into a designated hazardous waste container.[12]

  • Causality: Proper segregation is a cornerstone of safe waste handling.[13][14] Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[15] This compound, being an organic acid, must be kept separate from bases and oxidizers.[15]

Step 2: Select a Compatible Waste Container

  • Action: Use a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE).[13] Ensure the container is in good condition, free from leaks, and has a secure, leak-proof screw-on cap.[12]

  • Causality: Acids can corrode metals over time; therefore, glass or compatible plastic containers are required to ensure the integrity of the waste containment.[13] A tightly sealed container prevents the release of dust or vapors.[12]

Step 3: Proper Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant," or a GHS pictogram).[16][17]

  • Causality: Federal regulations mandate clear and accurate labeling of hazardous waste.[17] This ensures that anyone handling the container, from lab personnel to EHS professionals, is aware of its contents and the associated risks, preventing accidental exposures or improper consolidation.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container at or near its point of generation in a designated Satellite Accumulation Area (SAA).[1][17] The container must remain closed except when actively adding waste.[1] Whenever possible, use secondary containment, such as a spill tray or tub.[14][18]

  • Causality: Storing waste at the point of generation is a requirement designed to minimize the transport of hazardous materials within the laboratory and ensure it remains under the control of trained personnel.[11] Secondary containment provides a crucial safeguard against environmental contamination in the event of a primary container failure.[14]

Step 5: Arrange for Disposal

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][18]

  • Causality: Hazardous waste disposal is a highly regulated process that can only be performed by trained and licensed professionals who can ensure its transport and final disposition are compliant with all federal and state laws, including the Resource Conservation and Recovery Act (RCRA).[2][11]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Action for a Small, Solid Spill:

    • Alert personnel in the immediate area and control access.[10][19]

    • Don the appropriate PPE (safety goggles, gloves, lab coat).[9]

    • Gently cover the spill with an inert absorbent material or moisten it slightly with water to prevent dust from becoming airborne.[10]

    • Carefully sweep the material into a suitable container and dispose of it as hazardous waste, following the protocol outlined above.[9][19]

    • Clean the spill area thoroughly.

    • Report the incident according to your institution's policy.[15]

  • Causality: The primary goal during a spill cleanup is to prevent wider contamination and personnel exposure.[19] Avoiding dust generation is critical as fine particles can be easily inhaled.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generated This compound (Solid or Contaminated Material) B Step 1: Collect in a chemically compatible container (Glass or HDPE) A->B C Step 2: Securely seal and label container 'Hazardous Waste' 'this compound' 'Irritant' B->C D Step 3: Store in designated Satellite Accumulation Area (SAA) with secondary containment. C->D E Is container full or waste generation complete? D->E F Continue to add waste as needed. Keep container closed. E->F No G Step 4: Contact EHS or licensed waste vendor for pickup. E->G Yes F->D H Disposal Complete G->H

References

Navigating the Safe Handling of 4-(4-phenylbutoxy)benzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(4-phenylbutoxy)benzoic Acid (CAS No. 30131-16-9). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research.

Hazard Assessment and Core Safety Directives

This compound is a crystalline solid that, while integral to various research and development applications, necessitates careful handling due to its classification as a hazardous substance. The primary risks associated with this compound are significant irritation to the skin and eyes[1][2][3]. Ingestion may also be harmful[4]. Therefore, all handling procedures must be approached with the primary objective of minimizing direct contact and preventing aerosolization of the powder.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)[3]Warning[3][5]H315: Causes skin irritation[2][3]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)[3]Warning[3][5]H319: Causes serious eye irritation[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by a thorough risk assessment of the procedures to be performed[2][6][7].

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are mandatory[2][8]. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation[7][9].To prevent contact with the eyes, which can cause serious irritation[2][3].
Skin and Body Protection A fully buttoned, chemical-resistant lab coat is required[7][8]. Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including acids[10][11][12][13]. Gloves must be inspected before each use and changed immediately if contaminated[14][15]. For large quantities or spill response, additional protective clothing may be necessary[7].To prevent skin irritation from direct contact with the solid or solutions[2][3].
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust[7][8][16]. If a fume hood is not available for a specific task like weighing, a ventilated balance enclosure or a glove box should be used[1][17]. For emergencies or situations where dust exposure is likely, a NIOSH-approved respirator is necessary[8][17].To avoid respiratory tract irritation that can be caused by fine chemical dust[1][8][17].

Operational Protocols: From Weighing to Waste

Adherence to meticulous handling procedures is critical to ensure a safe laboratory environment.

Weighing and Handling the Solid Compound

The primary hazard when handling the solid form of this compound is the generation of airborne dust.

Step-by-Step Weighing Procedure:

  • Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure[3][16][18]. Cover the work surface with absorbent bench paper[3].

  • Tare the Container: Place a labeled, sealable container on the balance and tare it.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the compound to the container using a spatula. Avoid pouring directly from the stock bottle to minimize dust[3].

  • Seal and Re-weigh: Securely close the container before removing it from the fume hood to re-weigh.

  • Cleaning: After weighing, decontaminate the spatula and the work surface. Wet wiping with a suitable solvent is preferred over dry brushing to avoid aerosolizing any remaining powder[1].

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve For solution-based work decontaminate Decontaminate Work Area & Equipment weigh->decontaminate After handling solid dissolve->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: A procedural workflow for the safe handling of this compound.

Spill Response Plan

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

For a Solid Spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess and Don PPE: If safe to do so, don the appropriate PPE, including a respirator if necessary.

  • Clean-up: Gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to avoid creating dust[4]. Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[19].

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste[4][8][19].

For a Liquid Spill (Solution):

  • Containment: Create a dike around the spill using an appropriate absorbent material from a spill kit[20][21].

  • Absorption: Apply absorbent pads or other material to soak up the liquid[4][20].

  • Collection: Scoop the saturated absorbent material into a labeled hazardous waste container[8][19].

  • Decontamination: Clean the area as described for a solid spill.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste[8][21].

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of its life cycle management.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container[8].

  • Unused Compound: Unwanted or expired this compound must be disposed of as hazardous chemical waste.

  • Solutions: Waste solutions containing the compound should be collected in a separate, labeled hazardous waste container.

Disposal Protocol:

  • Containerization: Ensure all waste is stored in sealed, properly labeled containers indicating "Hazardous Waste" and the full chemical name[5].

  • Incompatibility: Do not mix this waste with other incompatible waste streams.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain[5][15][22]. While some simple, dilute carboxylic acids may be neutralized and drain-disposed under specific local regulations, the complex structure of this compound makes this practice unsafe and non-compliant[5][14][15].

By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment and ensure the integrity of your scientific endeavors.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.